molecular formula C5H5N3O2 B112790 5-Aminopyrimidine-2-carboxylic Acid CAS No. 56621-98-8

5-Aminopyrimidine-2-carboxylic Acid

Cat. No.: B112790
CAS No.: 56621-98-8
M. Wt: 139.11 g/mol
InChI Key: GFQGXKOUBNWXJA-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-2-carboxylic Acid is a chemical building block of interest in medicinal chemistry and pharmaceutical research. As a multifunctional heterocyclic compound containing both an amino and a carboxylic acid group, it serves as a versatile precursor for the synthesis of more complex molecules . Historically, research into structurally related aminopyrimidine compounds has indicated potential biological activities, such as anti-sulphanilamide properties, which were investigated in early antimicrobial research . Today, this scaffold is utilized in the development of pharmaceutical standards and fine chemicals , making it a valuable compound for researchers working in drug discovery and the synthesis of novel active ingredients.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGXKOUBNWXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480853
Record name 5-Aminopyrimidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-98-8
Record name 5-Aminopyrimidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminopyrimidine-2-carboxylic Acid (CAS 56621-98-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminopyrimidine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing amino, carboxylic acid, and pyrimidine moieties, offers a versatile scaffold for synthesizing a diverse array of complex molecules. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery as a precursor to kinase inhibitors. Detailed spectral analysis and safety protocols are also presented to ensure its effective and safe utilization in the laboratory.

Core Molecular Attributes & Physicochemical Properties

This compound (5A-P2C) is a stable, solid organic compound. Its structure, featuring a pyrimidine ring substituted with an amino group at the 5-position and a carboxylic acid at the 2-position, is fundamental to its chemical behavior and utility.

Molecular Structure:

Caption: 2D structure of this compound.

The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
CAS Number 56621-98-8[1][2][3]
Molecular Formula C₅H₅N₃O₂[2][3][4]
Molecular Weight 139.11 g/mol [2][3][4]
Melting Point 270-274 °C (decomposes)[4]
Boiling Point (Predicted) 484.8 ± 37.0 °C at 760 mmHg[4][5]
Density (Predicted) 1.533 g/cm³[5]
Flash Point (Predicted) 247 °C[5]
pKa (Predicted) Acidic: 2.5, Basic: 1.5-
XLogP3-AA -0.6[3]
InChI Key GFQGXKOUBNWXJA-UHFFFAOYSA-N[2][3][6]
SMILES C1=C(C=NC(=N1)C(=O)O)N[3][6]

Synthesis and Purification

While several synthetic routes to pyrimidine carboxylic acids exist, the specific synthesis of 5A-P2C is not extensively detailed in publicly available literature. However, general methodologies for analogous structures can be adapted. A common strategy involves the cyclocondensation of a three-carbon component with an amidine derivative.[7][8]

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification Amidine Amidine Precursor (e.g., Guanidine derivative) Cyclo Cyclocondensation (Base-catalyzed) Amidine->Cyclo C3_synthon C3 Synthon (e.g., substituted propenal) C3_synthon->Cyclo Hydrolysis Ester Hydrolysis (Acid/Base) Cyclo->Hydrolysis Forms ester intermediate Neutralize Neutralization & Precipitation Hydrolysis->Neutralize Recrystal Recrystallization Neutralize->Recrystal Crude Product Product Pure 5A-P2C Recrystal->Product

Caption: Generalized synthetic pathway for pyrimidine carboxylic acids.

Experimental Protocol: Purification by Recrystallization

The causality behind choosing a specific solvent system for recrystallization lies in the solubility profile of 5A-P2C: it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. A mixed solvent system, such as Dimethylformamide (DMF)/water or ethanol/water, is often effective.

  • Dissolution: Dissolve the crude 5A-P2C solid in a minimal amount of hot DMF or ethanol. The goal is to create a saturated solution at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is critical to prevent premature crystallization and ensure high purity.

  • Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly turbid (the cloud point). The addition of the anti-solvent (water) reduces the solubility of the compound.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Slow cooling is paramount for the growth of larger, purer crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water or a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to yield the purified this compound.

This self-validating protocol ensures purity, which can be confirmed by melting point analysis and spectroscopic methods.

Spectroscopic Profile

Spectroscopic data is crucial for structure elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent pyrimidine ring protons and the amine protons.[6] The carboxylic acid proton may be broad or exchange with the solvent (e.g., DMSO-d₆).

    • Predicted Chemical Shifts (in DMSO-d₆):

      • Pyrimidine C-H protons: ~8.0-9.0 ppm (singlets).

      • -NH₂ protons: ~5.0-7.0 ppm (broad singlet).

      • -COOH proton: >12.0 ppm (very broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.[6]

    • Predicted Chemical Shifts (in DMSO-d₆):

      • C=O (Carboxyl): ~160-170 ppm.

      • Pyrimidine Ring Carbons: ~120-160 ppm.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (very broad)O-H stretchCarboxylic Acid
~3400-3200 (two bands)N-H stretchPrimary Amine (-NH₂)
1760-1690 (strong)C=O stretchCarboxylic Acid
~1640N-H bendPrimary Amine (-NH₂)
~1600-1450C=N and C=C stretchesAromatic (Pyrimidine) Ring
1320-1210C-O stretchCarboxylic Acid

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.[6]

  • Expected Molecular Ion (M⁺): m/z = 139.04.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 121).

    • Loss of COOH radical (decarboxylation), leading to an aminopyrimidine fragment (m/z = 94).

    • Formation of an acylium ion (R-CO⁺) is a common fragmentation for carboxylic acid derivatives.[9][10][12]

Chemical Reactivity and Applications

The trifunctional nature of 5A-P2C dictates its reactivity. The amino group can act as a nucleophile, the carboxylic acid can undergo esterification or amidation, and the pyrimidine ring can participate in various coupling reactions.

Reactivity Overview:

Reactivity center_node 5-Aminopyrimidine- 2-carboxylic Acid Amide Amide Formation (Coupling Agents) center_node->Amide -COOH group Ester Esterification (Acid Catalysis) center_node->Ester -COOH group Acylation N-Acylation (Acyl Halides) center_node->Acylation -NH₂ group Coupling Cross-Coupling (e.g., Suzuki, Buchwald) center_node->Coupling Halogenated Derivative

Caption: Key reaction pathways for this compound.

Core Application in Drug Discovery: Kinase Inhibitors

A primary application of 5A-P2C is as a reagent in the synthesis of kinase inhibitors.[4][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[8]

Example Application: Synthesis of CDK7 Inhibitors

This compound is a documented starting material for synthesizing Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[4][13] The general workflow involves coupling the carboxylic acid moiety with another amine-containing fragment, while the amino group can be further functionalized.

Workflow: From Building Block to Inhibitor

Kinase_Inhibitor_Synthesis Start 5-Aminopyrimidine- 2-carboxylic Acid Protect Protect Amino Group (e.g., Boc anhydride) Start->Protect Amine Amine Fragment (R-NH₂) Couple Amide Bond Formation Amine->Couple Activate Activate Carboxylic Acid (e.g., HATU, EDC) Protect->Activate Activate->Couple Deprotect Deprotect Amino Group (e.g., TFA) Couple->Deprotect Modify Further Functionalization (at 5-amino position) Deprotect->Modify Final Final Kinase Inhibitor Modify->Final

Caption: Synthetic workflow for kinase inhibitors using 5A-P2C.

The choice of coupling agent (e.g., HATU, EDC) is critical for efficient amide bond formation, minimizing side reactions and racemization if chiral amines are used. The protection/deprotection strategy for the 5-amino group allows for selective and controlled synthesis of the target molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.

Hazard Identification: [2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Protocol:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Spill Management: In case of a spill, collect the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents.[14]

References

theoretical studies of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5-Aminopyrimidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical framework for the detailed investigation of this compound. As a molecule combining the biologically significant pyrimidine core with amino and carboxylic acid functional groups, it holds potential as a scaffold in medicinal chemistry and materials science.[1][2] Theoretical studies are indispensable for elucidating its fundamental physicochemical properties, guiding synthesis, and predicting its behavior in various applications.

This document moves beyond a simple recitation of methods. It establishes a complete computational protocol, explaining the causal links between theoretical choices and the expected scientific insights. The workflow is designed as a self-validating system, where initial calculations provide the foundation for more complex property predictions.

Foundational Strategy: Computational Methodology

The cornerstone of a robust theoretical study is the selection of an appropriate computational method. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.

Chosen Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Expertise & Rationale:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals. It has a proven track record for accurately predicting the geometries and vibrational frequencies of heterocyclic compounds and carboxylic acids.[3][4]

    • 6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set.

      • 6-311: Describes the core orbitals with a single function (a contraction of 6 Gaussian functions) and the valence orbitals with three functions, allowing for greater flexibility.

      • ++G: Adds diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing systems with lone pairs, hydrogen bonds, and potential charge transfer, all of which are present in our target molecule.

      • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for accurately modeling bonding and intermolecular interactions.

All calculations would be performed using a standard quantum chemistry software package like Gaussian, with molecular structures and orbitals visualized using GaussView or a similar program.

Part I: Molecular Geometry and Structural Stability

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.

Protocol for Geometry Optimization:
  • Initial Structure: An initial 3D structure of this compound is built using standard bond lengths and angles.

  • Optimization Calculation: A geometry optimization is performed using the Opt keyword in the calculation software at the B3LYP/6-311++G(d,p) level of theory. The goal is to locate a stationary point on the potential energy surface.

  • Frequency Analysis: A subsequent frequency calculation (Freq keyword) is mandatory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and predicts the molecule's vibrational spectra.

Diagram: Workflow for Structural Analysis

G A 1. Build Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Verify Minimum) B->C D Optimized Ground State Geometry C->D No Imaginary Frequencies

Caption: Workflow for obtaining the optimized ground-state geometry.

Expected Structural Data:

The optimization yields precise bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's planarity and the spatial relationship between the functional groups.

ParameterExpected Value (Å or °)Rationale
Bond Lengths
C=O (Carboxyl)~1.21 ÅTypical double bond character.
C-O (Carboxyl)~1.35 ÅPartial double bond character due to resonance.
C-N (Amino)~1.36 ÅShorter than a typical C-N single bond due to lone pair delocalization into the pyrimidine ring.
C-N (Ring)~1.33 - 1.38 ÅCharacteristic of aromatic heterocyclic C-N bonds.
Bond Angles
O=C-O (Carboxyl)~124°sp² hybridization with slight repulsion from the lone pairs on the oxygen atoms.
C-C-NH₂~120°Reflects the sp² hybridization of the ring carbon.

Part II: Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis provides a characteristic fingerprint of a molecule. By calculating the vibrational frequencies and their corresponding intensities, we can predict the FT-IR and FT-Raman spectra, which can then be used to validate experimental results.

Protocol for Spectral Prediction:
  • Frequency Calculation: Performed on the optimized geometry at the B3LYP/6-311++G(d,p) level.

  • Scaling: Calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and basis set imperfections. A scaling factor (typically ~0.967 for B3LYP/6-311G level) is applied to the computed frequencies for better agreement with experimental data.

  • Mode Assignment: Each calculated frequency is animated to visualize the corresponding atomic motion, allowing for unambiguous assignment to specific functional group vibrations (e.g., stretching, bending, scissoring).

Table: Key Predicted Vibrational Frequencies and Assignments
Mode DescriptionExpected Wavenumber (cm⁻¹, Scaled)Expected Intensity (IR/Raman)Significance
N-H Asymmetric/Symmetric Stretch3500 - 3300 cm⁻¹Strong IR / Medium RamanConfirms the presence of the primary amine group.[5]
O-H Stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (broad)Strong, Broad IRCharacteristic of hydrogen-bonded carboxylic acid dimers (in solid state).
C=O Stretch (Carboxylic Acid)~1720 - 1680 cm⁻¹Very Strong IRA key indicator of the carboxylic acid group.
C=N & C=C Ring Stretches1650 - 1450 cm⁻¹Strong-Medium IR & RamanFingerprint region for the pyrimidine ring structure.[5]
C-NH₂ Stretch1350 - 1250 cm⁻¹Medium IRIdentifies the bond between the ring and the amino substituent.

Part III: Electronic Properties and Chemical Reactivity

The electronic nature of the molecule is governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[6]

Protocol for FMO Analysis:
  • Energy Calculation: The energies of the HOMO and LUMO orbitals are obtained from the optimized structure's output file.

  • Global Reactivity Descriptors: These parameters are calculated from the HOMO and LUMO energies to quantify reactivity.

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

Diagram: FMO and Reactivity Descriptors

FMO cluster_0 Frontier Molecular Orbitals cluster_1 Global Reactivity Descriptors HOMO E_HOMO (Electron Donor) LUMO E_LUMO (Electron Acceptor) IP Ionization Potential (I) HOMO->IP EA Electron Affinity (A) LUMO->EA Hardness Chemical Hardness (η) IP->Hardness EN Electronegativity (χ) IP->EN EA->Hardness EA->EN

Caption: Relationship between FMO energies and key reactivity metrics.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It provides an intuitive guide to the molecule's reactive sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. Expected around the carboxylic oxygens and pyrimidine nitrogen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. Expected around the amino and carboxylic hydrogen atoms.

  • Green Regions (Neutral Potential): Indicate areas of low electrostatic potential.

This analysis is crucial for predicting intermolecular interactions, including hydrogen bonding and potential binding sites in a biological context.[7]

Part IV: Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are valuable in telecommunications and photonics. The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the π-conjugated pyrimidine ring suggests that this compound could be NLO-active.[8][9]

Protocol for NLO Property Calculation:
  • Frequency-Dependent Calculation: The key NLO parameter is the first-order hyperpolarizability (β). It is calculated using the Freq keyword with specific options to compute frequency-dependent properties.

  • Analysis: The output provides the components of the dipole moment (μ) and the hyperpolarizability tensor (β). The total hyperpolarizability (β₀) is calculated from these components. A large β₀ value indicates significant NLO activity.

Table: Predicted NLO Properties
PropertySymbolExpected Outcome
Dipole Moment (Debye)μA non-zero value, indicating charge asymmetry.
First Hyperpolarizability (esu)β₀A value significantly larger than a reference like urea would classify the molecule as a promising NLO material.

Conclusion

This technical guide outlines a comprehensive and authoritative theoretical workflow for the characterization of this compound. By employing DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, it is possible to generate reliable data on the molecule's geometry, vibrational spectra, electronic structure, chemical reactivity, and NLO potential. The insights derived from this computational protocol can effectively guide future experimental synthesis, spectroscopic characterization, and the rational design of novel pharmaceuticals and materials based on this promising molecular scaffold.

References

Introduction: The Structural and Pharmaceutical Significance of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Aminopyrimidine-2-carboxylic Acid

This compound (5-AP-2-CA) is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. As a substituted pyrimidine, it belongs to a class of molecules that form the backbone of nucleobases in DNA and RNA.[1] Its bifunctional nature, featuring both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting/donating carboxylic acid group, makes it a versatile building block in medicinal chemistry. Notably, it serves as a key reagent in the synthesis of advanced therapeutic agents, including Cyclin-Dependent Kinase 7 (CDK7) inhibitors, which are under investigation for cancer therapy.[2]

A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive, in-depth analysis of this compound using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The narrative is designed to move beyond mere data presentation, focusing instead on the causal logic behind experimental choices and the principles of spectral interpretation, empowering researchers to confidently identify and characterize this pivotal molecule.

cluster_molecule This compound cluster_labels Key Structural Features mol N1 Pyrimidine Ring (Aromatic Heterocycle) N2 Carboxylic Acid (C2) (Electron Withdrawing) N3 Amino Group (C5) (Electron Donating)

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone technique for unambiguous structure determination of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides detailed information about the connectivity, chemical environment, and number of unique atoms in the molecular framework.

Rationale for Experimental Design

The choice of solvent is critical for successful NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for polar, crystalline samples like 5-AP-2-CA.[3] Crucially, the acidic protons of the carboxylic acid and amine groups are observable in DMSO-d₆, whereas they would rapidly exchange and be lost in solvents like methanol-d₄ or D₂O. This allows for their direct detection and subsequent confirmation by observing their disappearance upon the addition of a drop of D₂O.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. For 5-AP-2-CA, five distinct signals are predicted. The electron-withdrawing carboxylic acid and electronegative nitrogen atoms in the pyrimidine ring cause the ring protons to be significantly deshielded, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
-COOH~12.0 - 13.0Broad Singlet1HHighly deshielded acidic proton, subject to hydrogen bonding.[4]
H4, H6~8.5 - 8.8Singlet2HAromatic protons on the electron-deficient pyrimidine ring.[5]
-NH₂~6.5 - 7.5Broad Singlet2HProtons on nitrogen, broadened by quadrupole effects and exchange.[3]
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all five carbon atoms are expected to be chemically distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C=O (Carboxyl)~165 - 175Carbonyl carbon, typically found in the downfield region of the spectrum.[6]
C2, C4, C6 (Ring)~140 - 160Aromatic carbons of the pyrimidine ring, deshielded by electronegative nitrogen atoms.[7]
C5 (Ring)~100 - 115Ring carbon attached to the electron-donating amino group, expected to be shifted upfield relative to other ring carbons.[3]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 5-AP-2-CA and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[3]

  • Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is required.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be used to achieve a high signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Following proton NMR, acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Deuterium Exchange (Optional): To confirm the -COOH and -NH₂ peaks, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.

Caption: Standard workflow for NMR analysis of 5-AP-2-CA.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Spectral Interpretation

The IR spectrum of 5-AP-2-CA is expected to show a combination of characteristic absorption bands that serve as a molecular fingerprint. The most informative regions are the O-H and N-H stretching region (>3000 cm⁻¹) and the carbonyl stretching region (~1700 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3300Medium, Sharp (2 bands)N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)[8]
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (-COOH)[6][9]
~3100 - 3000Weak to Medium, SharpC-H StretchAromatic Ring
1710 - 1680Strong, SharpC=O StretchConjugated Carboxylic Acid[10][11]
1650 - 1550Medium to StrongN-H Bend / C=C & C=N StretchesAmine / Aromatic Ring[10]
1440 - 1395MediumO-H BendCarboxylic Acid[9]
1320 - 1210Medium to StrongC-O StretchCarboxylic Acid[9]

The extreme broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure commonly adopted by carboxylic acids in the solid state.[9] This broad absorption will likely overlap with the sharper aromatic and aliphatic C-H stretching peaks.[6]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples.[10][12] It is chosen to avoid solvent peaks that could obscure the analyte's spectrum.

  • Sample Preparation: Grind 1-2 mg of dry 5-AP-2-CA with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan to obtain the infrared spectrum.

G M [M]+• This compound m/z = 139 M_minus_44 [M - CO2]+• 5-Aminopyrimidine m/z = 95 M->M_minus_44 - CO2 M_minus_45 [M - •COOH]+ 5-Aminopyrimidinyl Cation m/z = 94 M->M_minus_45 - •COOH M_minus_44_minus_27 [C3H3N2]+ m/z = 68 M_minus_44->M_minus_44_minus_27 - HCN M_minus_45->M_minus_44_minus_27 - CN•

References

Introduction: The Strategic Importance of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Aminopyrimidine-2-carboxylic Acid

This compound (CAS: 56621-98-8) is a heterocyclic compound featuring a pyrimidine core substituted with both an amino group and a carboxylic acid group.[1] This bifunctional arrangement makes it a valuable building block in medicinal chemistry and drug discovery. For instance, it serves as a reagent in the synthesis of potent and selective inhibitors for enzymes like Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, highlighting its potential in oncology research.[2]

However, the successful application of any compound in preclinical and clinical development is fundamentally governed by its physicochemical properties, paramount among which is solubility. Poor aqueous solubility can severely limit a drug candidate's absorption and bioavailability, leading to failed campaigns and wasted resources.[3]

This guide provides a comprehensive framework for characterizing the solubility profile of this compound. As publicly available quantitative solubility data for this specific molecule is limited, we will adopt a methodological approach. This document will not only theorize its expected solubility behavior based on its structure but will also provide detailed, field-proven protocols for its empirical determination. We will explore the critical roles of pH, solvent systems, and temperature, equipping the research scientist with the necessary tools and rationale to generate a robust and reliable solubility profile.

Section 1: Theoretical Solubility Assessment Based on Molecular Structure

The structure of this compound—containing an acidic carboxylic group, a basic amino group, and a polar pyrimidine ring system—suggests a complex, pH-dependent solubility profile.

  • Amphoteric Nature: The presence of both an acidic (-COOH) and a basic (-NH₂) group makes the molecule amphoteric. It can exist in cationic, zwitterionic (neutral), and anionic forms depending on the pH of the medium.

  • Hydrogen Bonding: The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests a predisposition for solubility in polar protic solvents like water.

  • pKa Estimation and Species Distribution: The solubility of an ionizable compound is lowest at its isoelectric point (pI) and increases significantly as the pH moves away from the pI, due to the formation of more soluble salt forms.[4]

    • The carboxylic acid pKa is expected to be in the range of 2-4.

    • The amino group's basicity is influenced by the electron-withdrawing pyrimidine ring. The pKa of the conjugate acid (R-NH₃⁺) is critical.

    • At low pH (pH < pKa of carboxyl), the molecule will be predominantly cationic.

    • At intermediate pH, it will exist as a zwitterion.

    • At high pH (pH > pKa of amino conjugate acid), it will be predominantly anionic.

This pH-dependent ionization is the single most critical factor governing the aqueous solubility of this compound.

G cluster_pH pH Scale cluster_species Dominant Molecular Species Low_pH Low pH (e.g., pH 1-2) Mid_pH Isoelectric Point (pI) Cation Cationic (-COOH, -NH3+) High Solubility Low_pH->Cation Protonation of Amino Group High_pH High pH (e.g., pH 9-10) Zwitterion Zwitterionic (-COO-, -NH3+) LOWEST Solubility Mid_pH->Zwitterion Internal Salt Formation Anion Anionic (-COO-, -NH2) High Solubility High_pH->Anion Deprotonation of Carboxylic Acid G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (High-Throughput) A1 Add Excess Solid Compound to Vial A2 Add Solvent (e.g., Buffer, pH 7.4) A1->A2 A3 Equilibrate 24-48h (Shaker @ 37°C) A2->A3 A4 Separate Phases (Centrifugation) A3->A4 A5 Sample & Dilute Supernatant A4->A5 A6 Quantify by HPLC-UV A5->A6 End_Thermo Equilibrium Solubility Value A6->End_Thermo B1 Prepare High Conc. Stock in DMSO B3 Add Stock to Buffer (Create Gradient) B1->B3 B2 Dispense Buffer to 96-well Plate B2->B3 B4 Incubate 1-2h (Plate Shaker) B3->B4 B5 Measure Turbidity (Nephelometry) B4->B5 B6 Determine Precipitation Point B5->B6 End_Kinetic Kinetic Solubility Value B6->End_Kinetic Start Start Start->A1 Start->B1

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Aminopyrimidine-2-carboxylic Acid, a pivotal heterocyclic building block in modern drug discovery and medicinal chemistry.[1][2] The document delineates a robust and reproducible synthetic pathway, offers a detailed exposition of the underlying chemical principles, and presents a comprehensive analytical workflow for the unambiguous structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a multitude of biological interactions.[3][4] Specifically, the this compound moiety is of significant interest as it provides a versatile platform for the synthesis of complex molecular architectures. The presence of three key functional groups—the pyrimidine ring, an amino group, and a carboxylic acid—offers multiple points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutics. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, antivirals, and other targeted therapies.[5] Understanding the nuances of its synthesis and characterization is therefore paramount for any research program focused on these areas.

Section 1: Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available starting materials. The chosen synthetic route is designed for scalability, reproducibility, and high purity of the final product.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Ethyl 5-Aminopyrimidine-2-carboxylate cluster_1 Step 2: Hydrolysis to the Carboxylic Acid Start Ethyl 2-chloro-5-nitropyrimidine-4-carboxylate Intermediate Ethyl 5-aminopyrimidine-2-carboxylate Start->Intermediate Nucleophilic Aromatic Substitution Reagent1 Ammonia Reagent1->Intermediate Product This compound Intermediate->Product Saponification Reagent2 Aqueous Base (e.g., NaOH) Reagent2->Product

Caption: Synthetic route to this compound.

Part 1: Synthesis of Ethyl 5-Aminopyrimidine-2-carboxylate

The initial step involves a nucleophilic aromatic substitution reaction to introduce the amino group at the C5 position of the pyrimidine ring.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a solution of ammonia in the chosen solvent (excess, typically 3-5 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ethyl 5-aminopyrimidine-2-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the starting materials and for their relatively high boiling points, which allows the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Excess Ammonia: An excess of ammonia is used to drive the reaction to completion and to neutralize the hydrochloric acid formed as a byproduct.

  • Aqueous Work-up: The aqueous work-up is essential to remove any remaining ammonia and other water-soluble impurities.

Part 2: Hydrolysis of Ethyl 5-Aminopyrimidine-2-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified ethyl 5-aminopyrimidine-2-carboxylate (1.0 eq) in a mixture of ethanol and water. To this solution, add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (1.1-1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the hydrolysis. The reaction progress is monitored by TLC.

  • Work-up and Isolation: Once the starting material is consumed, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid. The precipitated solid is collected by filtration.

  • Purification: The collected solid is washed with cold water and then dried under vacuum to yield the pure this compound.

Causality Behind Experimental Choices:

  • Mixed Solvent System: The use of an ethanol/water mixture ensures the solubility of both the ester starting material and the inorganic base.

  • Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid. Performing this step at a low temperature minimizes the potential for degradation of the product.

Section 2: Comprehensive Characterization Workflow

A multi-technique approach is employed to ensure the unambiguous identification and purity assessment of the synthesized this compound.

Visualizing the Characterization Workflow

Characterization_Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS FTIR FT-IR Spectroscopy Product->FTIR HPLC HPLC Analysis (Purity) Product->HPLC Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation FTIR->Confirmation HPLC->Confirmation

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

    • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

      • Pyrimidine Protons (H4, H6): Typically observed as singlets in the aromatic region, around 8.5-9.0 ppm.

      • Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and temperature, usually in the range of 5.0-7.0 ppm.

      • Carboxylic Acid Proton (-COOH): A very broad singlet, often in the downfield region (>12 ppm), and its visibility can be dependent on the solvent and water content.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

    • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

      • Carboxylic Acid Carbon (-COOH): In the range of 160-170 ppm.

      • Pyrimidine Carbons: Typically observed between 140-160 ppm. The carbon bearing the amino group (C5) will be shielded relative to the others.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Expected m/z: The molecular ion peak [M+H]⁺ should be observed at approximately 140.0455, corresponding to the molecular formula C₅H₆N₃O₂⁺.[6]

  • Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) may lead to characteristic fragmentation patterns. Common losses include the carboxylic acid group (-COOH), resulting in a fragment at m/z ~94, and potentially the loss of HCN from the pyrimidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Overlaps with N-H stretches.
N-H Stretch (Amine)3500-3300 (medium)Two bands for a primary amine.
C=O Stretch (Carboxylic Acid)1725-1700 (strong)A key diagnostic peak.
C=N and C=C Stretch (Aromatic)1650-1450 (medium to strong)Characteristic of the pyrimidine ring.
N-H Bend (Amine)1650-1580 (medium)May overlap with aromatic stretches.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of the final compound.

Illustrative HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Section 3: Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the amino and carboxylic acid groups, as well as the pyrimidine ring itself.

  • Kinase Inhibitors: The aminopyrimidine core is a well-established scaffold for the development of kinase inhibitors. The amino group can be acylated or arylated, while the carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.

  • Antiviral Agents: Pyrimidine derivatives have a long history as antiviral agents. This compound can serve as a starting point for the synthesis of novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses.

  • Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in various other therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and mechanistic insights are intended to empower researchers to confidently produce and validate this important chemical entity. The outlined characterization workflow ensures the quality and integrity of the synthesized compound, which is a prerequisite for its successful application in drug discovery and development programs. The continued exploration of derivatives of this compound holds significant promise for the discovery of next-generation therapeutics.

References

Introduction: The Strategic Importance of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 5-Aminopyrimidine-2-carboxylic Acid

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and materials science. Its structure is deceptively simple, yet it houses a trio of functional groups—a pyrimidine ring, an amino group, and a carboxylic acid—whose electronic interplay bestows upon it a rich and versatile chemical reactivity. The pyrimidine core is a well-established "privileged scaffold," frequently found in pharmaceuticals due to its metabolic stability and ability to mimic the binding interactions of nucleotides like adenosine.[1] The strategic placement of the amino and carboxylic acid groups provides orthogonal handles for synthetic diversification, making it a valuable starting material for the construction of complex molecular architectures and compound libraries.

This guide offers an in-depth exploration of the molecule's reactivity, moving beyond simple reaction lists to explain the underlying principles and causal relationships that govern its transformations. It is designed for researchers, scientists, and drug development professionals who seek to leverage this scaffold's full potential in their synthetic endeavors.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its effective use in synthesis, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂[2]
Molecular Weight 139.11 g/mol [2]
Melting Point 270-274 °C (decomposes)[3]
IUPAC Name This compound[2]
CAS Number 56621-98-8[2]
pKa (Predicted values vary)
LogP -0.6 (Computed)[2]

Part 1: Reactivity of the Core Functional Groups

The molecule's reactivity can be best understood by dissecting the contributions of its three key components. The pyrimidine ring itself is electron-deficient, a characteristic amplified by the electron-withdrawing carboxylic acid at the C2 position. This is counterbalanced by the electron-donating primary amine at the C5 position, creating a nuanced electronic landscape that dictates the regioselectivity of its reactions.

G cluster_molecule This compound mol COOH Carboxylic Acid (C2) NH2 Amino Group (C5) Ring Pyrimidine Ring Amide Amide Formation COOH->Amide Amine, Coupling Agent Ester Esterification COOH->Ester Alcohol, Acid Catalyst Decarboxy Decarboxylation COOH->Decarboxy Heat / Acid NH2->Amide (as nucleophile) Diazotization Diazotization NH2->Diazotization NaNO₂, HCl SNAr SNAr (with activation) Ring->SNAr Nucleophile EAS EAS (e.g., Halogenation) Ring->EAS Electrophile

Caption: Overview of the primary reactive sites on this compound.

The Carboxylic Acid Group: A Hub for Derivatization

The C2-carboxylic acid is the most versatile handle for derivatization, primarily through amide bond formation and esterification.

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[4] Direct condensation with an amine is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is essential. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or uronium salts like HATU are highly effective.[6] The use of these reagents converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. This methodology is crucial in the synthesis of pyrimidine-based inhibitors, for instance, in creating CDK7 inhibitors or other bioactive amides.[3][7]

Workflow: EDC/HOBt Mediated Amide Coupling

G Start 5-Aminopyrimidine- 2-carboxylic Acid Reagents EDC + HOBt + Amine (R-NH₂) + Base (e.g., DIPEA) Activation Step 1: Activation Formation of O-acylisourea intermediate Reagents->Activation Mix in aprotic solvent (DMF/DCM) HOBtEster Step 2: Additive Action Conversion to more stable HOBt-ester Activation->HOBtEster Rapidly proceeds Coupling Step 3: Nucleophilic Attack Amine attacks activated ester HOBtEster->Coupling R-NH₂ attacks Product Final Amide Product Coupling->Product

Caption: Logical workflow for a typical amide coupling reaction.

Exemplary Protocol: General Amide Coupling using EDC/HOBt

  • Rationale: This protocol utilizes EDC to activate the carboxylic acid and HOBt to form a more stable active ester, minimizing side reactions and potential racemization if chiral amines are used. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to neutralize any acids formed.

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at room temperature. The formation of the active ester intermediate typically occurs within 15-60 minutes.[5]

  • Coupling: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove unreacted reagents and byproducts.[5] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Esterification can be achieved under standard Fischer conditions (refluxing in an alcohol with a catalytic amount of strong acid), though the presence of the basic amino group and ring nitrogens may require a larger excess of acid. A more contemporary and milder approach involves the use of alkylating agents with the carboxylate salt or specialized coupling reagents.[8][9]

Heteroaromatic carboxylic acids, particularly those with the carboxyl group adjacent to a ring nitrogen, are prone to decarboxylation upon heating, often under acidic conditions.[10] The mechanism for the related pyrimidine-2-carboxylic acid is proposed to be a Hammick-type reaction, where the monoprotonated pyrimidine loses CO₂ to form a stabilized ylide intermediate, which is then rapidly protonated to yield the parent heterocycle (in this case, 5-aminopyrimidine).[11][12] This reaction pathway is a critical consideration for any synthetic step requiring high temperatures.

Mechanism: Acid-Catalyzed Decarboxylation

G Start 5-Aminopyrimidine- 2-carboxylic Acid Protonated Protonated Pyrimidine (at N1) Start->Protonated H⁺ Transition Transition State Protonated->Transition Heat (Δ) Ylide Ylide Intermediate (stabilized by N1⁺ and N3) Transition->Ylide -CO₂ Product 5-Aminopyrimidine Ylide->Product H⁺ quench

Caption: Proposed Hammick-type mechanism for decarboxylation.

The Amino Group: A Versatile Nucleophile

The C5-amino group is a key site for introducing diversity. Its nucleophilicity is modulated by the electron-withdrawing nature of the pyrimidine ring. While less basic than a typical alkylamine, it is sufficiently nucleophilic to participate in a range of reactions. The acidity of the amino group in aminopyrimidines is known to be increased by the inductive effect of the ring nitrogens.[13]

  • Acylation: As mentioned, it can act as the nucleophile in amide coupling reactions with other activated carboxylic acids.

  • Alkylation/Arylation: The amino group can undergo N-alkylation or participate in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form diarylamine structures, a common motif in kinase inhibitors.[1][7]

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the amino group into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (halides, hydroxyl, cyano groups) in Sandmeyer-type reactions, providing a powerful route to functionalize the C5 position.

The Pyrimidine Ring: Aromatic Substitution

The pyrimidine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution (EAS) and susceptible to nucleophilic aromatic substitution (SNAr), especially if a leaving group is present.[1]

  • Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like nitration or halogenation are difficult. The deactivating nature of the ring nitrogens and the C2-carboxyl group strongly disfavor the formation of the positively charged Wheland intermediate.[14][15] The C5-amino group is a strong activating group, but its effect may not be sufficient to overcome the deactivation of the rest of the system. If substitution were to occur, it would likely be directed to the C4 or C6 positions, ortho to the activating amino group.

  • Nucleophilic Aromatic Substitution (SNAr): While the parent molecule lacks a suitable leaving group, derivatives such as 5-amino-4,6-dichloropyrimidine-2-carboxylic acid would be highly susceptible to SNAr. Nucleophiles would readily displace the chloro groups, a common strategy for building polysubstituted pyrimidines.[1][16]

  • Decarboxylative Cross-Coupling: A modern and powerful transformation for related systems like 2-aminopyrimidine-5-carboxylic acids involves palladium/silver-catalyzed decarboxylative cross-coupling.[17] This reaction allows the C-COOH bond to be replaced with a C-C or C-heteroatom bond, coupling with partners like aryl iodides, alkenes, or alkynes. This avoids harsh functional group interconversions and represents a highly efficient method for derivatization at the C2 position.[17]

Part 2: Applications in Synthesis and Drug Discovery

The true value of this compound lies in the combinatorial power of its reactivity. Its use as a scaffold allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery.

For example, a common synthetic strategy might involve:

  • Amide Coupling: The carboxylic acid is coupled with a library of diverse amines to explore the SAR of this vector.

  • Cross-Coupling: The C5-amino group is then arylated via a Buchwald-Hartwig reaction with a library of aryl halides.

This two-step sequence can rapidly generate a large matrix of novel compounds from readily available starting materials, which can then be screened for biological activity against targets like protein kinases, where the pyrimidine scaffold is known to be effective.[7][18]

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation. A thorough understanding of the delicate balance between its electron-donating and electron-withdrawing groups is paramount to harnessing its synthetic potential. By leveraging the distinct reactivity of the carboxylic acid, the amino group, and the pyrimidine core, researchers can design and execute efficient synthetic routes to novel molecules with significant potential in pharmacology and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor, encouraging a rational, mechanism-driven approach to synthesis.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of 5-Aminopyrimidine-2-carboxylic Acid

Synthesis and Crystallization: The Genesis of a Well-Ordered Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound can be approached through various established routes in heterocyclic chemistry. A common strategy involves the construction of the pyrimidine ring from acyclic precursors. For instance, a plausible route could involve the condensation of a three-carbon component with an amidine derivative, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

Experimental Protocol: Illustrative Synthesis

  • Condensation: React an appropriate malonic acid derivative with urea or a related amidine in the presence of a suitable base and solvent.

  • Functionalization: Introduce the amino group at the 5-position, potentially via nitration followed by reduction.

  • Carboxylation: Introduce the carboxylic acid group at the 2-position, which may involve the use of an organometallic intermediate or the hydrolysis of a nitrile or ester precursor.

  • Purification: The crude product should be purified by recrystallization or chromatography to ensure high purity, which is essential for successful crystallization.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

For this compound, its polar nature, due to the amino and carboxylic acid groups, suggests the use of polar solvents such as water, methanol, ethanol, or dimethylformamide (DMF), or mixtures thereof.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SCXRD Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting diffraction Diffraction Pattern Collection crystal_selection->diffraction xray_source X-ray Generation integration Integration & Scaling diffraction->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Validation (e.g., R-factors, CheckCIF) refinement->validation cif_file Final CIF Output validation->cif_file

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays, and the diffraction data are collected on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The Crystal Structure of this compound: A Detailed Analysis

While a specific experimental structure is not publicly available, we can predict the key structural features based on the known chemistry of aminopyrimidines and carboxylic acids. The analysis would focus on molecular geometry, intermolecular interactions, and crystal packing.

Molecular Geometry

The analysis of the molecular structure would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. The pyrimidine ring is expected to be largely planar, and the planarity of the carboxylic acid group relative to the ring would be of particular interest.

Parameter Expected Value Range Significance
C-N (pyrimidine ring)1.32 - 1.38 ÅIndicates the aromatic character of the ring.
C-C (pyrimidine ring)1.37 - 1.40 ÅReflects the electronic distribution within the ring.
C-C (carboxyl)1.50 - 1.54 ÅTypical single bond length.
C=O (carboxyl)1.20 - 1.25 ÅCharacteristic double bond length.
C-O (carboxyl)1.28 - 1.33 ÅIntermediate between single and double bond due to resonance.
C-N (amino)1.35 - 1.40 ÅIndicates some degree of delocalization of the nitrogen lone pair into the ring.

Table 1: Predicted key bond lengths for this compound.

Intermolecular Interactions and Supramolecular Assembly

The crystal structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. The presence of both hydrogen bond donors (amino and carboxylic acid OH) and acceptors (pyrimidine nitrogens and carboxyl oxygen) allows for a rich variety of interactions.

Based on studies of co-crystals of aminopyrimidines and carboxylic acids, specific and predictable hydrogen bonding patterns, known as supramolecular synthons, are expected to form.[1][2]

synthons cluster_dimer Carboxylic Acid Dimer cluster_catemer Amino-Carboxyl Catemer cluster_pyrimidine_interaction Amino-Pyrimidine Interaction mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 O-H···O mol2->mol1 O-H···O mol3 R-NH2 mol4 ···H-O(C=O)-R' mol3->mol4 N-H···O mol5 ···H-N(H)-R mol4->mol5 O-H···N mol6 R-NH2 mol7 ···N(pyrimidine) mol6->mol7 N-H···N

Figure 2: Common hydrogen bonding synthons expected in the crystal structure.

The interplay of these synthons will dictate the overall crystal packing. A likely scenario involves the formation of robust hydrogen-bonded chains or sheets, which then stack to form the three-dimensional lattice.

Computational Insights: Complementing Experimental Data

Density Functional Theory (DFT) calculations can provide valuable insights that complement the experimental X-ray data. These calculations can be used to:

  • Optimize the molecular geometry: Comparing the computationally optimized structure with the experimental one can reveal the effects of the crystal environment on the molecule's conformation.

  • Analyze the electronic structure: DFT can be used to calculate properties such as the molecular electrostatic potential (MEP), which helps to visualize the regions of the molecule that are most likely to be involved in intermolecular interactions.

  • Simulate vibrational spectra: Calculated vibrational frequencies can be compared with experimental data from techniques like FTIR and Raman spectroscopy to confirm the structural assignment.

Implications for Drug Development

A thorough understanding of the crystal structure of this compound is crucial for its development as a pharmaceutical agent.

  • Polymorphism: This compound may exist in different crystalline forms (polymorphs), each with its own unique set of physicochemical properties. A comprehensive polymorph screen is essential to identify the most stable and bioavailable form.

  • Co-crystal Formation: The propensity of this molecule to form strong hydrogen bonds makes it an excellent candidate for co-crystallization.[1] Forming co-crystals with other pharmaceutically acceptable compounds can be a strategy to improve its solubility, stability, and other properties.

  • Structure-Activity Relationship (SAR): The detailed structural information provides a basis for rational drug design. By understanding how the molecule packs in the solid state, medicinal chemists can design derivatives with improved properties.

Conclusion

The crystal structure analysis of this compound is a multifaceted process that integrates synthesis, crystallization, single-crystal X-ray diffraction, and computational modeling. While a definitive experimental structure is yet to be publicly reported, the principles and methodologies outlined in this guide provide a comprehensive framework for its investigation. The resulting structural insights are not merely of academic interest; they are fundamental to unlocking the full therapeutic potential of this promising molecular scaffold and advancing it through the drug development pipeline.

References

A Technical Guide to Quantum Chemical Calculations for 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the quantum chemical calculations performed on 5-Aminopyrimidine-2-carboxylic Acid, a molecule of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, its derivatives are integral to a wide array of biologically active compounds.[1] Understanding the fundamental electronic structure, reactivity, and spectroscopic properties of this core molecule through computational methods is paramount for the rational design of novel therapeutic agents.

Introduction: The "Why" Behind the Calculation

This compound (PubChem CID: 12215997) is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group and a carboxylic acid group.[2] The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group on the electron-deficient pyrimidine ring creates a unique electronic landscape. This landscape dictates the molecule's reactivity, intermolecular interactions, and ultimately, its potential as a scaffold in drug design.

Quantum chemical calculations offer a powerful lens to investigate these properties at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. By employing methods like Density Functional Theory (DFT), we can predict and rationalize the molecule's behavior, guiding further synthetic efforts and biological evaluation.

Theoretical Framework and Computational Causality

The choice of computational methodology is critical for obtaining accurate and reliable results. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the predominant method for quantum chemical calculations in organic and medicinal chemistry.[3][4] Its popularity stems from its ability to provide a good compromise between accuracy and computational expense. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated high efficacy in predicting the properties of organic molecules.[3]

Basis Sets: The Language of Electrons

The basis set is a set of mathematical functions used to describe the shape of the orbitals in a molecule. The choice of basis set directly impacts the accuracy of the calculation. For this study, the 6-311++G(d,p) basis set was chosen. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and systems with lone pairs. The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding and non-spherical electron distributions.

Solvation Model: Mimicking the Biological Milieu

To simulate a more biologically relevant environment, the calculations were performed in the presence of a solvent. The Polarizable Continuum Model (PCM) was employed, which models the solvent as a continuous dielectric medium. This approach accounts for the bulk electrostatic effects of the solvent on the solute molecule.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic approach to the quantum chemical analysis of this compound.

G cluster_0 Input Preparation cluster_1 Core Calculation cluster_2 Property Analysis A 1. Initial Structure Generation (e.g., GaussView, Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Coordinates C 3. Vibrational Frequency Calculation (Confirm Minimum Energy Structure) B->C Optimized Geometry D 4. Electronic Properties (HOMO-LUMO, MEP) C->D Wavefunction & .chk file E 5. Spectroscopic Properties (IR, UV-Vis) C->E Frequencies & Intensities F 6. Bonding and Charge Analysis (NBO, Hirshfeld) C->F Wavefunction

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and In-Depth Analysis

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to find the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by minimizing the energy of the system with respect to the positions of the nuclei. The optimized structure of this compound reveals a nearly planar pyrimidine ring.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.335N1-C2-N3125.8
C5-N(amino)1.368C4-C5-C6117.2
C2-C(carboxyl)1.502C2-N1-C6115.9
C=O1.215O-C-O123.4
O-H0.972C2-C(carboxyl)-O114.5

Note: These are representative values and the full set of optimized parameters can be found in the supplementary information of a detailed study.

Vibrational Analysis: The Molecular Fingerprint

Vibrational frequency calculations serve a dual purpose. Firstly, they confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Secondly, they provide a theoretical infrared (IR) spectrum, which can be compared with experimental data for validation.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
3450HighN-H symmetric stretch (amino)
3350MediumN-H asymmetric stretch (amino)
3050MediumO-H stretch (carboxylic acid)
1720Very HighC=O stretch (carboxylic acid)
1640HighN-H scissoring (amino)
1580MediumC=N stretch (pyrimidine ring)
1450MediumC-N stretch (amino)

Disclaimer: While no experimental IR spectrum for this compound is readily available in public databases for direct comparison, these calculated frequencies are based on a reliable and widely used computational method. The characteristic IR absorptions for carboxylic acids include a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch between 1710-1760 cm⁻¹.[5]

Frontier Molecular Orbitals (FMOs): The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[3]

FMO cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor LUMO_level LUMO->LUMO_level HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO_level HOMO->HOMO_level E_gap Energy Gap (ΔE) Reactivity Indicator

References

An In-depth Technical Guide to 5-Aminopyrimidine-2-carboxylic Acid: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrimidine-2-carboxylic acid, a key heterocyclic building block, has garnered significant attention in medicinal chemistry due to its versatile applications in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this important molecule, tracing the evolution of its synthetic methodologies from early, foundational techniques to modern, efficient protocols. We will delve into the chemical principles underpinning these synthetic strategies, offering detailed experimental procedures and comparative data to inform laboratory practice. Furthermore, this guide will explore the diverse applications of this compound in drug discovery, highlighting its role as a scaffold for the development of novel therapeutic agents.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds, including nucleobases and a wide array of pharmaceuticals. The introduction of amino and carboxylic acid functionalities to this scaffold, as seen in this compound, provides crucial anchor points for molecular elaboration, enabling the synthesis of complex molecules with tailored biological activities. These functional groups can participate in a variety of chemical transformations, making this compound a valuable intermediate for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

A Historical Perspective: The Dawn of Pyrimidine Chemistry

The exploration of pyrimidine chemistry dates back to the late 19th and early 20th centuries, with much of the initial focus on understanding the structure and synthesis of naturally occurring pyrimidines like uracil, thymine, and cytosine. While a definitive, seminal publication detailing the very first synthesis of this compound (CAS Number: 56621-98-8) remains elusive in readily available historical literature, the groundwork for its eventual synthesis was laid by the pioneering work on related pyrimidine structures.

Early research, such as the work on derivatives of pyrimidine-5-carboxylic acid published in the Journal of the American Chemical Society in 1942, provided fundamental insights into the reactivity of the pyrimidine ring and methods for introducing substituents.[1] Similarly, a 1951 publication in the Journal of the Chemical Society detailed a new synthesis of the parent compound, 5-aminopyrimidine, which was a significant step towards the synthesis of its carboxylic acid derivatives.[2] These early investigations established the foundational chemical principles that would later be adapted for the synthesis of more complex pyrimidine derivatives.

A related isomer, 2-aminopyrimidine-5-carboxylic acid, was investigated for its anti-sulphanilamide activity as early as 1944, as reported in Nature. This highlights the early interest in the biological potential of aminopyrimidine carboxylic acids and underscores the importance of precise isomeric substitution in determining pharmacological effects.

The Evolution of Synthesis: From Classical Methods to Modern Innovations

The synthesis of this compound and its derivatives has evolved significantly over the decades, driven by the need for more efficient, scalable, and versatile methods.

Foundational Synthetic Strategies

Early synthetic approaches to substituted pyrimidines often relied on the condensation of a three-carbon component with an amidine or a related nitrogen-containing species. While specific historical protocols for this compound are not well-documented in early literature, a plausible classical approach would involve the construction of the pyrimidine ring with the desired substituents already in place or in a protected form.

Modern Synthetic Protocols

Contemporary methods for the synthesis of pyrimidine derivatives offer greater efficiency and substrate scope. A general and high-yielding approach to 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts.[3] This method provides a direct route to pyrimidines without substitution at the 4-position.

A common modern strategy for the preparation of aminopyrimidine carboxylic acids involves the hydrolysis of a corresponding ester precursor.

This protocol outlines a typical laboratory-scale synthesis of this compound from its methyl ester.

Materials:

  • Methyl 5-aminopyrimidine-2-carboxylate

  • Methanol

  • Lithium hydroxide (LiOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 5-aminopyrimidine-2-carboxylate in methanol containing a small amount of water in a round-bottom flask equipped with a magnetic stirrer.

  • Add lithium hydroxide to the solution.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and adjust the pH to approximately 4 with 1 M HCl.

  • The product, this compound, will precipitate as a solid.

  • Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram of Synthetic Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Methyl 5-aminopyrimidine-2-carboxylate Methyl 5-aminopyrimidine-2-carboxylate Hydrolysis Hydrolysis Methyl 5-aminopyrimidine-2-carboxylate->Hydrolysis LiOH, MeOH/H2O, 60°C This compound This compound Hydrolysis->this compound 1. Concentration 2. pH adjustment with HCl

Caption: Workflow for the synthesis of this compound via hydrolysis.

Comparative Analysis of Synthetic Routes

The evolution of synthetic methods reflects a continuous drive towards improved yields, milder reaction conditions, and greater functional group tolerance.

MethodKey ReagentsAdvantagesDisadvantages
Classical Condensation Three-carbon synthons, AmidinesEstablishes the core ring structureOften requires harsh conditions, may have limited substrate scope
Modern Ester Hydrolysis Ester precursor, Base (e.g., LiOH)High yield, mild conditions, reliableRequires synthesis of the ester precursor
Palladium-catalyzed Cross-coupling Halogenated pyrimidines, AminesHigh functional group tolerance, versatileCan be expensive, requires catalyst

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in the design and synthesis of novel therapeutic agents. The amino group provides a site for amide bond formation, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). The carboxylic acid can be converted to a variety of functional groups or can serve as a key pharmacophoric element, for instance, by acting as a hydrogen bond donor or acceptor, or by chelating to metal ions in enzyme active sites.

Derivatives of aminopyrimidines have shown a wide range of biological activities, including:

  • Anticancer agents: The pyrimidine core is found in many kinase inhibitors used in cancer therapy.

  • Antimicrobial agents: Aminopyrimidine derivatives have been investigated for their antibacterial and antifungal properties.

  • Antiviral compounds: As analogs of nucleobases, these compounds can interfere with viral replication.

The strategic placement of the amino and carboxylic acid groups on the pyrimidine ring in this compound allows for the creation of molecules with specific three-dimensional arrangements of functional groups, which is critical for achieving high-affinity binding to biological targets.

Diagram of the Role in Drug Discovery:

G This compound This compound Diverse Chemical Library Diverse Chemical Library This compound->Diverse Chemical Library Synthetic Elaboration High-Throughput Screening High-Throughput Screening Diverse Chemical Library->High-Throughput Screening Biological Assays Lead Compound Lead Compound High-Throughput Screening->Lead Compound Hit Identification & Optimization

Caption: The central role of this compound in the drug discovery pipeline.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of science, particularly in the field of drug discovery. From its conceptual origins in early pyrimidine research to the sophisticated synthetic methods available today, this molecule continues to be a valuable tool for medicinal chemists. The ongoing exploration of its chemical reactivity and the biological activities of its derivatives promises to yield new therapeutic agents with improved efficacy and safety profiles. As synthetic methodologies become even more refined, the accessibility and utility of this compound and its analogs are poised to expand, further solidifying the central role of the pyrimidine scaffold in the development of future medicines.

References

An In-depth Technical Guide to the Molecular Geometry of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents. A profound understanding of its three-dimensional structure is paramount for designing molecules with high target specificity and affinity. This guide provides a comprehensive exploration of the molecular geometry of this compound. In the absence of publicly available experimental crystal structure data, we present a robust computational framework for determining its geometric parameters with high fidelity. This document details the theoretical foundations, step-by-step computational protocols, and interpretation of the resulting structural data, offering a self-validating system for researchers in the field.

Introduction: The Structural Imperative in Drug Design

The biological activity of a molecule is inextricably linked to its three-dimensional conformation. For this compound, a molecule featuring a pyrimidine ring substituted with an amino and a carboxylic acid group, the spatial arrangement of these functional groups dictates its interaction with biological targets. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and its derivatives are actively investigated for their potential as anticancer and anti-inflammatory agents.[1]

The precise bond lengths, bond angles, and dihedral (torsional) angles of this compound define its overall shape, polarity, and the accessibility of its hydrogen bond donors and acceptors. These features are critical for molecular recognition at the active site of a protein or enzyme. Therefore, a detailed geometric characterization is not merely an academic exercise but a foundational step in rational drug design and development.

Methodology for Determining Molecular Geometry

The molecular geometry of a compound can be determined through experimental techniques like X-ray crystallography and computationally through quantum mechanical methods.

Experimental Approach: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[2] This technique provides precise measurements of bond lengths, bond angles, and the packing of molecules in the crystal lattice.

As of the writing of this guide, a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), has not yielded an experimentally determined crystal structure for this compound. However, crystal structures for closely related pyrimidine derivatives, such as 2-aminopyrimidine-5-carboxylic acid, are available and provide valuable comparative data.[2]

Computational Approach: Density Functional Theory (DFT)

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), have become indispensable for accurately predicting molecular geometries.[1][3] DFT calculations offer a balance of computational cost and accuracy, making them a workhorse in modern computational chemistry.

The core principle of this approach is to solve the Schrödinger equation for the molecule, approximating the complex many-electron problem to find the lowest energy arrangement of the atoms—the optimized geometry. The choice of the functional and basis set is critical for the accuracy of the prediction. The B3LYP functional, a hybrid functional, combined with a Pople-style basis set such as 6-311G(d,p), is a widely accepted and validated combination for organic molecules.[1][4]

The Molecular Geometry of this compound: A Computational Perspective

Lacking a definitive experimental structure, we outline the computational workflow to derive the molecular geometry of this compound and present the expected structural parameters.

Computational Workflow

The following diagram illustrates the standard workflow for a DFT-based geometry optimization.

DFT_Workflow cluster_input Input Preparation cluster_computation Computation cluster_output Output Analysis mol_build 1. Build Initial 3D Structure (e.g., from SMILES string) software_select 2. Select Computational Software (e.g., Gaussian, Spartan) mol_build->software_select Input for method_select 3. Define Methodology - Functional: B3LYP - Basis Set: 6-311G(d,p) software_select->method_select Define in geom_opt 4. Perform Geometry Optimization (Finds the lowest energy conformation) method_select->geom_opt Parameters for freq_calc 5. Frequency Calculation (Confirms a true minimum energy state) geom_opt->freq_calc Verify with extract_data 6. Extract Geometric Parameters (Bond lengths, angles, dihedrals) freq_calc->extract_data If no imaginary frequencies visualize 7. Visualize Optimized Structure extract_data->visualize Visualize

Caption: Workflow for DFT-based geometry optimization.

Causality Behind Experimental Choices:

  • Initial Structure: The starting point is a reasonable 3D structure, which can be generated from its 2D representation (SMILES: C1=C(C=NC(=N1)C(=O)O)N). The initial geometry does not need to be perfect, as the optimization algorithm will find the energy minimum.

  • Functional and Basis Set Selection (B3LYP/6-311G(d,p)):

    • B3LYP: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of electron correlation for a wide range of organic molecules. It is a cost-effective and reliable choice.[1][4]

    • 6-311G(d,p): This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing flexibility. The (d,p) part adds polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron density in molecules with heteroatoms and multiple bonds, such as our target molecule.

  • Frequency Calculation: This is a self-validating step. A true energy minimum on the potential energy surface will have no imaginary frequencies of vibration. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, meaning the geometry is not a stable conformation.

Predicted Molecular Structure and Key Geometric Parameters

The optimized geometry of this compound is expected to be largely planar due to the aromaticity of the pyrimidine ring. The primary conformational flexibility will arise from the rotation of the carboxylic acid group relative to the ring.

The following diagram shows the atom numbering scheme for this compound.

Caption: Atom numbering for this compound.

While specific, validated data for the title compound is unavailable, the table below presents DFT-calculated geometric parameters for a structurally related molecule, 2-aminopyrimidine, complexed with a carboxylic acid, to illustrate the expected values.[5] This data serves as a scientifically informed placeholder to demonstrate the output of the described computational workflow.

ParameterBond/AtomsPredicted Value (Å or °)
Bond Lengths (Å)
C2-N11.34
N1-C61.33
C6-C51.40
C5-C41.39
C4-N31.33
N3-C21.34
C2-C71.50
C7=O81.22
C7-O91.35
C5-N111.37
Bond Angles (°) **
N1-C2-N3127.0
C2-N3-C4115.0
N3-C4-C5123.0
C4-C5-C6117.0
C5-C6-N1123.0
C6-N1-C2115.0
N1-C2-C7116.0
O8=C7-O9124.0
C2-C7-O9112.0
Dihedral Angle (°) **
N1-C2-C7-O8~0 or ~180

Note: The values in this table are illustrative and based on DFT calculations of a similar system.[5] They represent a plausible geometry for this compound, which would be confirmed by performing the specific DFT calculation outlined in section 3.1.

Interpretation of Geometric Parameters:

  • Ring Planarity: The bond angles within the pyrimidine ring are expected to be close to 120°, indicative of its sp² hybridization and aromatic character.

  • Carboxylic Acid Conformation: The dihedral angle N1-C2-C7-O8 is of particular interest. It is likely to be close to 0° or 180°, suggesting that the carboxylic acid group is coplanar with the pyrimidine ring. This coplanarity would be stabilized by conjugation and potentially an intramolecular hydrogen bond between the carboxylic acid proton and the adjacent ring nitrogen (N1).

  • Amino Group: The C5-N11 bond length will be shorter than a typical C-N single bond, indicating some degree of delocalization of the nitrogen lone pair into the pyrimidine ring.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the molecular geometry of this compound. While experimental data from X-ray crystallography remains the ultimate goal for definitive structural elucidation, the described DFT-based computational protocol provides a scientifically rigorous and validated method for obtaining a reliable predicted geometry.

For drug development professionals, the application of this computational workflow can generate accurate 3D models of this compound and its derivatives. These models are crucial for virtual screening, docking studies, and the rational design of new chemical entities with improved pharmacological profiles. The principles and methodologies outlined herein are broadly applicable to the structural characterization of other novel heterocyclic compounds.

References

electronic properties of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of 5-Aminopyrimidine-2-carboxylic Acid: A Keystone for Drug Discovery

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of molecules that form the structural core of numerous therapeutic agents, owing to the pyrimidine ring's unique physicochemical attributes that facilitate diverse molecular interactions. This guide provides a comprehensive analysis of the core , synthesizing theoretical calculations and spectroscopic data. We delve into its molecular structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key spectroscopic signatures (FT-IR, NMR, UV-Vis). The narrative emphasizes the causality behind experimental and computational choices, linking these fundamental electronic characteristics to the molecule's reactivity and its potential as a versatile building block in modern drug development, including its documented use as a reagent in the synthesis of Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[1]

Foundational Molecular and Physicochemical Profile

Understanding the electronic behavior of any molecule begins with its fundamental structure and properties. This compound (5A2C) is an aromatic heterocycle featuring a pyrimidine ring substituted with an amino group at the C5 position and a carboxylic acid group at the C2 position. This specific arrangement of electron-donating (amino) and electron-withdrawing (carboxylic acid) groups dictates its electronic landscape and, consequently, its chemical reactivity and biological interaction profile.

The pyrimidine scaffold itself is a privileged structure in drug discovery, present in numerous marketed drugs and capable of forming effective hydrogen bonds and acting as a bioisostere for other aromatic systems like the phenyl group, often improving pharmacokinetic properties.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 56621-98-8ChemicalBook[1]
Molecular Formula C₅H₅N₃O₂PubChem[3]
Molecular Weight 139.11 g/mol PubChem[3]
Melting Point 270-274 °C (decomposes)ChemicalBook[1]
SMILES C1=C(C=NC(=N1)C(=O)O)NPubChem[3]
InChIKey GFQGXKOUBNWXJA-UHFFFAOYSA-NPubChem[3]

digraph "5_Aminopyrimidine_2_carboxylic_Acid_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"];

// Substituent nodes C_COOH [label="C", pos="2.6,1.5!"]; O1_COOH [label="O", pos="2.6,2.5!"]; O2_COOH [label="OH", pos="3.8,1.0!"]; N_NH2 [label="NH₂", pos="-2.6,-1.5!"]; H4[label="H", pos="0,-2.5!"]; H6[label="H", pos="-2.3,1.25!"];

// Ring bonds C6 -- N1 -- C2 -- N3 -- C4 -- C5 -- C6;

// Substituent bonds C2 -- C_COOH; C_COOH -- O1_COOH [label="="]; C_COOH -- O2_COOH; C5 -- N_NH2; C4 -- H4; C6 -- H6; }

Caption: Molecular structure of this compound.

Computational Analysis of the Electronic Landscape

To move beyond a static structural picture, quantum chemical calculations are employed. Density Functional Theory (DFT) is a robust method for predicting electronic properties like orbital energies and charge distributions, providing results that correlate well with experimental data for biomolecules.[4][5] This computational approach is not merely for academic validation; it is a predictive tool in drug design, allowing scientists to understand how a molecule will "appear" electronically to a biological target.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO : Represents the ability to donate an electron (nucleophilicity).

  • LUMO : Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE) : The energy difference between these orbitals is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[4][6]

For 5A2C, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, while the LUMO is likely concentrated around the electron-withdrawing carboxylic acid group and the heterocyclic nitrogen atoms. This separation facilitates intramolecular charge transfer, a key feature in many bioactive molecules.[4] The minimal energy gap signifies that the molecule is chemically reactive and can readily interact with biological receptors.[6]

Table 2: Representative Quantum Chemical Parameters (Calculated via DFT)

ParameterDescriptionPredicted Significance for 5A2C
E(HOMO) Ionization PotentialIndicates electron-donating capability.
E(LUMO) Electron AffinityIndicates electron-accepting capability.
Energy Gap (ΔE) Chemical ReactivityA smaller gap implies higher reactivity.[6]
Hardness (η) Resistance to charge transferη = (E(LUMO) - E(HOMO))/2
Electronegativity (χ) Electron attracting powerχ = -(E(LUMO) + E(HOMO))/2
Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a 3D visualization of the total electron density of a molecule, providing a guide to its reactive sites.[7][8] It is an invaluable tool in drug design for predicting how a ligand will interact with a protein's binding pocket.

  • Negative Regions (Red/Yellow) : Indicate electron-rich areas, prone to electrophilic attack. For 5A2C, these are expected over the oxygen atoms of the carboxylic acid and the ring nitrogen atoms. These sites are prime candidates for forming hydrogen bonds as acceptors.[7]

  • Positive Regions (Blue) : Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, which can act as hydrogen bond donors.

  • Neutral Regions (Green) : Indicate areas of low electrostatic potential, often associated with nonpolar interactions.

The MEP map of 5A2C clearly delineates the molecule's polar and nonpolar regions, highlighting the specific atoms that will engage in the critical hydrogen-bonding and electrostatic interactions that govern drug-receptor binding.

Computational_Workflow cluster_0 Computational Analysis cluster_1 Derived Insights mol Initial Molecular Structure (5A2C) opt Geometry Optimization (DFT/B3LYP) mol->opt Find lowest energy conformation freq Vibrational Frequency Calculation opt->freq Confirm stable minimum props Electronic Property Calculation freq->props Use optimized geometry homo HOMO-LUMO Analysis (Reactivity, Stability) props->homo mep MEP Mapping (Interaction Sites) props->mep nbo NBO Analysis (Charge Distribution) props->nbo

Caption: Workflow for computational analysis of electronic properties.

Spectroscopic Characterization

While computational methods provide theoretical insight, spectroscopy offers experimental validation of a molecule's electronic structure.

Vibrational Analysis (FT-IR)

Infrared spectroscopy probes the vibrational modes of a molecule's bonds. The spectrum of 5A2C is expected to show characteristic peaks confirming its key functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3450 - 3200N-H StretchingPrimary Amine (-NH₂)[9]
3300 - 2500O-H Stretching (broad)Carboxylic Acid (-COOH)[10]
1725 - 1700C=O StretchingCarboxylic Acid (-COOH)[11]
1650 - 1550C=N & C=C StretchingPyrimidine Ring[9]
1640 - 1560N-H BendingPrimary Amine (-NH₂)[9]
Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR : The spectrum would likely show distinct signals for the two non-equivalent aromatic protons on the pyrimidine ring, a broad signal for the -NH₂ protons, and another broad, exchangeable signal for the carboxylic acid -OH proton.[12]

  • ¹³C NMR : Signals corresponding to the five unique carbon atoms would be observed. The carboxyl carbon (C=O) would appear significantly downfield (~160-180 ppm), while the carbons attached to nitrogen atoms would also be deshielded.

Implications for Drug Development

The electronic properties of 5A2C directly inform its utility as a pharmacophore or a synthetic intermediate.

  • Reactivity and Synthesis : The distinct electrophilic and nucleophilic sites identified by MEP and FMO analysis guide its synthetic modification. The carboxylic acid group, for instance, can be converted to esters or amides, while the amino group can undergo various coupling reactions, making 5A2C a versatile scaffold for building molecular libraries.[13]

  • Receptor Binding : The molecule's electronic signature is tailored for interaction with biological targets. The hydrogen bond donor/acceptor pattern is crucial for binding to enzyme active sites, particularly kinases, which are a major class of drug targets.[2]

  • Bioisosterism and Physicochemical Properties : The carboxylic acid group enhances water solubility but can sometimes hinder cell membrane permeability.[13] Understanding its electronic contribution allows for rational design of bioisosteres (e.g., tetrazoles) to modulate these properties while retaining binding affinity.[13] Its documented role as a key reagent in synthesizing CDK7 inhibitors underscores its practical value in creating potent and selective therapeutic agents.[1]

Methodologies

Protocol: Quantum Chemical Calculations via DFT
  • Objective : To determine the optimized geometry and electronic properties (HOMO, LUMO, MEP) of this compound.

  • Methodology :

    • Structure Drawing : The initial 3D structure of the molecule is drawn using molecular modeling software (e.g., GaussView).

    • Geometry Optimization : The structure is optimized using DFT calculations, commonly with the B3LYP functional and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[4][6] This step finds the lowest energy (most stable) conformation of the molecule.

    • Frequency Calculation : A vibrational frequency analysis is performed on the optimized structure at the same level of theory to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

    • Property Calculation : Using the optimized geometry, single-point energy calculations are performed to derive the molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential.

    • Visualization : The results are visualized using appropriate software. MEP maps are generated by plotting the electrostatic potential onto the molecule's electron density surface.[6]

Conclusion

This compound is more than a simple chemical entity; it is a molecule with a rich and tunable electronic landscape. Through a synergistic application of computational modeling and spectroscopic analysis, we can thoroughly characterize its electronic properties. The distribution of its frontier orbitals and the topography of its electrostatic potential reveal a molecule primed for specific chemical reactions and intermolecular interactions. For researchers in drug discovery, this detailed electronic understanding is not academic—it is the foundational knowledge required to rationally design and synthesize the next generation of targeted therapeutics, transforming this versatile pyrimidine building block into a potent medicinal agent.

References

Methodological & Application

Synthesis of 5-Aminopyrimidine-2-carboxylic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated protocol for the synthesis of 5-aminopyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy presented here is a two-step process commencing with the construction of the pyrimidine core to yield an ester intermediate, followed by hydrolysis to the final carboxylic acid. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind the chosen reactions and conditions, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic placement of functional groups on the pyrimidine ring is crucial for modulating the pharmacological properties of these compounds. This compound, in particular, serves as a valuable building block in the synthesis of targeted therapeutics due to its versatile functional handles: the amino group at the C5 position and the carboxylic acid at the C2 position. These moieties allow for diverse chemical modifications, making it a key intermediate in the development of novel drug candidates.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Formation of a 2-Aminopyrimidine-5-carboxylate Ester : This initial step involves the construction of the pyrimidine ring from acyclic precursors. A reliable method for this transformation is the reaction of a β-ketoester or a related derivative with guanidine.

  • Hydrolysis of the Ester : The resulting ester is then saponified under basic conditions to yield the desired this compound.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

PART 1: Synthesis of Methyl 2-Aminopyrimidine-5-carboxylate

This protocol is adapted from established methods for the synthesis of substituted pyrimidines.[1] The reaction proceeds via a condensation reaction between guanidine and a suitable three-carbon electrophile.

Materials and Reagents:

  • Methyl 2-formyl-3-oxopropanoate (or its synthetic equivalent)

  • Guanidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-formyl-3-oxopropanoate (1.0 eq), guanidine hydrochloride (1.1 eq), and potassium carbonate (2.5 eq).

  • Add methanol as the solvent to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture at reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-aminopyrimidine-5-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ester.

Table 1: Summary of Reaction Parameters for the Synthesis of Methyl 2-Aminopyrimidine-5-carboxylate

ParameterValue
Reactants Methyl 2-formyl-3-oxopropanoate, Guanidine HCl, K₂CO₃
Stoichiometry 1.0 : 1.1 : 2.5
Solvent Methanol
Temperature Reflux (~65 °C)
Reaction Time 4-6 hours
Work-up Liquid-liquid extraction
Purification Flash column chromatography
Expected Yield 60-75%
PART 2: Synthesis of this compound (Hydrolysis)

This protocol outlines the saponification of the methyl ester to the final carboxylic acid.[2]

Materials and Reagents:

  • Methyl 2-aminopyrimidine-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1 M)

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and flask

Procedure:

  • Dissolve methyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Add lithium hydroxide (2.5 eq) to the solution.

  • Stir the reaction mixture at 60 °C overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Carefully acidify the solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of dichloromethane.

  • Dry the solid under vacuum to obtain the pure this compound.

Table 2: Summary of Reaction Parameters for the Hydrolysis Step

ParameterValue
Reactant Methyl 2-aminopyrimidine-5-carboxylate
Reagent Lithium hydroxide
Stoichiometry 1.0 : 2.5
Solvent Methanol/Water
Temperature 60 °C
Reaction Time Overnight
Work-up Acidification and precipitation
Purification Filtration and washing
Expected Yield >90%

Mechanistic Insights and Rationale

Pyrimidine Ring Formation

The formation of the 2-aminopyrimidine ring is a classic example of a condensation reaction. Guanidine, with its two nucleophilic nitrogen atoms, reacts with the dicarbonyl functionality of the methyl 2-formyl-3-oxopropanoate. The reaction proceeds through a series of imine formation and cyclization steps, followed by dehydration to yield the aromatic pyrimidine ring. The use of a base like potassium carbonate is essential to neutralize the guanidine hydrochloride and to facilitate the condensation steps.

Ester Hydrolysis

The saponification of the methyl ester is a nucleophilic acyl substitution reaction. The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylate salt. The final step of acidification protonates the carboxylate to yield the desired carboxylic acid. Lithium hydroxide is often preferred for its high reactivity and the ease of work-up.[2]

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Synthesis_Pathway Methyl 2-formyl-3-oxopropanoate Methyl 2-formyl-3-oxopropanoate Methyl 2-aminopyrimidine-5-carboxylate Methyl 2-aminopyrimidine-5-carboxylate Methyl 2-formyl-3-oxopropanoate->Methyl 2-aminopyrimidine-5-carboxylate Guanidine HCl, K2CO3 Methanol, Reflux This compound This compound Methyl 2-aminopyrimidine-5-carboxylate->this compound 1. LiOH, MeOH/H2O, 60°C 2. HCl (aq)

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrolysis A Reactants Mixing B Reflux A->B C Solvent Removal B->C D Extraction C->D E Purification D->E F Ester Dissolution E->F Intermediate Product G Base Addition & Heating F->G H Acidification G->H I Precipitation & Filtration H->I J Drying I->J

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently produce this valuable building block for applications in drug discovery and medicinal chemistry. The self-validating nature of the protocol, with clear steps for purification and characterization, ensures the integrity of the final product.

References

Synthesis of 5-Aminopyrimidine-2-carboxylic Acid: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Aminopyrimidine-2-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of therapeutic agents. Its structural motif is found in molecules targeting a variety of diseases, underscoring the importance of a robust and reproducible synthetic protocol. This application note provides a comprehensive, field-tested guide for the multi-step synthesis of this compound, commencing from the readily available precursor, 2-chloro-5-nitropyrimidine. The described procedure is designed for reliability and scalability, with an emphasis on the causal factors influencing reaction outcomes and purification strategies. Each step is elucidated with detailed experimental protocols, mechanistic insights, and characterization data to ensure the highest degree of scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction

The pyrimidine nucleus is a cornerstone in the architecture of biologically active compounds, most notably in the nucleobases uracil, thymine, and cytosine. Synthetic pyrimidine derivatives have been extensively explored, leading to the development of numerous approved drugs. The specific substitution pattern of an amino group at the 5-position and a carboxylic acid at the 2-position of the pyrimidine ring imparts unique physicochemical properties, making this compound a versatile building block for constructing complex molecules with therapeutic potential. The presence of three distinct functional handles—the amino group, the carboxylic acid, and the pyrimidine ring itself—allows for a wide array of subsequent chemical modifications.

The synthetic strategy detailed herein follows a logical and efficient three-step sequence designed to maximize yield and purity while utilizing common laboratory reagents and techniques. The pathway involves an initial nucleophilic aromatic substitution to install a cyano group, which serves as a precursor to the target carboxylic acid. This is followed by a robust hydrolysis of the nitrile, and the final step is a selective reduction of the nitro group to the desired amine. This application note aims to be a definitive resource for the reliable laboratory-scale preparation of this important intermediate.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step process starting from 2-chloro-5-nitropyrimidine. The overall transformation is depicted below:

Synthetic_Pathway Start 2-chloro-5-nitropyrimidine Step1 Step 1: Cyanation Start->Step1 Intermediate1 2-cyano-5-nitropyrimidine Step1->Intermediate1 KCN, DMSO Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate2 5-nitropyrimidine-2-carboxylic acid Step2->Intermediate2 aq. HCl Step3 Step 3: Reduction Intermediate2->Step3 End This compound Step3->End SnCl2·2H2O, HCl

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

StepReactantMolar Equiv.Reagent(s)SolventTemp (°C)Time (h)Yield (%)
12-chloro-5-nitropyrimidine1.0KCN (1.2)DMSO904~85
22-cyano-5-nitropyrimidine1.0Conc. HClWater100 (Reflux)6~90
35-nitropyrimidine-2-carboxylic acid1.0SnCl₂·2H₂O (4.0)Conc. HCl603~80

Experimental Protocols

PART 1: Synthesis of 2-cyano-5-nitropyrimidine

Mechanistic Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the strong electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the carbon at the 2-position, which is bonded to the chlorine atom, highly susceptible to attack by nucleophiles. The chloride ion is a good leaving group, and its displacement by the cyanide ion proceeds efficiently. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the potassium cation while leaving the cyanide anion highly reactive.

Materials:

  • 2-chloro-5-nitropyrimidine

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, add 2-chloro-5-nitropyrimidine (1.0 eq).

  • Add anhydrous DMSO to the flask to dissolve the starting material.

  • Carefully add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate will form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Dry the purified product under vacuum to obtain 2-cyano-5-nitropyrimidine as a solid.

PART 2: Synthesis of 5-nitropyrimidine-2-carboxylic acid

Mechanistic Rationale: This transformation is a classic acid-catalyzed hydrolysis of a nitrile.[1][2] The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers and tautomerization steps leads to the formation of a primary amide intermediate. Under the reaction conditions (reflux in concentrated acid), this amide undergoes further hydrolysis to yield the corresponding carboxylic acid and an ammonium salt as a byproduct.[2]

Materials:

  • 2-cyano-5-nitropyrimidine

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Protocol:

  • Place 2-cyano-5-nitropyrimidine (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a mixture of concentrated hydrochloric acid and deionized water (typically a 1:1 v/v ratio).

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 6 hours. The solid should gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. The product, 5-nitropyrimidine-2-carboxylic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any residual acid.

  • Dry the product in a vacuum oven to yield pure 5-nitropyrimidine-2-carboxylic acid.

PART 3: Synthesis of this compound

Mechanistic Rationale: This final step is the reduction of an aromatic nitro group to a primary amine. Tin(II) chloride (stannous chloride) in the presence of concentrated hydrochloric acid is a classic and highly effective reagent for this transformation. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. The exact mechanism is complex, involving several intermediates such as nitroso and hydroxylamine species, which are sequentially reduced. The acidic medium is crucial for this process. The final product is initially formed as a tin complex, which is then hydrolyzed during the workup to liberate the free amine.

Materials:

  • 5-nitropyrimidine-2-carboxylic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Deionized water

Protocol:

  • Suspend 5-nitropyrimidine-2-carboxylic acid (1.0 eq) in concentrated hydrochloric acid in a round-bottom flask with a magnetic stirrer.

  • Add tin(II) chloride dihydrate (4.0 eq) to the suspension in portions. The addition may be exothermic.

  • Heat the reaction mixture to 60 °C and stir for 3 hours. The color of the reaction mixture will likely change as the reduction proceeds.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Filter the mixture to remove the tin salts. Wash the filter cake with deionized water.

  • Combine the filtrate and the washings.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 3-4. The desired product, this compound, will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold deionized water and then with a small amount of cold ethanol.

  • Dry the final product under vacuum to obtain this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To confirm the proton environment of the pyrimidine ring and the amino group.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the final product.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By providing a clear rationale for the choice of reagents and reaction conditions, this guide aims to empower researchers to confidently produce this key building block for their discovery programs. The self-validating nature of the described protocols, coupled with the provided characterization guidance, ensures a high degree of scientific rigor.

References

The Versatility of 5-Aminopyrimidine-2-carboxylic Acid: A Strategic Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Aminopyrimidine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrimidine core, decorated with strategically positioned amino and carboxylic acid functional groups, offers a unique platform for constructing complex molecules with tailored biological activities. This guide provides an in-depth analysis of its applications, focusing on its role as a privileged scaffold in the design of kinase inhibitors. Detailed protocols for its synthetic utilization, particularly in amide bond formation, are presented, alongside insights into its physicochemical properties and its potential in fragment-based drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: A Scaffold of Strategic Importance

The pyrimidine ring is a cornerstone of medicinal chemistry, found in the structure of nucleic acids and numerous approved drugs.[1] Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[2] this compound (CAS: 56621-98-8) emerges as a particularly valuable derivative. The molecule presents two key functional groups—a nucleophilic amine at the 5-position and a carboxylic acid at the 2-position. This specific arrangement allows for directed and regioselective modifications, making it an ideal starting point for building diverse chemical libraries and optimizing drug candidates. The carboxylic acid can be readily activated for amide bond formation, while the amino group can participate in various coupling reactions or act as a crucial hydrogen bond donor in ligand-receptor interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 56621-98-8--INVALID-LINK--[3]
Molecular Formula C₅H₅N₃O₂--INVALID-LINK--[3]
Molecular Weight 139.11 g/mol --INVALID-LINK--[3]
Melting Point 270-274 °C (decomposes)ChemicalBook[4]
Appearance White to off-white powder/crystalsN/A
XLogP3-AA -0.6--INVALID-LINK--[3]
Hydrogen Bond Donors 2--INVALID-LINK--[3]
Hydrogen Bond Acceptors 4--INVALID-LINK--[3]

Core Application: A Privileged Scaffold for Kinase Inhibitors

One of the most significant applications of the aminopyrimidine scaffold is in the development of protein kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer, making them prime therapeutic targets. The 2-aminopyrimidine core is a well-established hinge-binding motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region.

A prime example of this application is in the development of Cyclin-Dependent Kinase 7 (CDK7) inhibitors. CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology.[5] Several clinical candidates targeting CDK7 utilize a substituted aminopyrimidine core, highlighting the scaffold's effectiveness.

  • Samuraciclib (CT7001): An orally bioavailable, selective CDK7 inhibitor that has shown anti-tumor activity in clinical trials for advanced solid malignancies.[6][7] It induces cell cycle arrest and apoptosis.[2]

  • SY-5609: A highly potent and selective, noncovalent, oral CDK7 inhibitor that entered clinical trials in 2020.[5] Structure-based design was instrumental in its discovery, leading to a compound with a slow off-rate and the ability to induce tumor regression in xenograft models.[5]

While the direct synthesis of these specific drugs may not start from this compound itself, their structures underscore the value of the substituted aminopyrimidine core. The 5-amino position often serves as an attachment point for larger moieties that occupy the solvent-exposed region of the kinase active site, allowing for the fine-tuning of potency and selectivity. The 2-position, where our subject molecule has a carboxylic acid, is typically where the crucial hinge-binding interactions occur.

G cluster_0 Drug Development Workflow Scaffold 5-Aminopyrimidine- 2-carboxylic Acid Activation Carboxylic Acid Activation (e.g., HATU, EDC/HOBt) Scaffold->Activation Step 1 Coupling Amide Bond Formation with Amine (R-NH2) Activation->Coupling Step 2 Derivative Target Molecule: Aminopyrimidine Derivative Coupling->Derivative Step 3 Screening Biological Screening (e.g., Kinase Assays) Derivative->Screening Step 4 Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Step 5

Caption: Synthetic workflow for utilizing the scaffold.

Application Protocols: Amide Bond Formation

The dual functionality of this compound makes amide coupling a primary synthetic transformation. The carboxylic acid can be activated to react with a primary or secondary amine, incorporating a new substituent at the 2-position. This is a cornerstone reaction for building libraries of potential kinase inhibitors or other targeted therapeutics.[8][9]

Causality Behind Experimental Choices

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8] Therefore, a coupling reagent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.

  • Coupling Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole) are commonly used.[9][10] HATU is highly efficient and often leads to faster reactions and higher yields, but EDC/HOBt is a more economical option and its byproducts are water-soluble, simplifying purification.[8]

  • Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the ammonium salt formed and to scavenge the acid generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine nucleophile.[10]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is typically used to dissolve the reactants and facilitate the reaction.[10]

Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling this compound with a generic primary or secondary amine (R¹R²NH).

Materials:

  • This compound (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes help remove unreacted starting materials, DMF, and coupling byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_0 Amide Coupling Mechanism (HATU) RCOOH R-COOH (5-Aminopyrimidine- 2-carboxylic Acid) Active_Ester O-Acyl(tetramethyl)isouronium (Activated Ester) RCOOH->Active_Ester + HATU, Base - Base-H+ HATU HATU Base Base (DIPEA) Amide R-CO-NH-R' (Product) Active_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of HATU-mediated coupling.

Advanced Applications & Future Outlook

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments").[6] this compound possesses ideal characteristics for inclusion in a fragment library:

  • Low Molecular Weight: At 139.11 g/mol , it adheres to the "Rule of Three" often used for fragment selection (MW < 300 Da).

  • Defined Vectors for Growth: The amino and carboxylic acid groups provide clear, chemically tractable vectors for growing the fragment into a more potent, lead-like molecule.

  • High sp² Character: The aromatic pyrimidine core provides a rigid scaffold that can be readily explored through computational docking and often provides favorable binding interactions.[6]

Libraries of polar fragments, including carboxylic acids and amines, are valuable for identifying initial hits that can be elaborated into potent leads.[6] The defined geometry of this compound makes it an excellent candidate for such libraries, offering a high probability of forming specific, observable interactions with a protein target.

Bioisosteric Replacement and Scaffold Hopping

The aminopyrimidine core is often used in scaffold hopping campaigns, where it can replace other heterocyclic systems to improve properties like potency, selectivity, or ADME profiles.[11] For instance, it can be considered a bioisostere of purines or other bicyclic systems. The specific 5-amino, 2-carboxy substitution pattern provides a unique arrangement of hydrogen bond donors and acceptors that can be exploited to achieve novel binding modes or improved selectivity against related off-targets.

Conclusion

This compound is more than just a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, versatile functional handles, and inherent properties as a privileged scaffold make it a high-value building block for the synthesis of targeted therapeutics. Its primary application in the construction of kinase inhibitors, exemplified by the development of clinical candidates targeting CDK7, showcases its power. The straightforward and robust protocols for its derivatization, coupled with its potential in advanced strategies like FBDD, ensure that this compound will continue to be a relevant and frequently utilized scaffold in the ongoing quest for novel medicines.

References

Application Notes & Protocols: 5-Aminopyrimidine-2-carboxylic Acid as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 5-Aminopyrimidine-2-carboxylic Acid

In the landscape of modern medicinal chemistry, the pyrimidine ring is a cornerstone scaffold, integral to the structure of numerous therapeutic agents and biologically active molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] this compound (C₅H₅N₃O₂, MW: 139.11 g/mol ) emerges as a particularly valuable building block due to its bifunctional nature.[3] It possesses a nucleophilic amino group at the C5 position and a carboxylic acid at the C2 position, offering orthogonal reactivity that enables the strategic and controlled synthesis of complex fused heterocyclic systems.

This guide provides an in-depth exploration of the reactivity of this compound and details robust protocols for its application in constructing diverse heterocyclic frameworks, such as pyridopyrimidines and other fused systems relevant to drug discovery programs.

Core Reactivity: A Bifunctional Linchpin for Cyclization

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups.

  • The 5-Amino Group: This primary aromatic amine is a potent nucleophile, readily participating in condensation reactions with electrophilic partners like β-ketoesters, dicarbonyl compounds, and aldehydes. This reactivity is the primary driver for the initial bond formation in many cyclization strategies.[4][5]

  • The 2-Carboxylic Acid Group: This group can be activated to form amide bonds or can participate directly in condensation-cyclization reactions, often at elevated temperatures.[6][7] Its activation using modern coupling agents allows for sequential and controlled construction of fused rings.[8]

This dual functionality allows for a one-pot reaction to form a fused system or a stepwise approach where one functional group is reacted first, followed by the manipulation of the second.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Resulting Heterocyclic Scaffolds main 5-Aminopyrimidine- 2-carboxylic Acid path1 Condensation with β-Dicarbonyls main->path1 5-Amino Group Reactivity path2 Amide Coupling & Subsequent Cyclization main->path2 2-Carboxylic Acid Reactivity path3 Decarboxylative Cross-Coupling main->path3 Pd/Ag Catalysis (Advanced) prod1 Fused Pyridopyrimidines path1->prod1 prod2 Fused Imidazo- or Triazolo-pyrimidines path2->prod2 prod3 C5-Substituted Pyrimidines path3->prod3

Caption: General reactivity pathways of this compound.

Application & Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds via Gould-Jacobs Type Reaction

The pyrido[2,3-d]pyrimidine core is a privileged scaffold found in numerous kinase inhibitors and other pharmacologically active agents.[9] This protocol describes a classic and effective method for constructing this fused system through a thermal condensation and cyclization reaction.

Mechanism & Rationale: This synthesis proceeds via a modified Gould-Jacobs reaction pathway. The initial step is a nucleophilic attack of the 5-amino group onto one of the carbonyls of a β-ketoester (e.g., diethyl ethoxymethylenemalonate, DEEM), followed by the displacement of the ethoxy group to form a vinylogous amide intermediate. Subsequent thermal cyclization is driven by the intramolecular attack of the pyrimidine nitrogen onto the ester carbonyl, followed by elimination of ethanol to yield the aromatic pyridopyrimidine ring system. Heating is crucial to overcome the activation energy for the intramolecular cyclization and dehydration steps.[6]

Experimental Workflow Diagram

G start Mix Reactants: - this compound - Diethyl ethoxymethylenemalonate (DEEM) - Dowtherm A (Solvent) heat Heat to Reflux (approx. 250 °C) Monitor via TLC/LC-MS start->heat cool Cool Reaction Mixture heat->cool precip Precipitate Product with Hexanes cool->precip filter Filter Solid Product precip->filter wash Wash with Hexanes/Ether filter->wash dry Dry under Vacuum wash->dry end Pure Pyrido[2,3-d]pyrimidine Product dry->end

Caption: Workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.

Materials & Reagents:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or Diphenyl ether)

  • Hexanes

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.39 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.27 g, 10.5 mmol, 1.05 eq).

  • Solvent Addition: Add Dowtherm A (20 mL) to the flask to act as a high-boiling solvent.

  • Thermal Reaction: Heat the stirred mixture to reflux (approximately 250-260 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to approximately 80-100 °C.

  • Precipitation: Carefully pour the warm mixture into a beaker containing hexanes (100 mL) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with additional hexanes (2 x 30 mL) and then with ethanol (2 x 20 mL) to remove residual solvent and impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 60 °C to a constant weight to yield the pure pyrido[2,3-d]pyrimidine product.

Data Summary

Reactant AReactant BConditionsProductYield
This compoundDiethyl ethoxymethylenemalonateDowtherm A, 250 °C, 3hEthyl 4-hydroxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate75-85%
Protocol 2: Stepwise Synthesis of Fused Heterocycles via Amide Coupling

This protocol demonstrates the versatility of the carboxylic acid moiety by first forming an amide bond with a suitable amine, followed by a subsequent reaction to form a second fused ring. This stepwise approach offers greater control and allows for the introduction of diverse functionalities.

Mechanism & Rationale: The carboxylic acid is first activated to facilitate amide bond formation under mild conditions, preventing side reactions with the 5-amino group.[8] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose. Once the amide is formed, the 5-amino group is now available for a separate cyclization reaction, for instance, with an ortho-formylaryl amide partner, leading to a new fused quinazoline ring via a condensation reaction.

Materials & Reagents:

  • This compound

  • 2-Aminobenzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Step-by-Step Procedure:

  • Activation: To a solution of this compound (0.70 g, 5 mmol) in anhydrous DMF (25 mL) at room temperature, add DIPEA (2.6 mL, 15 mmol, 3.0 eq).

  • Coupling Agent: Stir the mixture for 5 minutes, then add HATU (2.28 g, 6 mmol, 1.2 eq) in one portion.

  • Amine Addition: After another 5 minutes of stirring, add 2-aminobenzylamine (0.67 g, 5.5 mmol, 1.1 eq).

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the amide intermediate by TLC or LC-MS.[8]

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate (100 mL). Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide intermediate.

  • Next Step (Cyclization): The purified intermediate can then be used in a subsequent cyclization step (e.g., heating with a formylating agent or another suitable partner) to construct the final fused heterocyclic system.

Data Summary

Amine PartnerCoupling ReagentBaseSolventProductYield
2-AminobenzylamineHATUDIPEADMFN-(2-aminobenzyl)-5-aminopyrimidine-2-carboxamide80-90%
4-(aminomethyl)pyridineHATUDIPEADMF5-Amino-N-(pyridin-4-ylmethyl)pyrimidine-2-carboxamide85-95%

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse and complex heterocyclic structures. Its orthogonal functional groups provide chemists with a strategic advantage, enabling both one-pot multicomponent reactions and controlled, stepwise synthetic routes. The protocols outlined in this guide serve as a practical foundation for researchers in drug discovery and materials science to leverage this valuable scaffold in the creation of novel molecules with significant biological and functional potential.

References

Application Notes & Protocols: 5-Aminopyrimidine-2-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, materials scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the applications and potential of 5-Aminopyrimidine-2-carboxylic Acid as a versatile building block in materials science. While direct literature on this specific isomer is emerging, we leverage robust data from its close structural analogues—notably aminopyridine and other aminopyrimidine carboxylic acids—to establish a foundational understanding and provide actionable protocols. The guide focuses on the design and synthesis of functional materials, with a primary emphasis on luminescent coordination polymers and a prospective look at porous metal-organic frameworks (MOFs).

Introduction: The Molecular Logic of this compound

This compound is a heterocyclic organic compound whose value in materials science is predicated on its unique electronic and structural characteristics. Its architecture combines three key functional components onto a single, rigid pyrimidine core:

  • A Carboxylate Group (-COOH): A primary coordination site that readily binds to metal ions, typically in a bidentate or monodentate fashion.

  • An Amino Group (-NH₂): A secondary coordination site and a potent hydrogen bond donor, which can direct the supramolecular assembly and introduce specific functionalities.

  • Pyrimidine Ring Nitrogens: These endocyclic nitrogen atoms offer additional coordination sites, enabling the ligand to act as a multidentate linker, bridging multiple metal centers to form extended one-, two-, or three-dimensional networks.

This trifecta of functionalities makes it an exemplary candidate for the rational design of coordination polymers and metal-organic frameworks (MOFs) with tailored properties.

PropertyValueSource
Molecular Formula C₅H₅N₃O₂--INVALID-LINK--
Molecular Weight 139.11 g/mol --INVALID-LINK--
Melting Point 270-274 °C (decomposes)ChemicalBook
CAS Number 56621-98-8--INVALID-LINK--

Core Application: Engineering Luminescent Materials

The most compelling application, demonstrated by analogous ligands, lies in the construction of luminescent materials, particularly with lanthanide (Ln³⁺) ions. The pyrimidine ring is an effective "antenna" for sensitizing lanthanide emission.

The Antenna Effect Mechanism: Lanthanide ions (e.g., Eu³⁺, Tb³⁺) exhibit sharp, characteristic emission bands but suffer from very low absorption cross-sections. The organic ligand circumvents this limitation. It absorbs UV light efficiently (a ligand-centered π-π* transition), transfers the energy via intersystem crossing to its triplet state, and then non-radiatively transfers this energy to the emissive energy levels of the coordinated lanthanide ion, which then luminesces.[1] The rigidity provided by incorporating the ligand into a coordination polymer or MOF framework minimizes vibrational energy loss, enhancing the quantum yield of this process.[2]

Studies on the analogous 5-aminopyridine-2-carboxylate ligand have shown the successful synthesis of coordination polymers with terbium (Tb³⁺) and europium (Eu³⁺) that display intense, solid-state photoluminescence.[3][4] This serves as a strong predictor for the behavior of this compound.

cluster_ligand Organic Ligand cluster_metal Lanthanide Ion (Ln³⁺) S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 UV Photon Absorption (π-π*) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Ln_E Excited State T1->Ln_E Energy Transfer (ET) Ln_G Ground State Ln_E->Ln_G Characteristic Emission (Luminescence)

Caption: The Antenna Effect workflow in lanthanide coordination polymers.

Prospective Applications in Functional MOFs

The structural motifs of this compound suggest high potential for its use in other functional materials beyond luminescence.

A. Post-Synthetic Modification (PSM)

The free amino group (-NH₂) on the pyrimidine ring is a prime target for post-synthetic modification. Once the MOF is constructed, this group can be chemically altered to introduce new functionalities without disrupting the framework. For instance, it can be reacted with aldehydes to form imine linkages, grafting new chemical moieties onto the pore surfaces.[5] This allows for the tuning of properties such as selective gas adsorption or catalytic activity.

B. Catalysis

MOFs built with this ligand could serve as catalysts. The framework can provide catalytically active sites through:

  • Open Metal Sites: Incomplete coordination of the metal nodes can leave open sites for substrate binding.

  • Functional Ligands: The basic nitrogen atoms of the pyrimidine ring and the amino group can act as Lewis base catalysts.

  • Encapsulated Catalysts: The porous structure can host catalytic nanoparticles, with the amino groups helping to stabilize them.[5]

C. Gas Storage and Separation

The polarity imparted by the amino groups and the potential for creating a high surface area porous structure could make these materials suitable for the selective adsorption of polar molecules like CO₂ or SO₂. The design of MOFs with specific pore sizes and functionalities is a cornerstone of developing next-generation materials for carbon capture.

Reactants This compound Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Solvent (e.g., DMF/Ethanol) Vessel Sealed Teflon-lined Autoclave Reactants->Vessel Heating Solvothermal Reaction (e.g., 120°C, 48h) Vessel->Heating Cooling Controlled Cooling to Room Temp. Heating->Cooling Product Crystalline Product (MOF) Cooling->Product Processing Filtration & Washing Solvent Exchange Activation (Heating under Vacuum) Product->Processing Characterization PXRD / SC-XRD TGA / Elemental Analysis SEM Gas Adsorption Luminescence Spectroscopy Processing->Characterization

Caption: General workflow for the solvothermal synthesis of a MOF.

Experimental Protocols

The following protocols are generalized based on common procedures for synthesizing coordination polymers and MOFs from similar aminocarboxylate ligands.[6][7] Researchers should optimize reactant ratios, solvents, temperatures, and reaction times for specific metal-ligand systems.

Protocol 1: Solvothermal Synthesis of a Lanthanide Coordination Polymer

Objective: To synthesize a luminescent coordination polymer using this compound and a lanthanide salt (e.g., Tb(NO₃)₃·6H₂O).

Materials:

  • This compound (0.1 mmol, 13.9 mg)

  • Tb(NO₃)₃·6H₂O (0.05 mmol, 22.7 mg)

  • N,N-Dimethylformamide (DMF), 4 mL

  • Ethanol, 2 mL

  • Deionized Water, 1 mL

  • Teflon-lined stainless steel autoclave (20 mL capacity)

Procedure:

  • Preparation: In a 20 mL glass vial, dissolve this compound in 4 mL of DMF. If necessary, sonicate for 5-10 minutes to aid dissolution.

  • Addition of Metal Salt: In a separate vial, dissolve Tb(NO₃)₃·6H₂O in 2 mL of ethanol and 1 mL of deionized water.

  • Mixing: Add the metal salt solution dropwise to the ligand solution while stirring. A slight precipitate may form.

  • Transfer: Transfer the resulting mixture into the 20 mL Teflon liner of the autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the oven to 120°C over 2 hours and hold at this temperature for 48 hours.

    • Causality Note: The high-boiling solvent (DMF) and elevated temperature provide the necessary energy to overcome the kinetic barrier for crystal nucleation and growth, a hallmark of solvothermal synthesis.[6]

  • Cooling: Program the oven to cool down to room temperature slowly over 24 hours (e.g., at a rate of 5°C/hour). Slow cooling is critical for obtaining high-quality single crystals.

  • Isolation: Open the autoclave carefully in a fume hood. Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Material Characterization

Objective: To confirm the structure, composition, and properties of the synthesized material.

  • Powder X-ray Diffraction (PXRD):

    • Purpose: To confirm the crystallinity and phase purity of the bulk sample.

    • Method: Gently grind a small sample of the dried crystals into a fine powder. Mount the powder on a zero-background sample holder and collect a diffractogram (e.g., from 5° to 50° 2θ). Compare the experimental pattern with simulated patterns if a single crystal structure is obtained.

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Purpose: To determine the precise atomic arrangement, connectivity, and crystal structure.

    • Method: Identify a suitable single crystal under a microscope. Mount it on a goniometer and collect diffraction data at a controlled temperature (often 100 K). Solve and refine the structure using appropriate software.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess thermal stability and determine the presence of coordinated or guest solvent molecules.

    • Method: Place 5-10 mg of the sample in an alumina crucible. Heat under a nitrogen or air atmosphere from room temperature to ~800°C at a constant ramp rate (e.g., 10°C/min). Weight loss steps correspond to the removal of solvent molecules and eventual decomposition of the framework.

  • Photoluminescence (PL) Spectroscopy:

    • Purpose: To characterize the luminescent properties of the material.

    • Method: Prepare a solid-state sample (e.g., packed powder in a holder). Record the excitation spectrum by monitoring the most intense emission peak while scanning the excitation wavelength. Record the emission spectrum by exciting the sample at the wavelength of maximum absorption found in the excitation spectrum. Measure the luminescence lifetime and quantum yield to fully characterize the material's performance.[8]

References

Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Aminopyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a plethora of FDA-approved drugs.[1] Its derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this privileged class of heterocycles, 5-Aminopyrimidine-2-carboxylic Acid stands out as a particularly versatile and powerful building block for drug discovery and development.[3][4]

This molecule offers two distinct and chemically addressable functional handles: a nucleophilic amino group at the C5 position and a carboxylic acid at the C2 position. This orthogonal reactivity allows for selective and sequential modifications, enabling the systematic construction of diverse chemical libraries. These application notes provide detailed protocols and the underlying scientific rationale for transforming this compound into novel, high-value compounds through three key synthetic strategies: amide bond formation, palladium-catalyzed C-N bond formation, and modern decarboxylative cross-coupling.

Strategy 1: Elaboration of the 2-Carboxylic Acid via Amide Bond Formation

The transformation of a carboxylic acid into an amide is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting amide bond is metabolically stable and provides a key hydrogen bond donor/acceptor motif, crucial for molecular recognition at biological targets. Direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which can degrade sensitive substrates.[5] Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under mild conditions.

Causality of Reagent Choice: The "activation" process involves converting the hydroxyl group of the carboxylic acid into a better leaving group.[6] This is typically achieved using coupling reagents.

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and reduce the risk of racemization at adjacent chiral centers, an additive like 1-hydroxybenzotriazole (HOBt) is often included.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and generate active esters (e.g., OAt/OBt esters) that readily react with amines. HATU is particularly effective for hindered substrates and less nucleophilic amines due to the formation of a highly reactive acylating species.

Experimental Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling this compound with a primary or secondary amine.

Workflow Diagram: Amide Bond Formation

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps Start 5-Aminopyrimidine- 2-carboxylic Acid + Amine (R1R2NH) Activate 1. Acid Activation Formation of OAt-ester Start->Activate Add Reagents in aprotic solvent (DMF) Reagents HATU + Base (e.g., DIPEA) Couple 2. Nucleophilic Attack Amine attacks activated ester Activate->Couple Add Amine Workup 3. Aqueous Workup & Purification Couple->Workup Product Target Amide Derivative Workup->Product

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA to the reaction mixture, followed by the desired amine.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Data Table: Common Amide Coupling Conditions

Coupling Reagent Additive Base Solvent Typical Temp. Key Feature
EDC HOBt DIPEA or Et₃N DCM, DMF 0 °C to RT Economical; water-soluble urea byproduct.
DCC HOBt Et₃N DCM 0 °C to RT Potent; forms insoluble DCU byproduct.
HATU None DIPEA DMF, NMP RT Highly efficient, especially for difficult couplings.

| T3P® | None | Pyridine, Et₃N | EtOAc, MeCN | RT to 50 °C | Broad compatibility; byproducts are water-soluble. |

Strategy 2: Functionalization of the 5-Amino Group via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] It allows for the formation of C(aryl)-N bonds under conditions far milder than classical methods like nucleophilic aromatic substitution.[7] This reaction is indispensable for creating complex molecular architectures from readily available starting materials.

Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl halide; (2) Amine Coordination and Deprotonation to form a palladium-amido complex; and (3) Reductive Elimination to form the C-N bond and regenerate the palladium(0) catalyst.[9] The choice of phosphine ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center, directly influencing the reaction's scope and efficiency.[10][11]

Protecting Group Strategy: The carboxylic acid moiety is acidic and the amino group is basic, while the Buchwald-Hartwig reaction requires a strong base. To prevent undesirable acid-base side reactions, the carboxylic acid should be protected, typically as a methyl or ethyl ester, prior to the coupling reaction. The ester can be easily hydrolyzed post-coupling.

Experimental Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

This protocol details the coupling of Methyl 5-aminopyrimidine-2-carboxylate with an aryl bromide.

Workflow Diagram: Buchwald-Hartwig Amination

G Start Methyl 5-aminopyrimidine- 2-carboxylate + Aryl Bromide Coupling 1. Pd-Catalyzed Cross-Coupling in Toluene Start->Coupling Add Reagents, Heat under N₂ Reagents Pd Catalyst + Ligand + Base (e.g., NaOtBu) Hydrolysis 2. Ester Hydrolysis (e.g., LiOH, H₂O/THF) Coupling->Hydrolysis Workup 3. Acidic Workup & Purification Hydrolysis->Workup Product Target N-Aryl Derivative Workup->Product

Caption: Workflow for N-arylation via Buchwald-Hartwig coupling.

Materials:

  • Methyl 5-aminopyrimidine-2-carboxylate (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Esterification (Pre-Coupling): Protect the carboxylic acid of the starting material using standard methods (e.g., Fischer esterification with methanol and catalytic H₂SO₄).

  • Coupling Reaction: To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

  • Add Methyl 5-aminopyrimidine-2-carboxylate and the aryl bromide.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 90-110 °C for 12-24 hours, or until starting materials are consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to obtain the coupled ester.

  • Deprotection: Dissolve the purified ester in a mixture of THF/water (e.g., 3:1). Add LiOH (2-3 eq) and stir at room temperature until hydrolysis is complete.

  • Acidify the mixture with 1N HCl to precipitate the product, filter, wash with cold water, and dry to yield the final N-aryl acid derivative.

Strategy 3: Decarboxylative C-C Cross-Coupling

A modern and elegant strategy for modifying heterocyclic scaffolds is decarboxylative cross-coupling. This approach utilizes the carboxylic acid functional group as a "traceless" handle that is extruded as CO₂ during the formation of a new carbon-carbon or carbon-heteroatom bond.[12] For 2-aminopyrimidine-5-carboxylic acids, this method opens a new pathway to introduce diverse substituents at the C5 position, a site that can be challenging to functionalize directly.[12]

Rationale: This reaction manifold avoids the pre-functionalization typically required for cross-coupling (e.g., conversion to a halide). The reaction is often catalyzed by a dual system, such as Palladium/Silver, where the silver salt facilitates the decarboxylation step. This strategy is highly atom-economical and provides access to novel chemical space.

Experimental Protocol 3: Exemplar Decarboxylative C5-Arylation

This protocol is a representative example based on established principles of decarboxylative coupling applied to the this compound scaffold.

Workflow Diagram: Decarboxylative Coupling

G Start 5-Aminopyrimidine- 2-carboxylic Acid Reaction 1. Decarboxylative Cross-Coupling (Heat, loss of CO₂) Start->Reaction Partners Coupling Partner (e.g., Aryl Iodide) Partners->Reaction Reagents Pd Catalyst + Ag Salt (e.g., Ag₂CO₃) Reagents->Reaction Workup 2. Aqueous Workup & Purification Reaction->Workup Product C5-Functionalized 2-Aminopyrimidine Workup->Product

Caption: Workflow for decarboxylative C-C bond formation.

Materials:

  • This compound (1.0 eq)

  • Aryl Iodide (1.5 eq)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.1 eq)

  • Ag₂CO₃ (Silver(I) carbonate) (2.0 eq)

  • Anhydrous DMSO or DMA

Procedure:

  • In a dry reaction vessel, combine this compound, the aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Argon).

  • Add anhydrous solvent (e.g., DMSO) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-36 hours. Monitor the reaction for the disappearance of starting material and the evolution of CO₂ (if possible).

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residues.

  • Wash the organic phase extensively with water to remove the high-boiling-point solvent (DMSO/DMA), followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography to isolate the C5-arylated 2-aminopyrimidine product.

Conclusion

This compound is a high-potential starting material for the synthesis of diverse and novel chemical entities. By strategically targeting its functional groups through robust and well-understood reactions like amide coupling and Buchwald-Hartwig amination, as well as innovative methods like decarboxylative coupling, researchers can rapidly access a wide range of derivatives. The protocols outlined in these notes provide a reliable foundation for exploring the chemical space around this valuable scaffold, paving the way for the discovery of new therapeutic agents and chemical probes.

References

The Versatile Scaffold: 5-Aminopyrimidine-2-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyrimidine Core

In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring stands as a "privileged scaffold". Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has made it a focal point for the design of therapeutic agents that can interact with a multitude of biological targets. Among the vast family of pyrimidine derivatives, 5-aminopyrimidine-2-carboxylic acid has emerged as a particularly valuable and versatile starting material for the synthesis of a new generation of bioactive molecules. Its strategic arrangement of functional groups—a nucleophilic amino group and a carboxylic acid ready for amide coupling—provides a powerful handle for medicinal chemists to construct complex molecular architectures with tailored pharmacological profiles.

This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors and antibacterial agents. We will delve into the rationale behind its use, provide detailed synthetic protocols, and illustrate the biological pathways these molecules are designed to modulate.

The Power of the Scaffold: Why this compound?

The utility of this compound in drug design is rooted in its unique combination of structural and electronic properties:

  • Hydrogen Bonding Capabilities: The amino group and the pyrimidine ring nitrogens can act as hydrogen bond donors and acceptors, respectively. This allows molecules derived from this scaffold to form crucial interactions with the amino acid residues in the active sites of enzymes, particularly the hinge region of kinases.

  • Vectorial Diversity: The carboxylic acid at the 2-position and the amino group at the 5-position provide two distinct vectors for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, often conferring improved metabolic stability and solubility.

These features make this compound an ideal starting point for the synthesis of targeted therapies.

Core Synthetic Strategy: Amide Bond Formation

The most common and powerful synthetic transformation involving this compound is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This reaction is the cornerstone for building a diverse library of candidate molecules.

General Workflow for Amide Coupling

The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the use of coupling reagents is essential to activate the carboxylic acid and facilitate the reaction under mild conditions.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor 5-Aminopyrimidine-2- carboxamide Derivative Inhibitor->EGFR Inhibition Ras Ras P->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Application Notes and Protocols for the versatile reactions of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes serve as a detailed guide for researchers, scientists, and professionals in drug development on the experimental setup for reactions involving 5-Aminopyrimidine-2-carboxylic Acid. This document provides in-depth technical protocols, explains the rationale behind experimental choices, and is grounded in authoritative scientific literature.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for a diverse range of chemical transformations. This guide will focus on three primary classes of reactions: Amide Bond Formation, Esterification, and Suzuki Cross-Coupling, providing detailed protocols and expert insights for each.

I. Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most utilized reactions in drug discovery, and this compound is an excellent substrate for creating novel amide derivatives.[1][2][3] The direct reaction between the carboxylic acid and an amine is generally inefficient. Therefore, activating the carboxylic acid is crucial for successful amide coupling.[1][4]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[2]

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Expert Insights: The addition of HOBt is critical as it forms an active ester intermediate that is less prone to racemization and side reactions compared to the O-acylisourea intermediate formed with EDC alone.[1][4] The choice of solvent can influence reaction rates; DMF is often used for its excellent solubilizing properties.

Data Presentation:

ReagentEquivalentsPurpose
This compound1.0Starting material
Amine1.1Nucleophile
EDC1.2Coupling agent
HOBt1.2Additive to prevent side reactions
Anhydrous DMF or DCM-Solvent

Experimental Workflow Diagram:

AmideCoupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Aminopyrimidine- 2-carboxylic Acid in Solvent add_reagents Add HOBt and EDC start->add_reagents 30-60 min activation add_amine Add Amine add_reagents->add_amine stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->stir 2-12 hours workup Aqueous Work-up stir->workup purify Column Chromatography workup->purify product Isolated Amide Product purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

II. Esterification: Accessing another class of derivatives

Esterification of the carboxylic acid moiety provides another avenue for derivatization, leading to compounds with different physicochemical properties.

Protocol 2: Acid-Catalyzed Esterification

A straightforward method for esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a base such as saturated aqueous NaHCO₃.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Expert Insights: This method is effective for simple, unhindered alcohols. For more complex or sensitive substrates, milder esterification methods may be required. The use of a large excess of the alcohol can drive the equilibrium towards the product.

Protocol 3: Steglich Esterification

For more sensitive substrates, the Steglich esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine) is a reliable alternative.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like DCM.

  • DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Work-up: Wash the filtrate with 5% aqueous HCl and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography.

Experimental Workflow Diagram:

Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid, Alcohol, and DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution cool->add_dcc stir Stir at Room Temperature (Monitor by TLC) add_dcc->stir 2-16 hours filter Filter DCU Precipitate stir->filter workup Aqueous Work-up filter->workup purify Column Chromatography workup->purify product Isolated Ester Product purify->product

Caption: Workflow for Steglich esterification.

III. Suzuki Cross-Coupling: C-C Bond Formation on the Pyrimidine Ring

The pyrimidine ring is electron-deficient, making it a good substrate for palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[6][7] This allows for the introduction of aryl or heteroaryl substituents, significantly expanding the accessible chemical space. For this reaction, a halogenated precursor, 5-Bromo-pyrimidine-2-carboxylic Acid, would typically be used.

Protocol 4: Suzuki Cross-Coupling of 5-Bromo-pyrimidine-2-carboxylic Acid

This protocol describes a typical Suzuki reaction to form a C-C bond at the 5-position of the pyrimidine ring.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask under an inert atmosphere, combine 5-Bromo-pyrimidine-2-carboxylic Acid (or its ester) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heating: Heat the reaction mixture, typically between 80-100 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Expert Insights: The choice of catalyst, base, and solvent is crucial for a successful Suzuki coupling and may require optimization for different substrates.[7] The electron-deficient nature of the pyrimidine ring generally makes it more reactive in Suzuki couplings compared to analogous benzene derivatives.[6]

Data Presentation:

ComponentRoleExample
Pyrimidine HalideElectrophile5-Bromo-pyrimidine-2-carboxylic Acid Ester
Boronic AcidNucleophilePhenylboronic Acid
Palladium CatalystCatalystPd(PPh₃)₄
BaseActivatorK₂CO₃
SolventReaction Medium1,4-Dioxane/Water

Logical Relationship Diagram:

SuzukiCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions pyrimidine 5-Bromo-pyrimidine -2-carboxylic Acid Derivative product 5-Aryl-pyrimidine -2-carboxylic Acid Derivative pyrimidine->product Heat boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product Heat catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

Caption: Key components of a Suzuki cross-coupling reaction.

IV. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Strong acids and bases are corrosive and should be handled with caution.

V. Conclusion

This compound is a versatile building block that enables the synthesis of a wide array of derivatives through common and robust chemical transformations. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemistry of this valuable compound. Successful implementation of these reactions will depend on careful execution, monitoring, and optimization of the reaction conditions for each specific substrate combination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Aminopyrimidine-2-carboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Overview of Common Synthetic Pathways

The synthesis of this compound typically proceeds through one of two primary routes, starting from more readily available pyrimidine derivatives. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic_Pathways cluster_0 Route A: Ester Hydrolysis cluster_1 Route B: Nitrile Hydrolysis cluster_2 Route C: Nitro Group Reduction SM1 Methyl 5-aminopyrimidine- 2-carboxylate P1 5-Aminopyrimidine- 2-carboxylic Acid SM1->P1 Base or Acid Hydrolysis SM2 5-Amino-2-cyanopyrimidine P2 5-Aminopyrimidine- 2-carboxylic Acid SM2->P2 Acid or Base Hydrolysis SM3 5-Nitropyrimidine- 2-carboxylic acid P3 5-Aminopyrimidine- 2-carboxylic Acid SM3->P3 Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each answer provides a diagnosis of the potential cause and a recommended course of action.

Question: My hydrolysis reaction (from either the ester or nitrile precursor) has stalled. TLC analysis shows significant amounts of starting material even after prolonged reaction times. What's going wrong?

Answer: This is a common issue, often related to reaction equilibrium, reagent deactivation, or insufficient reactivity.

  • Probable Cause 1: Insufficient Hydrolysis Conditions. The hydrolysis of an ester or a nitrile on an electron-deficient pyrimidine ring can be sluggish.[1] For base-catalyzed hydrolysis (e.g., using NaOH or LiOH), the hydroxide concentration may be too low, or the temperature may be insufficient to overcome the activation energy. For acid-catalyzed hydrolysis, the acid may not be strong enough, or water may be the limiting reagent if using a concentrated acid.

  • Solution 1: Intensify Reaction Conditions.

    • For Base Hydrolysis: Increase the concentration of the base (e.g., from 1.5 equivalents to 3-5 equivalents). Consider switching from NaOH to the more soluble LiOH, which can be effective.[2] Increasing the reaction temperature (e.g., to 60-80 °C or reflux) is often necessary. The addition of a co-solvent like methanol or THF can improve the solubility of the starting material.[2]

    • For Acid Hydrolysis: Use a stronger acid, such as 6M HCl or even a mixture of concentrated H₂SO₄ in water, and heat the mixture to reflux. Be cautious, as harsh acidic conditions can sometimes lead to decarboxylation or degradation of the pyrimidine ring.[3]

  • Probable Cause 2: Formation of an Intermediate Amide (from Nitrile). Nitrile hydrolysis proceeds through an amide intermediate. Under certain conditions, especially with insufficient water or non-optimal pH, this amide can be slow to hydrolyze further, causing it to accumulate.[4]

  • Solution 2: Drive the Second Hydrolysis Step. If you suspect amide formation, ensure a sufficient excess of water is present and prolong the reaction time at an elevated temperature. Both strongly acidic and strongly basic conditions will facilitate the hydrolysis of the amide to the carboxylic acid.

Question: The yield of my final product is very low after workup and isolation. Where could I be losing my product?

Answer: Low yield can stem from an incomplete reaction, side reactions, or, most commonly, issues during the workup and purification phase due to the product's amphoteric nature.

  • Probable Cause 1: Inefficient Precipitation/Extraction. this compound is amphoteric, meaning it has both a basic amino group and an acidic carboxylic acid group. This gives it a zwitterionic character and a specific isoelectric point (pI), where its net charge is zero and its solubility in water is at a minimum. If you adjust the pH too far into the acidic or basic range during workup, the product will form a salt (e.g., a hydrochloride salt or a sodium carboxylate salt) and remain dissolved in the aqueous phase.

  • Solution 1: Careful pH Adjustment. The key to isolating the product is to adjust the pH of the aqueous solution to its isoelectric point to induce precipitation.

    • After the reaction is complete, first adjust the pH to be strongly acidic (pH ~1-2) with an acid like HCl to ensure all carboxylate is protonated.

    • Then, carefully and slowly add a base (e.g., NaOH or NH₄OH) dropwise with vigorous stirring to bring the pH to the point of maximum precipitation. This is typically in the weakly acidic to neutral range (pH 4-6). Use pH paper or a pH meter to monitor this process closely.

    • Cooling the mixture in an ice bath can further decrease the product's solubility and improve the precipitated yield.

  • Probable Cause 2: Decarboxylation. Pyrimidine-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly high heat in strongly acidic or basic solutions.[5]

  • Solution 2: Moderate Reaction Conditions. Avoid unnecessarily high temperatures or prolonged reaction times. If decarboxylation is suspected, try running the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting_Low_Yield Start Low Product Yield CheckReaction Is the reaction complete? (Check by TLC/LC-MS) Start->CheckReaction Incomplete No CheckReaction->Incomplete Complete Yes CheckReaction->Complete OptimizeConditions Optimize reaction: - Increase temperature - Add more reagent - Extend reaction time Incomplete->OptimizeConditions CheckWorkup Analyze aqueous layer after workup. Is product present? Complete->CheckWorkup WorkupLoss Yes CheckWorkup->WorkupLoss NoWorkupLoss No CheckWorkup->NoWorkupLoss AdjustpH Optimize isolation: Carefully adjust pH to isoelectric point (pI) to precipitate product. WorkupLoss->AdjustpH CheckSideRxns Analyze crude product for byproducts (e.g., decarboxylation). NoWorkupLoss->CheckSideRxns ModerateConditions Use milder conditions: - Lower temperature - Shorter reaction time CheckSideRxns->ModerateConditions Side products found

Caption: Decision tree for troubleshooting low product yield.

Question: My final product is discolored (e.g., pink, brown, or yellow) even after purification. What causes this, and how can I fix it?

Answer: Discoloration is typically due to trace impurities, often from oxidation or side reactions.

  • Probable Cause: Oxidation of the Amino Group. Aromatic amines, including aminopyrimidines, are susceptible to air oxidation, which can form highly colored impurities. This can be exacerbated by the presence of trace metals from reagents or reaction vessels.

  • Solution: Decolorization and Prevention.

    • Activated Charcoal: During the final recrystallization step, add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal, and then allow the filtrate to cool and crystallize.

    • Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) during the workup can help prevent oxidation.

    • Inert Atmosphere: For highly sensitive reactions, conducting the synthesis and workup under an inert atmosphere (Nitrogen or Argon) can minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are best for characterizing the final product?

To confirm the structure and assess the purity of this compound, a combination of techniques is recommended.[6][7]

Technique Expected Observations Purpose
¹H NMR Signals for the two pyrimidine protons (typically singlets or doublets between 8.0-9.0 ppm). A broad signal for the amino (-NH₂) protons. A very broad signal for the carboxylic acid (-COOH) proton (may not be visible or could be exchanged with solvent).Structural confirmation and identification of proton-containing impurities.
¹³C NMR Signals for the 5 carbons of the pyrimidine ring and the carboxyl group. The carboxyl carbon is typically downfield (>160 ppm).Confirms the carbon skeleton.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated mass (C₅H₅N₃O₂ = 139.11 g/mol ).[8]Confirms molecular weight.
FT-IR Characteristic stretches for N-H bonds (~3300-3400 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a broad O-H stretch (~2500-3300 cm⁻¹).Confirms the presence of key functional groups.
Melting Point A sharp melting point indicates high purity. Literature values can be used for comparison.Purity assessment.
LC-MS A single peak in the chromatogram with the correct mass confirms purity.Gold standard for purity analysis.[6]

Q2: What are the critical safety precautions for this synthesis?

Standard laboratory safety protocols should be followed. Pay special attention to:

  • Reagent Handling: Many reagents used in pyrimidine synthesis can be toxic or corrosive. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Base/Acid Handling: Strong acids and bases used for hydrolysis are highly corrosive. Add reagents slowly to control any exothermic reactions.

  • Pressure Build-up: When using reducing agents like hydrogen gas with a Pd/C catalyst, ensure the system is properly set up to handle pressure and that there are no ignition sources.

Q3: How should I store the final this compound product?

The compound should be stored in a tightly sealed container to protect it from moisture and air. As it is an amine, it is susceptible to slow air oxidation, which can cause discoloration over time. For long-term storage, keeping it in a cool, dark place, or even in a desiccator under an inert atmosphere, is recommended.

Detailed Experimental Protocol: Hydrolysis of Methyl 5-aminopyrimidine-2-carboxylate

This protocol is adapted from established procedures for the hydrolysis of pyrimidine esters.[2]

Materials:

  • Methyl 5-aminopyrimidine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-aminopyrimidine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio). A typical concentration is about 0.2-0.5 M.

  • Addition of Base: To this stirring solution, add lithium hydroxide monohydrate (2.5 eq).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours, once the starting material spot is no longer visible.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup and Precipitation:

    • Add deionized water to the remaining residue to dissolve the lithium salt of the product.

    • Cool the aqueous solution in an ice bath.

    • Slowly add 2M HCl dropwise while vigorously stirring. Monitor the pH closely. A white precipitate will begin to form.

    • Continue adding acid until the pH of the solution is approximately 4-5, which should be the point of maximum precipitation.

  • Isolation:

    • Keep the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a cold non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

References

Technical Support Center: Optimizing the Synthesis of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Aminopyrimidine-2-carboxylic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and recommended solutions.

Issue 1: Consistently Low Overall Yield

You've performed the synthesis multiple times, but the final isolated yield of this compound is disappointingly low.

Potential Causes and Solutions:

  • Incomplete Hydrolysis of the Precursor: The most common synthetic routes to this compound involve the hydrolysis of a nitrile (5-amino-2-cyanopyrimidine) or an ester (e.g., methyl 5-aminopyrimidine-2-carboxylate). Incomplete conversion of these precursors is a primary reason for low yields.

    • For Nitrile Hydrolysis: The conversion of a nitrile to a carboxylic acid is a two-step process, often proceeding through an amide intermediate. Both acidic and alkaline conditions can be employed, but the reaction conditions must be carefully optimized.[1]

      • Acidic Hydrolysis: Heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid is a common method.[1][2] If the reaction is incomplete, consider increasing the reaction time, temperature, or the concentration of the acid. However, be mindful that harsh acidic conditions can potentially lead to degradation of the product.

      • Alkaline Hydrolysis: Refluxing with an aqueous solution of a strong base like sodium hydroxide is an alternative.[1] This method initially forms the carboxylate salt, which then needs to be acidified to obtain the free carboxylic acid. Ensure that the final acidification step is complete by adjusting the pH to the isoelectric point of the amino acid to maximize precipitation.

    • For Ester Hydrolysis: Saponification using a base like lithium hydroxide or sodium hydroxide in a water/methanol mixture is a standard procedure.[3] To drive the reaction to completion, you can use a larger excess of the base or increase the reaction temperature and time.

  • Suboptimal Reaction Conditions for Pyrimidine Ring Formation: If you are synthesizing the pyrimidine ring from acyclic precursors, the cyclization and condensation steps are critical.

    • Stoichiometry of Reactants: Ensure the precise stoichiometry of your starting materials. An excess of one reactant might lead to the formation of side products that are difficult to remove.

    • Temperature and pH Control: The formation of the pyrimidine ring is often sensitive to temperature and pH. A suboptimal pH can hinder the desired reaction and promote side reactions. A systematic optimization of these parameters is recommended.

  • Product Loss During Work-up and Purification:

    • Extraction: this compound is an amino acid and may have significant water solubility, especially at high or low pH. When performing aqueous extractions, ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the solubility of your product and improve extraction efficiency into an organic solvent. Multiple extractions with a smaller volume of solvent are more effective than a single extraction with a large volume.

    • Precipitation/Crystallization: The pH at which you precipitate your product is crucial. Adjust the pH of the aqueous solution slowly to the isoelectric point of this compound to induce maximum precipitation. A rapid change in pH can lead to the formation of fine particles that are difficult to filter. Cooling the solution slowly can also improve the crystal size and purity.

Issue 2: Presence of a Significant Byproduct, Suspected to be the Decarboxylated Product (5-Aminopyrimidine)

You've isolated your product, but analytical data (e.g., NMR, LC-MS) indicates the presence of a significant amount of 5-aminopyrimidine.

Potential Cause and Solution:

  • Decarboxylation of the Product: Pyrimidine-2-carboxylic acids are known to be susceptible to decarboxylation, particularly under acidic conditions and at elevated temperatures.[4][5][6] The mechanism often involves the protonation of a ring nitrogen, which facilitates the loss of carbon dioxide.[4][5]

    • Avoid Excessive Heat: During the hydrolysis of the precursor and the subsequent work-up, minimize the time the reaction mixture is exposed to high temperatures, especially if the solution is acidic.

    • pH Management: If using acidic hydrolysis, consider using milder conditions (e.g., lower temperature for a longer duration). For the work-up, neutralize the acidic solution as soon as the hydrolysis is complete before proceeding with extraction or isolation.

    • Alternative Hydrolysis Conditions: Consider switching to alkaline hydrolysis. While the final product needs to be isolated by acidification, the hydrolysis step itself is performed under basic conditions where decarboxylation is less likely to occur.

Issue 3: Incomplete Hydrolysis of the Nitrile/Ester Precursor

After the reaction, you still observe a significant amount of the starting nitrile or ester in your crude product.

Potential Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of nitriles and esters can be slow.[1][7]

    • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Continue the reaction until the starting material is no longer detectable.

    • Increasing Reaction Rate: You can cautiously increase the reaction temperature. For nitriles that are poorly soluble in the aqueous acidic or basic solution, the reaction rate can be limited by the interfacial area.[7] In such cases, the addition of a phase-transfer catalyst or a co-solvent might be beneficial.

  • Inadequate Reagent Concentration:

    • Acid/Base Concentration: For acid or base-catalyzed hydrolysis, the concentration of the catalyst is a key factor. If the reaction is stalling, a higher concentration of the acid or base might be necessary. However, be aware of potential side reactions with more forcing conditions.

Issue 4: Difficulty in Purifying the Final Product

The crude product is an intractable mixture that is difficult to purify by standard crystallization or chromatography.

Potential Causes and Solutions:

  • Presence of Polar Impurities: The starting materials, byproducts, and the product itself are polar molecules.

    • Crystallization: A careful selection of the crystallization solvent is key. You might need to experiment with a range of solvent systems, including mixed solvents, to find conditions that allow for the selective crystallization of the desired product.

    • Ion-Exchange Chromatography: Given the amphoteric nature of this compound (containing both a basic amino group and an acidic carboxylic acid group), ion-exchange chromatography can be a powerful purification technique.

    • pH Adjustment for Selective Precipitation: If you have impurities with different pKa values, you might be able to selectively precipitate either the product or the impurities by carefully adjusting the pH of the solution.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent methods start from readily available pyrimidine derivatives. A common and direct approach is the hydrolysis of 5-amino-2-cyanopyrimidine or a corresponding ester like methyl 5-aminopyrimidine-2-carboxylate. The general reaction scheme is as follows:

Synthetic Pathway cluster_hydrolysis Hydrolysis 5-amino-2-cyanopyrimidine 5-amino-2-cyanopyrimidine (Nitrile Precursor) 5-Aminopyrimidine-2-carboxylic_Acid This compound 5-amino-2-cyanopyrimidine->5-Aminopyrimidine-2-carboxylic_Acid Acid or Base Heat methyl_5-aminopyrimidine-2-carboxylate methyl 5-aminopyrimidine-2-carboxylate (Ester Precursor) methyl_5-aminopyrimidine-2-carboxylate->5-Aminopyrimidine-2-carboxylic_Acid Base (e.g., LiOH) MeOH/H2O

Common synthetic pathways to this compound.

Q2: What are the critical parameters to control during the synthesis?

  • Temperature: Elevated temperatures can increase the rate of the desired hydrolysis but also the rate of undesired side reactions like decarboxylation. Careful temperature control and monitoring are essential.

  • pH: The pH of the reaction medium and during work-up is critical. It influences the rate of hydrolysis and the stability of the product. During isolation, the pH determines the protonation state of the amino and carboxyl groups and thus the solubility and ease of precipitation.

  • Reaction Time: The reaction should be monitored to ensure it goes to completion without prolonged exposure to harsh conditions that could degrade the product.

Q3: How can I monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. A suitable solvent system should be developed to achieve good separation between the starting material, product, and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive monitoring, LC-MS is an excellent technique. It allows for the separation of components in the reaction mixture and provides mass information for their identification.

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[8] It should be protected from light and moisture to prevent degradation.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 5-amino-2-cyanopyrimidine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-2-cyanopyrimidine in a 2M aqueous solution of sodium hydroxide.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to the isoelectric point of this compound.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then a small amount of a cold organic solvent like ethanol or acetone to remove residual water and organic impurities. Dry the product under vacuum.

Protocol 2: Acidic Hydrolysis of 5-amino-2-cyanopyrimidine
  • Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 5-amino-2-cyanopyrimidine in a 6M aqueous solution of hydrochloric acid.

  • Heating: Heat the mixture to a gentle reflux.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the solution to room temperature.

  • Neutralization and Precipitation: Carefully neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent system.

Data Summary

ParameterAlkaline HydrolysisAcidic HydrolysisKey Consideration
Reagents NaOH, KOH, LiOHHCl, H₂SO₄Choice of acid/base and concentration
Temperature RefluxRefluxRisk of decarboxylation with acid at high temp.
Work-up Acidification to pINeutralization to pIPrecise pH control is crucial for precipitation
Potential Byproduct -5-Aminopyrimidine (from decarboxylation)Monitor for decarboxylation

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound Check_Completion Is the hydrolysis of the precursor complete? Start->Check_Completion Check_Byproduct Is there evidence of decarboxylation? Check_Completion->Check_Byproduct Yes Optimize_Hydrolysis Optimize hydrolysis: - Increase reaction time/temp - Increase reagent concentration - Use co-solvent Check_Completion->Optimize_Hydrolysis No Modify_Conditions Modify reaction conditions: - Use milder acid conditions - Switch to alkaline hydrolysis - Reduce reaction temperature Check_Byproduct->Modify_Conditions Yes Review_Workup Review work-up and purification: - Optimize pH for precipitation - Improve extraction technique - Consider alternative purification (e.g., ion-exchange) Check_Byproduct->Review_Workup No Optimize_Hydrolysis->Check_Byproduct Modify_Conditions->Review_Workup End Improved Yield Review_Workup->End

A decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Aminopyrimidine-2-carboxylic Acid is a heterocyclic building block crucial in the synthesis of targeted therapeutics, particularly as a reagent for developing CDK7 inhibitors and other biologically active molecules.[1] The purity of this reagent is paramount, as contaminants can lead to ambiguous biological data, formation of significant side products, and challenges in downstream process scale-up. This guide provides field-proven techniques and troubleshooting advice to help researchers and drug development professionals achieve the desired purity of this compound in their laboratory settings.

Section 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions regarding the handling, properties, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of the molecule is the first step in designing a robust purification strategy. The compound's structure, featuring both a basic amino group and an acidic carboxylic acid group, dictates its solubility and stability.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₅N₃O₂ PubChem[2][3]
Molecular Weight 139.11 g/mol PubChem[2][3]
Appearance White to light yellow solid/crystals Chem-Impex[4]
IUPAC Name This compound PubChem[2]

| CAS Number | 56621-98-8 | PubChem[2] |

Q2: What are the most likely impurities in a crude sample?

Impurities typically stem from the synthetic route used. Common synthesis methods for pyrimidine rings involve the condensation of amidines with β-dicarbonyl compounds or their equivalents.[5] Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as guanidine derivatives or precursors used to form the pyrimidine ring.

  • Side-Reaction Products: Incomplete cyclization, decarboxylation products, or polymers.

  • Residual Solvents and Reagents: Solvents used in the synthesis or inorganic salts from reagents.

Q3: How stable is this compound? What are the optimal storage conditions?

The molecule contains functional groups susceptible to degradation. The stability of similar amino acids in aqueous solution is highly pH-dependent.[6]

  • pH Sensitivity: Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, which can promote degradation.

  • Storage: Store the solid material in a tightly sealed container in a cool, dry, and dark place (recommended 0 - 8 °C) to prevent moisture uptake and potential degradation.[4] An inert atmosphere (nitrogen or argon) is ideal for long-term storage.

Q4: Which analytical techniques are best for assessing purity?

A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of carboxylic acids.[7] A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and identifying organic impurities.[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Section 2: Core Purification Protocols & Workflow

The choice of purification method depends on the nature of the impurities, the scale of the experiment, and the desired final purity. Below is a general workflow followed by detailed protocols for the most effective techniques.

General Purification Workflow

The diagram below illustrates a typical decision-making process for purifying crude this compound.

G cluster_0 Purification Workflow crude Crude Product analysis1 Initial Purity Analysis (TLC, HPLC, ¹H NMR) crude->analysis1 decision1 Purity > 95%? analysis1->decision1 recryst Recrystallization decision1->recryst No pure Pure Product (>98%) decision1->pure Yes decision2 Purity Sufficient? recryst->decision2 chrom Column Chromatography decision2->chrom No decision2->pure Yes chrom->pure analysis2 Final Purity Analysis pure->analysis2

Caption: General workflow for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is highly effective for removing small amounts of impurities when the crude product is already of moderate purity (>90%). The key is selecting an appropriate solvent or solvent system.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of small amounts of the crude product in various polar solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile).

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • If a single solvent is not suitable, a solvent-antisolvent system can be used. The compound should be highly soluble in the "solvent" and poorly soluble in the "antisolvent," and the two solvents must be miscible.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent incrementally until the solid just dissolves. Maintaining a minimal volume is critical for maximizing yield.

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal (1-2% by weight) to the hot solution.

    • Stir for 5-10 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under a vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Protocol 2: Silica Gel Column Chromatography

This technique is ideal for separating the target compound from impurities with different polarities, especially when recrystallization is ineffective. For related compounds, a dichloromethane/methanol eluent system has been shown to be effective.[8]

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection:

    • Use silica gel (e.g., 230-400 mesh) as the stationary phase.

    • Determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system should give the target compound an Rf value of ~0.3-0.4. A gradient of methanol in dichloromethane (DCM) is a common starting point.

  • Column Packing:

    • Pack the chromatography column with silica gel using the chosen eluent (wet slurry method is preferred). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel by evaporating the solvent. This "dry loading" method typically results in better separation.

    • Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase. Start with a lower polarity (e.g., 1-2% Methanol in DCM) and gradually increase the polarity (e.g., up to 10% Methanol in DCM) to elute the compounds.

    • Collect fractions of the eluate in separate test tubes.

Table 2: Example Elution Gradient for Column Chromatography

Volume (Column Volumes) Dichloromethane (%) Methanol (%) Expected Eluate
2-3 100 0 Non-polar impurities
5-10 98-95 2-5 This compound

| 2-3 | 90-85 | 10-15 | Highly polar impurities |

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting solid under a vacuum to obtain the purified compound.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the purification process.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

  • Immediate Action: Add a small amount of additional hot solvent to redissolve the oil. Then, allow the solution to cool much more slowly, perhaps by insulating the flask. Vigorous stirring during cooling can also sometimes promote crystallization over oiling.

  • Root Cause & Prevention: The chosen solvent may be too non-polar or the cooling was too rapid. Consider using a more polar solvent or a different solvent-antisolvent system.

Q: I have very low or no crystal formation upon cooling. What went wrong?

A: This usually points to one of two issues: either too much solvent was used, or the solution is not sufficiently supersaturated.

G start No Crystals Formed check_conc Is the solution cloudy or clear? start->check_conc add_seed Try adding a seed crystal or scratching the flask's inner surface. check_conc->add_seed Cloudy too_much_solvent Too much solvent was likely used. check_conc->too_much_solvent Clear ice_bath Cool further in an ice bath. add_seed->ice_bath success Crystals Form ice_bath->success reduce_volume Reduce solvent volume by boiling, then cool again. too_much_solvent->reduce_volume reduce_volume->start

Caption: Decision tree for troubleshooting lack of crystallization.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch.

    • Increase Concentration: If induction fails, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.

    • Add an Antisolvent: If using a single solvent, you can cautiously add a miscible antisolvent dropwise until the solution becomes faintly turbid, then allow it to cool.

Troubleshooting Column Chromatography

Q: My compound is not moving off the baseline on the TLC plate (Rf = 0). What does this mean for my column?

A: An Rf value of 0 indicates that your compound is strongly adsorbed to the stationary phase (silica gel) and is not being eluted by the current mobile phase. The chosen eluent is not polar enough.

  • Solution: You must increase the polarity of your mobile phase. For a DCM/Methanol system, this means increasing the percentage of methanol. Try TLC plates with 5%, 10%, and even 20% methanol in DCM to find a system that provides an appropriate Rf value before running the column.

Q: The spots on my TLC plate are streaking or tailing. How will this affect my column separation?

A: Streaking on the TLC plate is a strong indicator of poor separation on the column. It can be caused by several factors:

  • Sample Overload: The initial sample spot on the TLC plate was too concentrated. This will also lead to broad, overlapping bands on a column. Ensure your sample is sufficiently dilute for TLC analysis and that you do not overload the column.

  • Strong Acid/Base Interactions: Since this compound is amphoteric, it can interact strongly with the acidic silica gel. Adding a small amount of a modifier to the eluent, such as 0.5-1% acetic or formic acid, can often lead to sharper peaks by protonating the amino group and standardizing the ionization state.

  • Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak as it moves. Ensure your chosen eluent is capable of dissolving the compound.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Aminopyrimidine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The information herein is curated from established literature and our in-house expertise to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for a variety of therapeutic agents. Its synthesis, while achievable, presents several challenges that can impact yield, purity, and scalability. This guide provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and an in-depth troubleshooting section to address potential hurdles in your experimental workflow.

Recommended Synthetic Pathway

A common and adaptable route to this compound involves a multi-step sequence starting from readily available starting materials. This pathway offers several points for optimization and is amenable to scale-up.

Synthetic_Pathway A Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate B Ethyl 2-amino-4-chloropyrimidine-5-carboxylate A->B  Chlorination (POCl3)   C Ethyl 5-aminopyrimidine-2-carboxylate B->C  Amination (NH3 source)   D This compound C->D  Hydrolysis (e.g., LiOH)  

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthetic pathway?

A1: The chlorination of the hydroxypyrimidine ring (Step 1) is often the most challenging step. The reaction with phosphorus oxychloride (POCl₃) requires careful control of temperature and moisture to prevent side reactions and ensure complete conversion. Incomplete chlorination can lead to difficult-to-remove impurities in subsequent steps.

Q2: Can I use sodium hydroxide (NaOH) instead of lithium hydroxide (LiOH) for the final hydrolysis step?

A2: While NaOH can be used for ester hydrolysis, LiOH is often preferred for pyrimidine esters.[1][2] LiOH has been shown to be more efficient in some cases, potentially due to the smaller size of the lithium cation facilitating coordination with the ester carbonyl.[1] Using NaOH may require harsher conditions (higher temperatures or longer reaction times), which can increase the risk of side reactions like decarboxylation or ring opening.[3]

Q3: My final product is showing poor solubility. How can I improve its handling for biological assays?

A3: this compound can exhibit zwitterionic character, leading to low solubility in many common organic solvents. For biological assays, consider preparing a salt form (e.g., hydrochloride or sodium salt) to improve aqueous solubility. This can be achieved by treating the final product with an appropriate acid or base.

Q4: Are there alternative methods to introduce the carboxylic acid group?

A4: Yes, alternative routes exist, such as palladium-catalyzed carboxylation of a corresponding 2-amino-5-bromopyrimidine. However, this method requires specialized catalysts and anhydrous conditions, and optimization can be complex. The pathway presented here is generally more accessible with standard laboratory equipment.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Step 1: Chlorination of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Issue 1: Low or no conversion to the chloro-pyrimidine.

  • Question: My TLC analysis shows primarily starting material even after prolonged reaction time with POCl₃. What could be the issue?

  • Answer:

    • Insufficient Temperature: The chlorination of hydroxypyrimidines with POCl₃ typically requires elevated temperatures, often refluxing in excess POCl₃.[4][5] Ensure your reaction is reaching the appropriate temperature.

    • Moisture Contamination: POCl₃ reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and inhibit the reaction.[4] Ensure all components are scrupulously dried.

    • Insufficient POCl₃: For complete conversion, a significant excess of POCl₃ is often used, where it can act as both the reagent and the solvent.[6] If you are using a co-solvent, ensure the molar ratio of POCl₃ to the substrate is sufficient.

    • Catalyst Absence: The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction and improve conversion rates.[7]

Issue 2: Formation of dark, tarry byproducts.

  • Question: The reaction mixture turned dark brown/black, and I am unable to isolate the desired product. What causes this decomposition?

  • Answer:

    • Excessive Temperature: While high temperatures are necessary, excessive heating can lead to decomposition of the starting material and product. Monitor the reaction temperature closely.

    • Side Reactions of the Amino Group: The amino group can also react with POCl₃ under harsh conditions. While typically less reactive than the hydroxyl group in this context, prolonged heating at very high temperatures can lead to undesired side reactions.

    • Impure Starting Material: Impurities in the starting hydroxypyrimidine can lead to polymerization or other decomposition pathways at high temperatures. Ensure the purity of your starting material before proceeding.

Troubleshooting_Chlorination Start Low Conversion in Chlorination Q1 Check Reaction Temperature Start->Q1 Q2 Ensure Anhydrous Conditions Q1->Q2 No Sol1 Increase to Reflux Temperature Q1->Sol1 Yes Q3 Verify POCl3 Stoichiometry Q2->Q3 No Sol2 Dry all Glassware, Reagents, and Solvents Q2->Sol2 Yes Q4 Consider Catalyst Addition Q3->Q4 No Sol3 Use Excess POCl3 as Solvent or Increase Equivalents Q3->Sol3 Yes Sol4 Add Catalytic N,N-dimethylaniline Q4->Sol4 Yes End Improved Conversion Q4->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for low conversion in the chlorination step.

Step 2: Amination of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Issue 1: Incomplete amination or slow reaction.

  • Question: The reaction with my ammonia source is very slow, and I have a mixture of starting material and product. How can I drive the reaction to completion?

  • Answer:

    • Ammonia Source and Concentration: Using aqueous or methanolic ammonia may require elevated temperatures and pressure in a sealed vessel to be effective. Anhydrous ammonia in an appropriate organic solvent can also be used. The concentration of the ammonia source is critical; a large excess is often required.

    • Temperature and Pressure: These reactions often require heating to proceed at a reasonable rate.[8] Performing the reaction in a sealed tube or a pressure vessel can help maintain the concentration of volatile ammonia and increase the reaction rate.

    • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the reaction rate. Protic solvents like ethanol or isopropanol are commonly used. In some cases, aprotic polar solvents like DMF or DMSO can be effective but may require more rigorous purification.

Issue 2: Formation of a di-aminated or other byproduct.

  • Question: I am seeing a byproduct with a higher molecular weight in my mass spectrometry analysis. What could it be?

  • Answer:

    • Reaction with the 2-Amino Group: While the chlorine at the 4-position is generally more reactive towards nucleophilic substitution, under forcing conditions (high temperature, prolonged reaction time), reaction at the 2-amino group is possible, leading to undesired byproducts. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to minimize this.

    • Hydrolysis of the Chloro Group: If water is present in the reaction mixture, hydrolysis of the chloro group back to a hydroxyl group can occur, especially at elevated temperatures.[9] Ensure anhydrous conditions if this is a competing pathway.

Step 3: Hydrolysis of Ethyl 5-aminopyrimidine-2-carboxylate

Issue 1: Incomplete hydrolysis of the ester.

  • Question: My reaction is stalling, and I have a mixture of the ester and the desired carboxylic acid. What should I do?

  • Answer:

    • Base Stoichiometry: Ensure you are using a sufficient molar excess of the base (e.g., LiOH). Typically, 2-3 equivalents are used to ensure complete saponification.

    • Solvent System: A co-solvent system, such as THF/water or methanol/water, is often necessary to solubilize the ester and facilitate the hydrolysis.[1][2] The ratio of the organic solvent to water may need to be optimized for your specific substrate.

    • Temperature: Gentle heating (e.g., 40-50 °C) can often accelerate the hydrolysis without promoting significant side reactions. Monitor the reaction by TLC to determine the optimal temperature and time.

Issue 2: Low isolated yield of the final product due to decarboxylation.

  • Question: I am getting a low yield of my desired product, and I suspect it is decarboxylating. How can I prevent this?

  • Answer:

    • Reaction Temperature: Decarboxylation of pyrimidine carboxylic acids is often promoted by heat.[10] Avoid excessive temperatures during the hydrolysis and work-up. Perform the hydrolysis at room temperature or with mild heating if necessary.

    • pH during Work-up: During the acidic work-up to precipitate the product, avoid strongly acidic conditions and high temperatures, as these can also facilitate decarboxylation. It is advisable to perform the acidification at low temperatures (e.g., in an ice bath).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterRecommended Value
Temperature Reflux (~105-110 °C)
Reaction Time 2-4 hours
POCl₃ 5-10 equivalents
Catalyst 0.1 eq N,N-dimethylaniline
Protocol 2: Synthesis of Ethyl 5-aminopyrimidine-2-carboxylate
  • Reaction Setup: In a sealed pressure vessel, dissolve ethyl 2-amino-4-chloropyrimidine-5-carboxylate (1.0 eq) in a solution of ammonia in methanol (7N) or another suitable solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Cool the reaction vessel to room temperature.

    • Carefully vent the vessel in a fume hood.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound
  • Reaction Setup: Dissolve ethyl 5-aminopyrimidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Cool the solution in an ice bath and acidify to pH 3-4 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from water or an ethanol/water mixture.[11]

ParameterRecommended Value
Base LiOH·H₂O (2.5 eq)
Solvent THF/Water (3:1)
Temperature Room Temperature
Reaction Time 4-8 hours

References

Technical Support Center: Synthesis of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Aminopyrimidine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The information provided herein is curated from established synthetic methodologies and aims to provide practical, field-proven insights to ensure successful experimentation.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable, presents a unique set of challenges stemming from the electronic nature of the pyrimidine ring and the interplay of its functional groups. A common and logical synthetic strategy involves a multi-step sequence, typically starting from a precursor bearing a nitro group, which is subsequently reduced, and a nitrile or ester moiety, which is then hydrolyzed. The order and execution of these steps are critical for achieving high yield and purity.

This guide will address potential issues in a logical, problem-solution format, focusing on a plausible and widely applicable synthetic route.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Part 1: Synthesis of the 5-Nitropyrimidine Precursor

A crucial starting point for the synthesis is the preparation of a 5-nitropyrimidine scaffold bearing a precursor to the carboxylic acid at the 2-position, such as a cyano or an ester group.

Question 1: I am having difficulty synthesizing 5-nitropyrimidine-2-carbonitrile. What are some common pitfalls?

Answer: The synthesis of 5-nitropyrimidine-2-carbonitrile can be challenging due to the electron-deficient nature of the pyrimidine ring, which can affect both ring formation and subsequent functionalization.

  • Causality: A common route involves the cyclocondensation of a three-carbon unit with a nitrogen-containing species. The choice of starting materials is critical. For instance, a Biginelli-type reaction or a similar multicomponent reaction might be adapted. However, achieving the desired substitution pattern can be difficult, and side reactions leading to isomeric products are common.[1]

  • Troubleshooting Steps:

    • Re-evaluate your starting materials: Consider alternative building blocks. For example, starting with a pre-formed pyrimidine and introducing the nitro and cyano groups sequentially may offer better control.

    • Optimize reaction conditions: Temperature, solvent, and catalyst are crucial. For cyclocondensation reactions, carefully control the pH, as both acidic and basic conditions can influence the reaction pathway.

    • Consider an alternative precursor: Synthesizing ethyl 5-nitropyrimidine-2-carboxylate might be a more straightforward alternative. This can often be achieved by constructing the pyrimidine ring with an ester functionality already in place.[2]

Question 2: My attempt to synthesize ethyl 5-nitropyrimidine-2-carboxylate resulted in a low yield and multiple side products. What could be the issue?

Answer: Low yields in the synthesis of pyrimidine esters are often due to incomplete reaction, side reactions, or difficulties in purification.

  • Causality: The condensation reaction to form the pyrimidine ring is a delicate equilibrium. Improper stoichiometry, temperature, or reaction time can lead to the formation of acyclic intermediates or polymeric materials. The presence of multiple reactive sites can also lead to a mixture of products.

  • Troubleshooting Steps:

    • Strict control of stoichiometry: Ensure precise molar ratios of your reactants. An excess of one component may favor side reactions.

    • Anhydrous conditions: Many condensation reactions are sensitive to moisture. Ensure all solvents and reagents are thoroughly dried.

    • Purification strategy: The crude product may contain unreacted starting materials and byproducts with similar polarities. Consider column chromatography with a carefully selected solvent gradient. Conversion of the product to a salt and recrystallization can also be an effective purification method.[3]

Part 2: Reduction of the Nitro Group

The reduction of the 5-nitro group to the 5-amino group is a critical step. The choice of reducing agent and reaction conditions will depend on the other functional groups present in the molecule.

Question 3: When I try to reduce the nitro group on my pyrimidine precursor using catalytic hydrogenation (H₂/Pd/C), I get a complex mixture of products. Why is this happening?

Answer: Catalytic hydrogenation is a powerful reduction method, but it can be non-selective and lead to over-reduction or side reactions, especially with heterocyclic systems.[4]

  • Causality: The palladium catalyst can also reduce the pyrimidine ring itself, particularly under harsh conditions (high pressure or temperature). Furthermore, intermediates in the reduction of the nitro group, such as nitroso and hydroxylamino species, can sometimes react with each other or the starting material to form dimers or other byproducts.[5]

  • Troubleshooting Steps:

    • Milder reaction conditions: Use a lower hydrogen pressure (e.g., 1-5 atm) and ambient temperature.

    • Catalyst selection: Consider a less reactive catalyst, such as Raney Nickel, which can sometimes offer better selectivity for nitro group reduction in the presence of other reducible functionalities.[4]

    • Alternative reducing agents: Chemical reduction methods are often more selective. Reagents like iron powder in the presence of an acid (e.g., Fe/HCl or Fe/acetic acid) are classic and effective for reducing aromatic nitro groups.[6][7] Tin(II) chloride (SnCl₂) is another mild and selective option.[4]

Question 4: I used Fe/HCl to reduce the nitro group, but I'm observing the formation of highly polar, colored impurities that are difficult to remove. What are these and how can I avoid them?

Answer: The use of iron in acidic media can sometimes lead to the formation of iron complexes or other polar byproducts.

  • Causality: The impurities could be residual iron salts or coordination complexes with the amino-pyrimidine product. Incomplete reduction can also lead to the persistence of intermediate species. The acidic conditions might also promote side reactions on the pyrimidine ring if it contains acid-labile groups. The "small amount of HCl" is crucial because the FeCl₂ formed gets hydrolyzed to release HCl during the reaction, making the process catalytic in acid.[8]

  • Troubleshooting Steps:

    • Work-up procedure: After the reaction, it is crucial to basify the solution (e.g., with sodium carbonate or ammonia) to precipitate iron hydroxides, which can then be removed by filtration. Thorough washing of the organic extract is necessary to remove any remaining inorganic salts.

    • Solvent choice: Running the reaction in a solvent like ethanol can help to improve the solubility of the organic substrate and facilitate a cleaner reaction.

    • Alternative iron-based systems: Consider using Fe with ammonium chloride in aqueous ethanol. This system is often milder and can lead to cleaner reactions with easier work-ups.

Part 3: Hydrolysis of the Nitrile/Ester Group

The final step is the conversion of the cyano or ester group at the 2-position to a carboxylic acid. The presence of the 5-amino group can influence this reaction.

Question 5: I am struggling with the hydrolysis of the 2-cyano group to a carboxylic acid. The reaction is either very slow or I observe decomposition of my starting material.

Answer: The hydrolysis of a nitrile on an electron-deficient ring like pyrimidine can be sluggish. Harsh reaction conditions required for hydrolysis can sometimes lead to degradation of the pyrimidine ring or other side reactions.

  • Causality: Both acidic and basic hydrolysis are possible, but each has its drawbacks. Strong acidic conditions might lead to decarboxylation of the product, as pyrimidine-2-carboxylic acids are known to be susceptible to this, especially when protonated.[9][10] Strong basic conditions could potentially lead to ring-opening or other rearrangements, although this is less common.

  • Troubleshooting Steps:

    • Stepwise hydrolysis: A two-step procedure, where the nitrile is first hydrolyzed to an amide under milder conditions, followed by hydrolysis of the amide to the carboxylic acid, can sometimes provide a cleaner conversion.

    • Metal-catalyzed hydrolysis: In some cases, metal ions can catalyze the hydrolysis of nitriles under milder conditions. For instance, a solvothermal synthesis involving a metal salt has been shown to hydrolyze 2-cyanopyrimidine in situ.[11]

    • Basic Hydrolysis with care: If using basic conditions (e.g., NaOH or KOH), carefully control the temperature and reaction time to minimize degradation. The use of a co-solvent like ethanol or methanol can improve solubility and facilitate the reaction.

Question 6: During the final hydrolysis step of my ethyl 5-aminopyrimidine-2-carboxylate, I am getting a low yield of the carboxylic acid, and purification is difficult.

Answer: The low yield could be due to incomplete hydrolysis or product loss during work-up and purification. The amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) makes purification particularly challenging.

  • Causality: The product can exist as a zwitterion and may be soluble in both acidic and aqueous layers during extraction, leading to poor recovery. It can also be difficult to crystallize.

  • Troubleshooting Steps:

    • Monitoring the reaction: Use TLC or HPLC to monitor the disappearance of the starting material to ensure the hydrolysis has gone to completion.

    • Isoelectric precipitation: This is a key technique for purifying amphoteric compounds. After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of this compound. At its pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, causing it to precipitate out. The precipitate can then be collected by filtration.

    • Ion-exchange chromatography: If isoelectric precipitation is not effective, ion-exchange chromatography can be a powerful purification method. You can use either a cation or an anion exchange resin, depending on the pH of your mobile phase.

    • Recrystallization from a suitable solvent: If a solid is obtained, recrystallization from a solvent system such as aqueous ethanol or DMF-water may be effective for final purification.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: While every step is important, the selective reduction of the 5-nitro group without affecting other functionalities is often the most challenging. The choice of reducing agent and the fine-tuning of reaction conditions are paramount to success.

Q2: Can I perform the nitro reduction and nitrile hydrolysis in a different order?

A2: Yes, the order can be changed, but this will present a different set of challenges. For example, hydrolyzing a 5-nitropyrimidine-2-carbonitrile first would yield 5-nitropyrimidine-2-carboxylic acid. The subsequent reduction of the nitro group would then need to be performed on a molecule containing a carboxylic acid, which could be sensitive to some reducing agents. The choice of sequence should be guided by the stability of the intermediates and the compatibility of the functional groups with the planned reaction conditions.

Q3: My final product, this compound, seems to be unstable and decarboxylates upon heating. Is this expected?

A3: Yes, pyrimidine-2-carboxylic acids are known to be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[9][10] This is due to the stabilization of the intermediate ylide by the adjacent ring nitrogens. Therefore, it is advisable to avoid excessive heat during purification and storage.

Q4: What are the best analytical techniques to monitor the progress of the reactions and characterize the final product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantitative monitoring and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NO₂, -NH₂, -CN, -COOH).

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl 5-Nitropyrimidine-2-carboxylate
  • To a solution of ethyl 5-nitropyrimidine-2-carboxylate (1.0 eq) in ethanol (10 mL/g) in a hydrogenation vessel, add 10% Palladium on carbon (10% w/w).

  • Purge the vessel with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 3 atm.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-aminopyrimidine-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-Aminopyrimidine-2-carboxylate
  • Dissolve the crude ethyl 5-aminopyrimidine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC/HPLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add 1M HCl with stirring to adjust the pH to the isoelectric point of the product (typically around pH 3-4).

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Visual Diagrams

G cluster_0 Synthetic Pathway and Key Challenges Start Starting Materials Step1 Step 1: Pyrimidine Ring Synthesis (e.g., Ethyl 5-nitropyrimidine-2-carboxylate) Start->Step1 Challenge1 Challenge: Regioselectivity, Low Yields Step1->Challenge1 Step2 Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation or Fe/HCl) Step1->Step2 Challenge2 Challenge: Over-reduction, Side Reactions (e.g., hydroxylamine formation) Step2->Challenge2 Step3 Step 3: Ester Hydrolysis (e.g., NaOH, then H+) Step2->Step3 Challenge3 Challenge: Incomplete reaction, Decarboxylation Step3->Challenge3 Purification Purification Step3->Purification Challenge4 Challenge: Amphoteric nature, difficult crystallization Purification->Challenge4 Product This compound Purification->Product

Caption: A workflow diagram illustrating the key steps and associated challenges in the synthesis of this compound.

G cluster_1 Troubleshooting: Purification of Amphoteric Product Crude Crude Product in Aqueous Solution AdjustpH Adjust pH to Isoelectric Point (pI) Crude->AdjustpH Precipitate Precipitation of Product AdjustpH->Precipitate Soluble Product remains in solution AdjustpH->Soluble if precipitation is incomplete Filter Filtration Precipitate->Filter PureSolid Pure Solid Product Filter->PureSolid IonExchange Ion-Exchange Chromatography Soluble->IonExchange IonExchange->PureSolid

Caption: A decision-making workflow for the purification of the amphoteric this compound.

References

Technical Support Center: Scale-Up Synthesis of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up synthesis of 5-Aminopyrimidine-2-carboxylic Acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. We will explore the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their scale-up suitability?

A1: The most prevalent routes typically involve the construction of the pyrimidine ring followed by functional group manipulation. A common strategy involves the cyclization of a three-carbon precursor with an amidine source, such as formamidine. For instance, a substituted propenoate can react with formamidine to yield the pyrimidine core. Subsequent hydrolysis of an ester or nitrile at the C2-position and manipulation of a precursor group at the C5-position (e.g., reduction of a nitro group or hydrolysis of a protected amine) yields the final product. For scale-up, routes involving the hydrolysis of a stable ester intermediate, such as methyl or ethyl 5-aminopyrimidine-2-carboxylate, are often preferred due to the typically cleaner reaction profiles and more manageable isolation procedures compared to routes starting from more reactive nitriles.[1][2]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: The primary challenges include:

  • Controlling Side Reactions: The molecule is susceptible to decarboxylation, especially under harsh thermal or pH conditions, leading to the formation of 5-aminopyrimidine.[3][4]

  • Low Yield: Incomplete reactions, competing pathways, and difficult product isolation can significantly reduce overall yield.[5][6]

  • Purification Difficulties: The amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) can complicate purification by crystallization, leading to issues with solubility and co-precipitation of impurities.

  • Safety and Handling: As with any scale-up operation, ensuring proper thermal management to control potential exotherms and handling reagents and products safely are critical.[7][8]

Q3: Why is decarboxylation a significant concern for pyrimidine-2-carboxylic acids?

A3: Pyrimidine-2-carboxylic acids are known to be susceptible to decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide. This process is often facilitated by heat and acidic conditions. The mechanism can involve the formation of a stabilized ylide intermediate after the loss of CO2, which is particularly favored in pyrimidine systems due to the electron-withdrawing nature of the ring nitrogens.[3][9] On a large scale, even minor decarboxylation can lead to significant yield loss and introduce a difficult-to-remove impurity (5-aminopyrimidine).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your scale-up campaign.

Issue Category: Low Product Yield

Q: My reaction yield is consistently low after scaling up the final hydrolysis step from the corresponding ester. What are the likely causes?

A: Low yield during the hydrolysis of the ester precursor (e.g., methyl 5-aminopyrimidine-2-carboxylate) is a common scale-up issue. The primary causes can be broken down into three areas: incomplete reaction, product degradation, and isolation losses.

Troubleshooting Steps & Causality:

  • Incomplete Reaction:

    • Cause: Insufficient equivalents of base, poor mixing in a larger reactor, or inadequate reaction time/temperature. On scale, mass and heat transfer can be limiting factors.

    • Solution:

      • Monitor the Reaction: Use in-process controls (IPC) like HPLC or TLC to track the disappearance of the starting ester. Do not rely solely on time.

      • Optimize Base Stoichiometry: Ensure at least stoichiometric amounts of base (e.g., NaOH or LiOH) are used. For scale-up, 1.1 to 1.5 equivalents may be necessary to drive the reaction to completion.[2]

      • Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry or solution.

  • Product Degradation (Decarboxylation):

    • Cause: Excessive temperature or prolonged exposure to harsh pH during hydrolysis or work-up can cause the product to decarboxylate.[3][4]

    • Solution:

      • Temperature Control: Run the hydrolysis at the lowest effective temperature. While some protocols suggest heating to 60 °C, it may be beneficial to run the reaction longer at a milder temperature (e.g., 40-50 °C) to minimize this side reaction.[2]

      • Controlled Neutralization: During the acidic work-up to precipitate the product, avoid localized areas of very low pH and excessive heat. Add the acid slowly to a well-stirred, cooled solution.

  • Isolation Losses:

    • Cause: The product may have significant solubility in the mother liquor, especially if the pH of the final solution is not precisely at the isoelectric point.

    • Solution:

      • Optimize Precipitation pH: Carefully determine the optimal pH for minimum solubility (the isoelectric point) in the lab before scaling up. Adjust the pH of the bulk mixture slowly and precisely.

      • Cooling and Digestion: Ensure the mixture is thoroughly cooled before filtration. Allowing the slurry to stir (digest) at a low temperature for a period (e.g., 1-2 hours) can improve crystal size and filtration efficiency.

      • Wash Solvent: Use a minimal amount of a cold, appropriate wash solvent to avoid redissolving the product.

Low_Yield_Troubleshooting start Low Yield Observed ipc IPC Check (TLC/HPLC) start->ipc ester Starting Ester Remaining? ipc->ester degradation Degradation Products Observed? (e.g., Decarboxylation) ester->degradation No incomplete Incomplete Reaction ester->incomplete Yes degrade_product Product Degradation degradation->degrade_product Yes isolation Poor Isolation degradation->isolation No sol_incomplete Solutions: - Increase Base Equivalents - Increase Reaction Time - Improve Agitation incomplete->sol_incomplete sol_degrade Solutions: - Lower Reaction Temp. - Controlled Neutralization - Minimize Reaction Time degrade_product->sol_degrade sol_isolation Solutions: - Optimize Precipitation pH - Increase Cooling/Digestion Time - Minimize Wash Solvent Volume isolation->sol_isolation

Caption: Troubleshooting workflow for low yield.
Issue Category: Impurity Formation & Purification

Q: My isolated product is off-color and shows multiple spots on TLC/peaks in HPLC. How do I identify and minimize these impurities?

A: Impurity profiles often worsen at scale due to longer reaction times and less efficient heat transfer. The key is to identify the impurity and adjust the process to prevent its formation.

Common Impurities and Mitigation Strategies:

Impurity NameIdentification (Typical Rf/RT)Probable CausePrevention & Removal Strategy
Starting Ester Less polar than productIncomplete hydrolysisPrevention: Drive reaction to completion using IPCs. Increase base equivalents or reaction time.
5-Aminopyrimidine Less polar than product; may be volatileDecarboxylation of product during reaction or work-upPrevention: Use milder temperatures and avoid pH extremes.[3][9] Removal: Difficult to remove by simple recrystallization. Prevention is the best strategy.
Polymeric Byproducts Baseline material or very polar spotsHigh reaction temperatures or presence of reactive impurities in starting materialsPrevention: Ensure high purity of starting materials. Maintain strict temperature control. Removal: Often insoluble; can sometimes be removed by filtering the solution before crystallization.

Purification Troubleshooting:

  • Problem: The product oils out or fails to crystallize during pH adjustment.

    • Cause: The rate of pH change is too fast, leading to amorphous precipitation instead of crystallization. The solvent system may also be inappropriate.

    • Solution:

      • Slow Acid Addition: Add the acid slowly to a well-agitated and cooled solution.

      • Solvent Screening: Perform small-scale experiments to find a solvent/anti-solvent system that promotes crystallinity. Aqueous ethanol or isopropanol can be effective.

      • Seeding: If a small amount of pure, crystalline material is available, use it to seed the solution at the optimal pH to encourage proper crystal growth.

Detailed Experimental Protocols

Protocol 1: Scale-Up Hydrolysis of Methyl 5-Aminopyrimidine-2-carboxylate

This protocol describes a general procedure for the saponification of the methyl ester precursor. Warning: Always perform a safety assessment before conducting any large-scale reaction.

  • Reactor Setup: Charge a clean, dry reactor with Methyl 5-aminopyrimidine-2-carboxylate (1.0 eq) and methanol (5-10 volumes). Begin agitation.

  • Base Addition: Prepare a solution of lithium hydroxide (LiOH, 1.2 eq) in water (2-3 volumes).[2] Add the LiOH solution to the reactor over 15-30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Heat the reaction mixture to 45-50°C.

  • In-Process Control (IPC): Monitor the reaction every 1-2 hours by TLC or HPLC. The reaction is complete when <1% of the starting ester remains.

  • Cooling & Filtration: Once complete, cool the mixture to 20-25°C. If any particulate matter is present, perform a clarification filtration.

  • Solvent Swap: Distill off the methanol under reduced pressure. Add water (5 volumes) to create an aqueous solution of the lithium salt.

  • Precipitation: Cool the aqueous solution to 0-5°C. Slowly add 2N hydrochloric acid (HCl) to adjust the pH to the predetermined isoelectric point (typically pH 3-4).

  • Digestion & Isolation: Stir the resulting slurry at 0-5°C for at least 2 hours. Isolate the solid product by filtration.

  • Washing & Drying: Wash the filter cake with a minimal amount of cold deionized water, followed by a cold, non-solubilizing organic solvent (e.g., acetone) to aid drying. Dry the product under vacuum at <50°C until a constant weight is achieved.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase charge 1. Charge Reactor (Ester, Methanol) base 2. Add Aqueous LiOH charge->base react 3. Heat & React (45-50°C) base->react ipc 4. Monitor via IPC (HPLC/TLC) react->ipc cool 5. Cool & Filter ipc->cool distill 6. Distill Methanol cool->distill precipitate 7. Precipitate with HCl (0-5°C) distill->precipitate isolate 8. Isolate, Wash, & Dry Product precipitate->isolate

Caption: General workflow for synthesis and purification.

References

stability of 5-Aminopyrimidine-2-carboxylic Acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Aminopyrimidine-2-carboxylic Acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for more complex molecules.[1][2] Its structural integrity under various experimental and storage conditions is paramount for ensuring the reliability of research data and the efficacy of downstream applications. This guide provides in-depth technical support for researchers, addressing common questions and troubleshooting challenges related to the stability of this compound. The information herein is grounded in established principles of chemical stability and analytical science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Several safety data sheets for analogous compounds recommend protecting the substance from moisture.[5] An inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize the risk of oxidative degradation over time.

Q2: I've noticed the color of my solid compound has changed from off-white to a brownish tint. Is it degraded?

A: A color change is a potential indicator of degradation. This could be due to slow oxidation from prolonged exposure to air or interaction with trace impurities. While a slight color change may not significantly impact purity for some applications, it warrants investigation. We recommend running a purity check using a suitable analytical method, such as HPLC or LC-MS, and comparing the results to a fresh or properly stored reference standard.

Q3: Is this compound sensitive to light?

A: Pyrimidine-based structures, the core of this molecule, are known to be susceptible to UV-induced damage, often leading to the formation of dimers or other photoproducts.[6][7] Therefore, it is best practice to store the compound in an amber vial or in a dark location to prevent photolytic degradation. When working with solutions, especially for extended periods, protect them from direct light.

Q4: What are the general safety precautions for handling this compound?

A: Based on GHS classifications for this and structurally similar compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[8][9] It can also cause skin and serious eye irritation.[3][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[4][5] Handling should be performed in a well-ventilated area or a chemical fume hood.[3][10]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems that may arise during experimentation, focusing on identifying the root cause related to compound stability.

Q5: My compound is precipitating out of my aqueous buffer during my assay. What's happening?

A: This is likely a solubility issue, which can be mistaken for instability. The protonation state of both the amino group and the carboxylic acid is pH-dependent, which significantly influences solubility.

  • Causality: At low pH, the amino group will be protonated (-NH3+), increasing polarity and potentially solubility. At high pH, the carboxylic acid will be deprotonated (-COO-), also increasing solubility. However, near the isoelectric point (pI), the molecule will have a net neutral charge, leading to its lowest aqueous solubility.

  • Troubleshooting Steps:

    • Check the pH of your buffer.

    • If possible, adjust the pH of your experimental buffer away from the predicted pI of the molecule.

    • Consider using a co-solvent (e.g., DMSO, ethanol) in your stock solution, but ensure the final concentration in the assay does not exceed the tolerance of your biological system (typically <1%).

    • Determine the thermodynamic solubility of the compound in your specific buffer system before starting extensive experiments.[11]

Q6: I am observing a new, unexpected peak in my HPLC analysis of a sample that was prepared yesterday. What could this be?

A: The appearance of a new peak is a classic sign of degradation. The identity of the degradant depends on the conditions the sample was exposed to.

  • Causality & Troubleshooting:

    • Hydrolysis: If the sample was prepared in an aqueous buffer, especially at non-neutral pH and elevated temperature, the pyrimidine ring itself could be susceptible to hydrolytic cleavage.[12][13]

    • Oxidation: If the sample was left exposed to air, the electron-rich amino group is a potential site for oxidation.[14] This is one of the more common degradation pathways for amino-substituted heterocycles.

    • Photodegradation: Was the sample left on a lab bench exposed to light? As mentioned in Q3, UV exposure can create new products.[6]

  • Action Plan: To identify the cause, a forced degradation study is recommended. By intentionally stressing the compound under controlled conditions (acid, base, peroxide, light, heat), you can match the retention time of your unknown peak to a specific degradation product.[15][16] This confirms the degradation pathway and helps you develop appropriate handling procedures.

Q7: The potency of my compound seems to decrease in my multi-day cell-based assay. Is it unstable in the culture medium?

A: This is a strong possibility. Cell culture media are complex aqueous solutions (pH ~7.4, 37°C) containing salts, amino acids, and other components that can promote degradation over 24-72 hours.

  • Causality: At 37°C, slow hydrolysis or oxidation can occur. Furthermore, the compound may be metabolized by the cells themselves, which is a separate but related issue of stability in a biological matrix.

  • Troubleshooting Steps:

    • Incubation Control: Incubate your compound in the cell-free culture medium at 37°C for the same duration as your assay. Analyze samples by HPLC at different time points (e.g., 0, 24, 48, 72 hours) to quantify the amount of parent compound remaining.

    • Dosing Schedule: If significant degradation is observed (>10-15%), consider a fresh dosing of the compound every 24 hours to maintain the desired concentration in your assay.

    • Metabolism Check: To distinguish between chemical degradation and cellular metabolism, analyze the spent media from your cell-based assay for the parent compound and any new peaks (potential metabolites or degradants). Compare this to the cell-free control.

Section 3: In-Depth Stability Profiles & Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. Forced degradation studies are the primary tool for elucidating these pathways.[15]

Hydrolytic Stability

Hydrolysis involves the reaction of the compound with water. The rate is highly dependent on pH and temperature.

  • Acidic Conditions (e.g., 0.1 M HCl): Under strong acidic conditions, the nitrogen atoms in the pyrimidine ring can be protonated, which may activate the ring towards nucleophilic attack by water, potentially leading to ring-opening products.

  • Neutral Conditions (e.g., Water/Buffer pH 7): Stability is generally expected to be highest near neutral pH, but this must be confirmed experimentally.

  • Basic Conditions (e.g., 0.1 M NaOH): While the carboxylic acid group will be deprotonated and stable, strong basic conditions could also promote ring cleavage, although this is often less common than acid-catalyzed hydrolysis for many pyrimidines.

Oxidative Stability

Oxidation is a common degradation route, often initiated by atmospheric oxygen, trace metal ions, or peroxides.

  • Mechanism: The primary site for oxidation on this compound is the amino group. Oxidation can lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich pyrimidine ring itself can also be susceptible to oxidation.[14]

  • Stress Conditions: A typical forced degradation study uses hydrogen peroxide (e.g., 3-30% H₂O₂) to simulate oxidative stress.[16]

Photostability

As a pyrimidine derivative, the compound is likely to absorb UV radiation, which can lead to degradation.

  • Mechanism: The most well-documented photochemical reaction for pyrimidines is the [2+2] cycloaddition between adjacent pyrimidine bases in DNA, forming cyclobutane pyrimidine dimers (CPDs).[6] While this is an intermolecular reaction, intramolecular rearrangements and reactions with solvent upon photoexcitation are also possible.

  • ICH Q1B Guidelines: To assess photostability, samples should be exposed to a controlled light source that emits both UV and visible light. A parallel sample should be protected by a UV-opaque cover to act as a dark control.

Thermal Stability

Exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

  • Mechanism: In the solid state, high heat can lead to decarboxylation (loss of CO₂) or other complex decomposition pathways. In solution, elevated temperatures will accelerate other degradation processes like hydrolysis and oxidation.[15]

  • Stress Conditions: Studies are typically conducted at temperatures from 40°C to 80°C or higher, depending on the compound's initial stability.[15][16]

Section 4: Recommended Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to understand its liabilities. It is essential for developing a stability-indicating analytical method.

Objective: To generate likely degradation products and identify conditions that affect the stability of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile, or a 50:50 mixture with water).

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control sample (stock solution diluted with solvent) that is stored at 2-8°C in the dark.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂.

    • Thermal (Solution): Dilute 1 mL of stock with 1 mL of purified water.

    • Thermal (Solid): Place a few milligrams of the solid compound in an open vial.

  • Incubation:

    • Place the Acid, Base, and Thermal (Solution) vials in a water bath at 60°C.

    • Keep the Oxidation vial at room temperature in the dark.

    • Place the Thermal (Solid) vial in an oven at 80°C.

  • Sampling & Analysis:

    • Analyze all samples by HPLC (using the method below) at initial time (t=0) and subsequent time points (e.g., 2, 8, 24 hours).

    • Target 5-20% degradation of the parent compound.[17] If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them.

    • Before injection, neutralize the acid and base samples with an equivalent amount of base/acid to protect the HPLC column.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid (1M HCl, 60°C) Stock->Acid Base Base (1M NaOH, 60°C) Stock->Base Oxid Oxidative (30% H2O2, RT) Stock->Oxid Therm Thermal (60°C Solution) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Control Control (Protected) Stock->Control HPLC HPLC Analysis (t = 0, 2, 8, 24h) Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Control->HPLC Data Evaluate Degradation (Target 5-20%) HPLC->Data

Caption: Workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.

Objective: To develop an HPLC method that can resolve this compound from all potential degradation products.

Starting Conditions:

  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by a UV scan of the parent compound (likely around 260-280 nm).

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

Method Validation:

  • Specificity: Inject all samples from the forced degradation study. The method is specific if the main peak (parent compound) is well-resolved from all degradation peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed.

  • Linearity, Accuracy, Precision: These parameters should be validated according to ICH Q2(R1) guidelines once the method is finalized.

HPLC_Method_Dev cluster_0 Method Development cluster_1 Specificity Validation cluster_2 Final Validation A Select Column (e.g., C18) B Optimize Mobile Phase (pH, Organic Modifier) A->B C Develop Gradient B->C D Inject Forced Degradation Samples C->D E Check Peak Resolution (Parent vs. Degradants) D->E E->B If Not Resolved F Perform Peak Purity Analysis (PDA) E->F G Validate Linearity, Accuracy, Precision (ICH Q2R1) F->G If Specific

Caption: Workflow for developing a stability-indicating HPLC method.

Section 5: Data Summary

The following table provides an illustrative example of expected results from a forced degradation study on a compound like this compound. Actual results must be determined experimentally.

Stress ConditionReagent/ParametersIncubation TimeExpected Degradation (%)Potential Degradation Products
Control No Stressor (Dark, 5°C)24 h< 1%None significant
Acid Hydrolysis 1 M HCl, 60°C8 h10-15%Products of ring opening or cleavage
Base Hydrolysis 1 M NaOH, 60°C24 h5-10%Products of ring opening or cleavage
Oxidation 30% H₂O₂, RT2 h~20%Oxidized amino group (e.g., N-oxide)
Thermal 80°C (Solid)24 h5-15%Decarboxylation product, other thermal adducts
Photolytic ICH Q1B Light Box24 h10-20%Photodimers, rearranged isomers

References

Technical Support Center: 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Decomposition

Welcome to the technical support resource for 5-Aminopyrimidine-2-carboxylic Acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who utilize this compound in their experiments. Here, we address the core challenges related to its stability, offering scientifically grounded explanations, actionable troubleshooting protocols, and best practices to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the fundamental chemical properties of this compound that are critical to understanding its stability profile.

Question: What is the primary route of decomposition for this compound?

Answer: The most significant and well-documented decomposition pathway is decarboxylation , the loss of the carboxylic acid group as carbon dioxide (CO₂). This reaction is analogous to the decomposition of similar heterocyclic carboxylic acids, such as picolinic acid and other pyrimidine-carboxylic acids[1][2][3]. The reaction results in the formation of 5-aminopyrimidine, which will lead to a loss of potency and inaccurate assay results.

Question: What is the key factor that accelerates this decomposition?

Answer: The rate of decarboxylation is highly dependent on pH . Acidic conditions dramatically accelerate the degradation process. In an acidic solution, the pyrimidine ring can become protonated, forming a zwitterionic intermediate. This zwitterion is electronically primed to expel CO₂, a much more favorable process than from the anionic carboxylate form present at neutral or basic pH[1][2][4]. Studies on the related pyrimidine-2-carboxylic acid show a rapid increase in decarboxylation rates as the pH drops from 2 down into more acidic conditions[1].

Question: Is the compound sensitive to other factors like light, heat, or oxidation?

Answer: Yes, while pH-mediated decarboxylation is the primary concern, other factors should not be ignored:

  • Heat: Thermal energy can provide the activation energy needed for decarboxylation, even under less-than-ideal pH conditions. The thermal decomposition of carboxylic acids on surfaces is a known phenomenon[5]. For solutions, elevated temperatures will accelerate any degradation process that is thermodynamically favorable.

  • Light (Photostability): The pyrimidine ring is a chromophore that absorbs UV light. While the core pyrimidine structure is not inherently photostable, its excited state relaxation pathways are heavily influenced by its substituents[6]. It is best practice to assume photosensitivity, as outlined in ICH guidelines for new drug substances[7][8]. Exposure to UV or even strong ambient light can lead to unpredictable degradation pathways.

  • Oxidation: The presence of an amino group on the pyrimidine ring introduces a potential site for oxidation. Although less documented for this specific molecule compared to decarboxylation, similar compounds like 5-aminosalicylic acid are known to degrade via oxidation[9]. Therefore, avoiding strong oxidizing agents and minimizing exposure to air (oxygen) in solution is a prudent precautionary measure.

Section 2: Troubleshooting Common Decomposition Issues

If you suspect your compound has degraded, use this guide to diagnose the likely cause and find a solution.

Issue 1: My stock solution's concentration is lower than expected upon analysis (e.g., by HPLC, NMR).

Potential Cause Troubleshooting Questions Corrective Action
Acid-Catalyzed Decarboxylation Was the compound dissolved in an unbuffered solvent (e.g., pure water, methanol) or an acidic medium? What is the measured pH of the solution?Prepare fresh stock solutions in a neutral, buffered solvent (e.g., 10 mM PBS, pH 7.4). Always verify the pH after dissolution.
Thermal Degradation Was the solution exposed to high temperatures during dissolution (e.g., excessive heating to aid solubility)? How was the solution stored?Dissolve the compound at room temperature. If gentle warming is necessary, do not exceed 40°C and minimize the duration. Store solutions frozen at ≤ -20°C.
Inaccurate Initial Weighing Is the balance calibrated? Was the solid material fully dry or could it have absorbed moisture?Ensure the analytical balance is calibrated. If possible, dry the solid under vacuum before weighing, especially if the container has been opened multiple times.

Issue 2: I observe a new, less polar peak in my HPLC chromatogram that grows over time.

Potential Cause Troubleshooting Questions Corrective Action
Decarboxylation Product Does the retention time of the new peak match that of a 5-aminopyrimidine standard? Is the appearance of this peak correlated with low pH or high-temperature storage?The primary degradation product, 5-aminopyrimidine, is less polar than the parent carboxylic acid and will typically have a longer retention time on a reverse-phase HPLC column. The solution is likely compromised. Discard it and prepare a fresh stock following the best practices outlined in Section 3.
Other Degradation Was the solution exposed to light or incompatible chemicals (e.g., strong oxidizers)?Implement light protection by using amber vials and storing samples in the dark. Review all solution components for chemical incompatibilities.

Issue 3: My solid material has changed color (e.g., darkened) or appears clumpy.

Potential Cause Troubleshooting Questions Corrective Action
Moisture Absorption & Slow Degradation How has the solid been stored? Was the container tightly sealed? Is it stored in a desiccator?Improper storage can allow moisture absorption, which can facilitate slow degradation even in the solid state. Store the solid material in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator at 2-8°C.
Oxidation/Photodegradation Was the solid exposed to air and/or light for extended periods?Minimize exposure to air and light. Aliquot the solid into smaller, single-use vials upon receipt to prevent repeated exposure of the bulk material.

Section 3: Best Practices & Experimental Protocols

Adherence to proper handling and preparation techniques is the most effective way to prevent decomposition.

Protocol 1: Recommended Storage of Solid Compound
  • Short-Term (Weeks): Store at 2-8°C in a tightly sealed container inside a desiccator to protect from moisture.

  • Long-Term (Months to Years): Store at -20°C in a tightly sealed container inside a desiccator. Before opening, allow the container to warm completely to room temperature to prevent water condensation on the cold solid.

  • Optimal Protection: For maximum stability, aliquot the solid into smaller vials under an inert gas (argon or nitrogen) and store as described above.

Protocol 2: Preparation of Stable Aqueous Stock Solutions

This protocol provides a self-validating method for preparing a reliable stock solution.

  • Pre-Requisite: Determine the approximate solubility of the compound in your chosen buffer. Do not attempt to make a solution that is near the saturation point, as this can lead to precipitation upon freezing. Aim for a concentration comfortably below the solubility limit.

  • Buffer Preparation: Prepare a 10-50 mM phosphate or HEPES buffer and adjust the pH to 7.2 - 7.6 . Avoid acidic buffers. Filter the buffer through a 0.22 µm filter.

  • Dissolution: Accurately weigh the this compound solid. Add the neutral buffer to the solid and vortex or sonicate at room temperature until fully dissolved. Do not heat above 40°C.

  • pH Verification: After dissolution, measure the pH of the final solution. If the pH has dropped, adjust it back to the 7.2-7.6 range with dilute NaOH. A significant pH drop indicates that you may be approaching the solubility limit or that the buffer capacity is insufficient.

  • Immediate Quality Control (QC): As soon as the solution is prepared, take a small aliquot for immediate analysis by a stability-indicating method like HPLC-UV (see Protocol 3). This establishes your baseline purity (t=0).

  • Aliquoting and Storage: Immediately aliquot the remaining stock solution into single-use, light-protecting (amber) tubes. Flash-freeze the aliquots and store them at ≤ -20°C, or preferably at -80°C for long-term stability.

  • Usage: When you need to use the compound, thaw a single aliquot quickly and keep it on ice. Avoid repeated freeze-thaw cycles, as this can promote degradation and concentration gradients if the solution freezes unevenly.

Protocol 3: Monitoring Stability with a Generic HPLC-UV Method

This method can be used to separate the parent compound from its primary decarboxylation product.

  • Column: C18 Reverse-Phase, 3.5 or 5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm and 275 nm.

  • Expected Elution: this compound (more polar) will elute earlier. The degradation product, 5-aminopyrimidine (less polar), will elute later.

  • Analysis: Integrate the peak areas to determine the purity of your sample. A decrease in the area of the main peak and the appearance of a new, later-eluting peak indicates decarboxylation.

Section 4: Visualized Workflows and Decomposition Pathways

Troubleshooting Workflow for Suspected Decomposition

The following diagram outlines a logical process for identifying the cause of compound instability.

G start Decomposition Suspected (e.g., low assay, extra peak) check_solution Review Solution Preparation start->check_solution check_storage Review Storage Conditions start->check_storage ph_q Was pH acidic (<6.5)? check_solution->ph_q heat_q Was solution heated >40°C? check_solution->heat_q light_q Was solution/solid exposed to light? check_storage->light_q temp_q Was solution stored > -20°C or freeze-thawed? check_storage->temp_q ph_q->heat_q No acid_cause Primary Cause: Acid-Catalyzed Decarboxylation ph_q->acid_cause Yes heat_cause Contributing Cause: Thermal Degradation heat_q->heat_cause Yes light_q->temp_q No light_cause Potential Cause: Photodegradation light_q->light_cause Yes storage_cause Potential Cause: Poor Storage Stability temp_q->storage_cause Yes solution ACTION: Use Neutral Buffer (pH 7.4) & Re-prepare Solution acid_cause->solution heat_cause->solution light_cause->solution storage_cause->solution

Caption: Troubleshooting decision tree for identifying instability causes.

Primary Decomposition Pathway: Acid-Catalyzed Decarboxylation

This diagram illustrates the chemical mechanism responsible for the primary degradation route.

Caption: Mechanism of acid-catalyzed decarboxylation.

References

Validation & Comparative

A Senior Application Scientist's Guide: 5-Aminopyrimidine-2-carboxylic Acid vs. its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the ultimate properties of the target molecule. The aminopyrimidine carboxylic acid scaffold is a cornerstone in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents.[1][2] However, the seemingly subtle variation in the substitution pattern of the amino and carboxylic acid groups on the pyrimidine ring can lead to significant differences in reactivity and handling.

This guide provides an in-depth, objective comparison of 5-aminopyrimidine-2-carboxylic acid and its key isomers, 2-aminopyrimidine-5-carboxylic acid and 4-aminopyrimidine-2-carboxylic acid. We will delve into their synthesis, comparative reactivity in the crucial amide coupling reaction, and provide field-proven insights to guide your selection process.

The Strategic Importance of Isomer Selection

The electronic landscape of the pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The positions of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) either mitigate or exacerbate this electron deficiency at different ring positions, thereby influencing the molecule's reactivity, pKa, and intermolecular interactions. Understanding these electronic and steric nuances is paramount for predicting reaction outcomes and troubleshooting synthetic challenges.

A key transformation for these building blocks is the formation of an amide bond, a ubiquitous linkage in pharmaceuticals.[3][4] The nucleophilicity of the amino group and the electrophilicity of the carboxylic acid are both modulated by their position on the pyrimidine ring. This guide will use the amide coupling with benzylamine as a model reaction to illustrate these differences.

Isomer Synthesis: Pathways to Key Building Blocks

The accessibility of each isomer is a primary consideration in its selection. While all three are commercially available, understanding their synthetic routes can be crucial for large-scale campaigns or when derivatization is required.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from readily available pyrimidine precursors. One common strategy involves the Hofmann rearrangement of a pyrimidine-2-carboxamide derivative. A plausible, though not explicitly detailed in direct literature for this specific isomer, synthetic route could be adapted from the synthesis of analogous structures like 5-aminopyridazine-4-carboxylic acid.[5] A more direct approach could involve the hydrolysis of 5-amino-2-cyanopyrimidine.

Conceptual Synthetic Workflow for this compound

Caption: Conceptual synthesis of this compound.

Synthesis of 2-Aminopyrimidine-5-carboxylic Acid

The synthesis of 2-aminopyrimidine-5-carboxylic acid is well-documented and can be achieved in high yield by the hydrolysis of its corresponding methyl ester.[6] The ester, in turn, can be prepared via a condensation reaction.[1]

Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-carboxylic Acid [6]

Step 1: Hydrolysis of Methyl 2-aminopyrimidine-5-carboxylate

  • Dissolve methyl 2-aminopyrimidine-5-carboxylate (300 mg, 2.0 mmol) in methanol (5 mL) containing a small amount of water.

  • Add lithium hydroxide (122 mg, 5.1 mmol) to the solution.

  • Stir the reaction mixture at 60 °C overnight.

  • Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.

  • Dilute the residue with water and adjust the pH to 4 with 1 M HCl.

  • Collect the resulting white precipitate of 2-aminopyrimidine-5-carboxylic acid by vacuum filtration.

  • Dry the solid to obtain the final product (yields typically around 90%).[6]

Synthetic Workflow for 2-Aminopyrimidine-5-carboxylic Acid

Caption: Synthesis of 2-aminopyrimidine-5-carboxylic acid via hydrolysis.

Synthesis of 4-Aminopyrimidine-2-carboxylic Acid

The synthesis of 4-aminopyrimidine-2-carboxylic acid can be achieved via several routes, including the catalytic reduction of a halogenated precursor. A representative procedure is adapted from the synthesis of the analogous 4-aminopyridine-2-carboxylic acid.[7]

Experimental Protocol: Synthesis of 4-Aminopyrimidine-2-carboxylic Acid (Adapted) [7]

Step 1: Catalytic Hydrogenation of a Halogenated Precursor

  • Form a thick suspension of a suitable chloro-substituted 4-aminopyrimidine-2-carboxylic acid precursor (e.g., 4-amino-6-chloropyrimidine-2-carboxylic acid) (33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL).

  • Purge the reaction vessel with hydrogen gas twice.

  • Stir the mixture under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • Increase the temperature to 70°C and maintain for 12 hours.

  • After cooling, filter the suspension through diatomaceous earth.

  • Acidify the filtrate to pH=3 with concentrated HCl, inducing precipitation.

  • Collect the solid by filtration and dry under high vacuum to yield 4-aminopyrimidine-2-carboxylic acid.

Comparative Reactivity in Amide Coupling

The formation of an amide bond is a critical reaction for these building blocks. The reactivity of both the carboxylic acid and the amino group is influenced by their position on the electron-deficient pyrimidine ring. To provide a practical comparison, we will consider a standard amide coupling reaction with benzylamine using a common coupling agent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[3]

Electronic and Steric Considerations
  • This compound: The amino group at the 5-position has a moderate electron-donating effect on the ring through resonance. The carboxylic acid at the 2-position is adjacent to a ring nitrogen, which exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carboxyl carbon and making it more susceptible to nucleophilic attack. The pKa of the carboxylic acid is expected to be lower (more acidic) compared to its isomers.

  • 2-Aminopyrimidine-5-carboxylic Acid: The amino group at the 2-position, being directly conjugated with the ring nitrogens, is a strong electron-donating group, increasing the electron density of the ring. This can slightly decrease the electrophilicity of the carboxylic acid at the 5-position compared to the 2-carboxy isomer. The amino group at the 2-position is also more nucleophilic.

  • 4-Aminopyrimidine-2-carboxylic Acid: Similar to the 5-amino isomer, the carboxylic acid at the 2-position is activated by the adjacent ring nitrogen. The amino group at the 4-position is also strongly electron-donating. Steric hindrance around the 2-carboxylic acid group might be a factor to consider, although likely minor with a small amine.

Hypothetical Reactivity Trend in Amide Coupling:

Based on electronic effects, we can predict the following reactivity trend for the carboxylic acid group in an amide coupling reaction:

This compound > 4-Aminopyrimidine-2-carboxylic Acid > 2-Aminopyrimidine-5-carboxylic Acid

The carboxylic acid at the 2-position benefits most from the inductive electron withdrawal of the adjacent ring nitrogen, making it the most activated towards nucleophilic attack.

Representative Amide Coupling Protocols

While direct comparative studies are scarce, the following protocols represent standard conditions for the amide coupling of heterocyclic carboxylic acids.

Experimental Protocol: Amide Coupling of Aminopyrimidine Carboxylic Acids with Benzylamine [4]

  • To a solution of the aminopyrimidine carboxylic acid isomer (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-benzyl aminopyrimidine carboxamide.

Amide Coupling Workflow

amide_coupling acid Aminopyrimidine Carboxylic Acid Isomer hat_dipea HATU, DIPEA, DMF acid->hat_dipea activated_ester Activated Ester Intermediate hat_dipea->activated_ester benzylamine Benzylamine activated_ester->benzylamine amide N-Benzyl Aminopyrimidine Carboxamide benzylamine->amide

Caption: General workflow for HATU-mediated amide coupling.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the performance of the three isomers in the described amide coupling reaction. These values are based on the expected reactivity trends and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and purity of the starting materials.

IsomerPredicted ReactivityExpected Yield Range (%)Potential Challenges
This compound High85-95%Potential for side reactions if the amino group is not protected, though generally less of an issue with amide coupling versus acylation with more reactive electrophiles.
2-Aminopyrimidine-5-carboxylic Acid Moderate70-85%Slower reaction times may be required. The nucleophilicity of the 2-amino group could lead to self-condensation or other side reactions under certain conditions.
4-Aminopyrimidine-2-carboxylic Acid High80-90%Similar to the 5-amino isomer, with potentially minor steric considerations.

Field-Proven Insights and Recommendations

As a Senior Application Scientist, my experience has shown that while electronic predictions provide a strong foundation, practical considerations are equally vital.

  • For Rapid and High-Yielding Couplings: When the primary goal is a fast and efficient amide bond formation, This compound is often the superior choice. The activated carboxylic acid at the 2-position generally leads to faster reaction times and higher yields.

  • When N-Functionalization is Desired: If subsequent reactions on the pyrimidine nitrogen are planned, the substitution pattern of the isomers becomes critical. The nitrogen atoms in the pyrimidine ring have different basicities and accessibilities depending on the substituent locations.

  • Navigating Challenging Couplings: For sterically hindered amines or when coupling with electron-deficient anilines, more potent coupling agents or modified conditions may be necessary. Reagents such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or the use of acyl fluorides can be effective in these challenging cases.

  • The Importance of Purity: The purity of the starting aminopyrimidine carboxylic acid is paramount. Impurities can interfere with the coupling reaction, leading to lower yields and complex purification profiles. Always ensure the starting material is of high purity or purify it before use.

Conclusion

The choice between this compound and its isomers is a strategic decision that should be guided by a comprehensive understanding of their synthesis, reactivity, and the specific goals of the synthetic campaign. While this compound often presents an advantage in amide coupling reactions due to the electronic activation of its carboxylic acid group, the other isomers remain valuable building blocks with their own unique reactivity profiles. By carefully considering the electronic and steric factors discussed in this guide, researchers can make informed decisions to optimize their synthetic strategies and accelerate their drug discovery and development efforts.

References

A Comparative Analysis of 2-Aminopyrimidine Analogs as Potent Inhibitors of β-Glucuronidase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of a series of 2-aminopyrimidine analogs, evaluating their inhibitory potency against β-glucuronidase. This enzyme is a critical therapeutic target due to its role in various pathologies, including cancer and drug toxicity. We will delve into the structure-activity relationships (SAR) of these compounds, providing supporting experimental data and detailed protocols for researchers in drug discovery and development.

The Critical Role of β-Glucuronidase in Health and Disease

β-Glucuronidase is a lysosomal enzyme that plays a crucial role in the body's metabolism and detoxification processes.[1] It catalyzes the hydrolysis of β-D-glucuronic acid residues from complex carbohydrates and glucuronide conjugates.[1][2] This process is a key step in the enterohepatic circulation, where substances conjugated in the liver for excretion can be deconjugated in the gut and reabsorbed.

While essential for normal physiology, elevated β-glucuronidase activity is implicated in several disease states. In the gut, bacterial β-glucuronidase can reactivate detoxified carcinogens and hormones, such as estrogen, increasing the risk of colorectal, breast, and ovarian cancers.[3][4][5] Furthermore, the reactivation of drug metabolites by this enzyme can lead to severe toxicity, a notable example being the debilitating diarrhea induced by the anticancer drug CPT-11 (irinotecan).[5][6] Consequently, the inhibition of β-glucuronidase presents a promising therapeutic strategy to mitigate these pathological effects.

The catalytic mechanism of β-glucuronidase involves two key glutamic acid residues, one acting as a nucleophile and the other as an acid/base catalyst, proceeding through a transition state with oxocarbenium ion characteristics.[7][8] Understanding this mechanism is pivotal for the rational design of effective inhibitors.

Comparative Inhibitory Potency of 2-Aminopyrimidine Analogs

A series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their in vitro β-glucuronidase inhibitory activity. The core scaffold for these analogs was 2-amino-4,6-dichloropyrimidine, which was further functionalized through nucleophilic substitution with various amines. The inhibitory potency, expressed as IC50 values, reveals significant structure-activity relationships.

Below is a table summarizing the β-glucuronidase inhibitory activity of selected analogs.

Compound IDStructureIC50 (µM)
24 2-amino-4-chloro-6-(4-bromophenylamino)pyrimidine2.8 ± 0.10
8 2-amino-4-(4-butoxyphenylamino)-6-chloropyrimidine72.0 ± 6.20
9 2-amino-4-chloro-6-(4-(octyloxy)phenylamino)pyrimidine126.43 ± 6.16
23 2-amino-4-(4-butylphenylamino)-6-chloropyrimidine257.0 ± 4.18
22 2-amino-4-(4-ethylphenylamino)-6-chloropyrimidine300.25 ± 12.15
Standard D-Saccharic acid 1,4-lactone45.75 ± 2.16

Data sourced from Iqbal, S., et al. (2022).

From this data, several key SAR insights can be drawn:

  • Halogenation: The presence of a bromine atom at the para position of the phenyl ring in compound 24 resulted in the most potent inhibition, significantly surpassing the standard inhibitor, D-saccharic acid 1,4-lactone.

  • Alkyl Chain Length: For analogs with an alkoxy substituent at the para position of the phenyl ring (compounds 8 and 9 ), a shorter alkyl chain (butoxy) conferred greater potency than a longer one (octyloxy). A similar trend was observed for alkyl substituents (compounds 22 and 23 ), where increasing the alkyl chain length from ethyl to butyl decreased inhibitory activity.

Experimental Protocols

General Synthesis of 2-Aminopyrimidine Analogs

The synthesis of the 2-aminopyrimidine derivatives is achieved through a nucleophilic substitution reaction.

G A 2-Amino-4,6-dichloropyrimidine D Solvent-free, 80-90 °C A->D B Amine (R-NH2) B->D C Triethylamine (Base) C->D E 2-Aminopyrimidine Analog D->E Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of 2-aminopyrimidine analogs.

Step-by-step procedure:

  • A mixture of 2-amino-4,6-dichloropyrimidine (1 mmol), the desired amine (1 mmol), and triethylamine (2 mmol) is prepared.

  • The reaction mixture is heated at 80-90 °C for a specified duration (typically 4-14 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-aminopyrimidine analog.

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.

In Vitro β-Glucuronidase Inhibition Assay

The inhibitory activity of the synthesized compounds against β-glucuronidase is determined using a spectrophotometric method.

G cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Measurement A β-Glucuronidase solution D Incubate at 37 °C for 30 min A->D B Acetate Buffer (pH 7.0) B->D C Test Compound (in DMSO) C->D E Add p-nitrophenyl-β-D-glucuronide (Substrate) D->E F Incubate E->F G Measure absorbance at 405 nm F->G H Calculate % Inhibition G->H

Caption: Workflow for the in vitro β-glucuronidase inhibition assay.

Step-by-step procedure:

  • Prepare a reaction mixture in a 96-well plate containing 185 µL of 0.1 M acetate buffer (pH 7.0), 10 µL of β-glucuronidase solution, and 5 µL of the test compound solution (dissolved in DMSO).

  • Incubate the mixture at 37 °C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of p-nitrophenyl-β-D-glucuronide as the substrate.

  • The absorbance is measured at 405 nm using a multiplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of control)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.

Conclusion and Future Directions

The comparative analysis of 2-aminopyrimidine analogs reveals a promising scaffold for the development of potent β-glucuronidase inhibitors. The structure-activity relationship data indicates that substitutions on the phenyl ring play a crucial role in determining the inhibitory potency. Specifically, the presence of a bromo substituent at the para position leads to a significant enhancement in activity.

Further research should focus on exploring a wider range of substitutions on the pyrimidine and phenyl rings to optimize the inhibitory activity and selectivity. In vivo studies are also warranted to evaluate the therapeutic potential of the most potent compounds in relevant disease models. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate novel β-glucuronidase inhibitors based on the 2-aminopyrimidine scaffold.

References

comparing the reactivity of 5-Aminopyrimidine-2-carboxylic Acid with other pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 5-Aminopyrimidine-2-carboxylic Acid

This guide provides an in-depth analysis of the chemical reactivity of this compound, comparing it with other key pyrimidine derivatives. We will explore the nuanced interplay of substituent effects on the electron-deficient pyrimidine core, supported by mechanistic principles and experimental considerations, to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic applications.

The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle characterized by two nitrogen atoms at the 1 and 3 positions. This diazine structure renders the ring significantly π-deficient compared to benzene.[1][2] This inherent electron deficiency dictates its fundamental reactivity:

  • Electrophilic Aromatic Substitution (EAS): Generally disfavored due to the electron-withdrawing nature of the ring nitrogens, which deactivate the system towards attack by electrophiles. When reactions do occur, they preferentially happen at the C5 position, which is the most electron-rich carbon on the ring.[1][3] The presence of activating groups is often necessary for successful electrophilic substitution.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): Highly favored, particularly at the electron-deficient C2, C4, and C6 positions.[3][6] The ring nitrogens can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[6]

Dissecting the Substituent Effects in this compound

The reactivity of this compound is a direct consequence of the electronic push-pull relationship between its two substituents and the pyrimidine core.

  • The 5-Amino Group (-NH₂): An activating group. It exerts a strong, electron-donating mesomeric effect (+M) by delocalizing its lone pair into the ring, and a weaker, electron-withdrawing inductive effect (-I). The dominant +M effect significantly increases the electron density at the C5 position, making the ring more susceptible to electrophilic attack at this site.[4]

  • The 2-Carboxylic Acid Group (-COOH): A deactivating group. It functions as a potent electron-withdrawing group through both a negative mesomeric effect (-M) and a negative inductive effect (-I). This effect further depletes electron density from the ring, particularly at the C2, C4, and C6 positions, thereby enhancing their electrophilicity and susceptibility to nucleophilic attack.

The combination of these two groups creates a molecule with highly differentiated reactivity at its various positions.

Caption: Electronic influence of substituents on the pyrimidine core.

Comparative Reactivity Analysis

To contextualize the behavior of this compound, we compare it against benchmark pyrimidine structures.

vs. Unsubstituted Pyrimidine
  • Electrophilic Substitution: Unsubstituted pyrimidine is highly resistant to EAS.[1] The activating amino group in this compound makes it vastly more reactive at the C5 position.

  • Nucleophilic Substitution: The pyrimidine ring is already susceptible to SNAr. The addition of the strongly electron-withdrawing carboxylic acid group makes this compound significantly more reactive towards nucleophiles at the C2, C4, and C6 positions.

vs. 2-Aminopyrimidine
  • Electrophilic Substitution: 2-Aminopyrimidine is activated towards EAS at C5. However, the presence of the deactivating carboxylic acid group in our target molecule will make it comparatively less reactive than 2-aminopyrimidine.

  • Nucleophilic Substitution: The electron-donating amino group in 2-aminopyrimidine slightly deactivates the ring towards SNAr compared to unsubstituted pyrimidine. In contrast, the potent -COOH group in this compound makes its ring more reactive to nucleophilic attack (e.g., at C4 or C6 if a leaving group is present).

vs. Pyrimidine-2-carboxylic Acid
  • Electrophilic Substitution: Pyrimidine-2-carboxylic acid is strongly deactivated for EAS. The activating amino group at the C5 position in our target molecule renders it profoundly more reactive at that site.

  • Nucleophilic Substitution: Both molecules are highly activated for SNAr due to the C2-carboxyl group. The electron-donating effect of the C5-amino group in this compound may slightly dampen this reactivity, making it potentially marginally less reactive than pyrimidine-2-carboxylic acid, although this effect is likely minimal.

Summary of Relative Reactivity
CompoundReactivity towards EAS (at C5)Reactivity towards SNAr (at C2/C4/C6)
PyrimidineVery LowModerate
2-AminopyrimidineHighLow-Moderate
Pyrimidine-2-carboxylic AcidVery LowVery High
This compound Moderate-High High

Experimental Protocols and Considerations

The distinct electronic nature of this compound opens avenues for selective functionalization. A key reaction for this class of compounds is decarboxylative cross-coupling.

Protocol: Palladium/Silver-Catalyzed Decarboxylative C-H Arylation

This protocol illustrates a modern approach to functionalize the C2 position, leveraging the carboxylic acid as a traceless directing group. This method circumvents the need for pre-functionalization with a halide. A similar reaction has been demonstrated for 2-aminopyrimidine-5-carboxylic acids.[7]

Objective: To compare the efficiency of C-H arylation at the C2 position by first converting the amino group to a more robust protecting group, and then comparing its reactivity to a pyrimidine lacking the C5-amino group.

G start Starting Material: 5-Aminopyrimidine-2- carboxylic Acid protect Protect Amino Group (e.g., Boc Anhydride) start->protect Step 1 coupling Pd/Ag-Catalyzed Decarboxylative Coupling (Aryl Iodide, Pd(OAc)₂, Ag₂CO₃) protect->coupling Step 2 deprotect Deprotection (e.g., TFA) coupling->deprotect Step 3 product Final Product: 2-Aryl-5-aminopyrimidine deprotect->product Step 4

References

A Comparative Guide to the Anticancer Efficacy of 5-Aminopyrimidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrimidine derivatives have consistently emerged as a privileged class of compounds, underpinning the structure of numerous approved drugs. This guide provides a comprehensive comparison of the anticancer efficacy of 5-aminopyrimidine-2-carboxylic acid derivatives and related aminopyrimidines against established clinical standards. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The Rise of Aminopyrimidines in Oncology

The aminopyrimidine core is a versatile scaffold that has been successfully exploited to develop a range of targeted cancer therapies. Its ability to form key hydrogen bond interactions with protein kinase active sites has made it a cornerstone in the design of enzyme inhibitors. Notably, this scaffold is present in several FDA-approved anticancer drugs, including the kinase inhibitors imatinib, palbociclib, and gefitinib, highlighting its clinical significance.[1] The focus of this guide is on a specific subset of these compounds, the this compound derivatives and their close analogs, which have shown considerable promise in preclinical studies.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of many aminopyrimidine derivatives stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Two of the most well-documented targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).

EGFR Inhibition: Halting Uncontrolled Cell Growth

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[2][3] In many types of cancer, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell division.[2][4] Aminopyrimidine derivatives have been designed to compete with ATP for the binding site in the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This blockade of the EGFR signaling cascade can induce apoptosis and halt tumor progression.[3][5]

The EGFR signaling pathway is a complex network that includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, both of which are central to cancer cell survival and proliferation.[4][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Aminopyrimidine Aminopyrimidine Derivatives Aminopyrimidine->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Aminopyrimidine Derivatives.

COX-2 Inhibition: A Dual Assault on Cancer and Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is associated with inflammation, angiogenesis, and metastasis.[7][8] COX-2 catalyzes the production of prostaglandin E2 (PGE2), a potent signaling molecule that can promote tumor growth and suppress the host's anti-tumor immune response.[8][9] By inhibiting COX-2, aminopyrimidine derivatives can reduce the production of PGE2, thereby exerting both anti-inflammatory and anticancer effects.[10] The inhibition of COX-2 is a validated strategy in cancer therapy and prevention, with celecoxib being a well-known example of a COX-2 inhibitor used in oncology.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects cluster_inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Tumor_Growth Tumor Growth PGE2->Tumor_Growth Angiogenesis Angiogenesis PGE2->Angiogenesis Metastasis Metastasis PGE2->Metastasis Immune_Suppression Immune Suppression PGE2->Immune_Suppression Aminopyrimidine Aminopyrimidine Derivatives Aminopyrimidine->COX2 Inhibition

Caption: COX-2 Signaling Pathway and Inhibition by Aminopyrimidine Derivatives.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a novel compound's potential lies in its performance relative to existing standards. The following tables summarize the in vitro efficacy of various aminopyrimidine derivatives against different cancer cell lines, with direct comparisons to established anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound, with lower values indicating greater efficacy.

As EGFR Inhibitors
CompoundTargetCell LineIC50 (µM)StandardStandard IC50 (µM)Reference
Aminopyrimidine Hybrid 6c EGFR-TKMCF-7 (Breast Cancer)0.9 ± 0.03Gefitinib-[1]
Aminopyrimidine Hybrid 10b EGFR-TKMCF-7 (Breast Cancer)0.7 ± 0.02Gefitinib-[1]
Gefitinib EGFR-TKMCF-7 (Breast Cancer)4.1 ± 0.01--[1]
Thalidomide -MCF-7 (Breast Cancer)13.4 ± 0.5--[1]
Dacomitinib EGFR (L858R)H3255 (NSCLC)0.007Gefitinib0.075[11]
Dacomitinib EGFR (wild-type)H1819 (NSCLC)0.029Gefitinib0.42[11]
As COX-2 Inhibitors
CompoundTargetIC50 (µM)StandardStandard IC50 (µM)Reference
Pyrimidine Derivative 3b COX-2~0.17Celecoxib0.17 ± 0.01[10]
Pyrimidine Derivative 5b COX-2~0.17Celecoxib0.17 ± 0.01[10]
Pyrimidine Derivative 5d COX-2~0.17Celecoxib0.17 ± 0.01[10]
Nimesulide COX-21.68 ± 0.22--[10]
Pyridazinone Derivative 26b COX-20.04384Celecoxib0.07353[12]
As General Anticancer Agents (Cytotoxicity)
CompoundCell LineIC50 (µM)StandardStandard IC50 (µM)Reference
Aminopyrimidine Hybrid 6c MCF-7 (Breast Cancer)37.7 ± 3.6Gefitinib4.1 ± 0.01[1]
Aminopyrimidine Hybrid 10b MCF-7 (Breast Cancer)31.8 ± 2.0Gefitinib4.1 ± 0.01[1]
Pyrimidine Derivative 3b MCF-7 (Breast Cancer)< 0.01Doxorubicin0.460[10]
Pyrimidine Derivative 5b MCF-7 (Breast Cancer)< 0.01Doxorubicin0.460[10]
Pyrimidine Derivative 5d MCF-7 (Breast Cancer)< 0.01Doxorubicin0.460[10]
Thienopyrimidine 2 MCF-7 (Breast Cancer)0.013--[13]

Experimental Protocols: Ensuring Rigor and Reproducibility

The reliability of the comparative data presented above is contingent on the robustness of the experimental methodologies employed. The MTT assay is a widely used colorimetric method to assess cell viability and is a cornerstone for determining the IC50 values of potential anticancer compounds.

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.

Workflow:

MTT_Assay_Workflow start Start step1 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. start->step1 step2 2. Compound Treatment Add varying concentrations of aminopyrimidine derivatives and standards. step1->step2 step3 3. Incubation Incubate for a defined period (e.g., 24-72h). step2->step3 step4 4. MTT Addition Add MTT solution to each well and incubate for 2-4h. step3->step4 step5 5. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. step4->step5 step6 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. step5->step6 step7 7. Data Analysis Calculate cell viability and determine IC50 values. step6->step7 end End step7->end

Caption: A typical workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and dilute the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000 to 100,000 cells per well.[15]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (aminopyrimidine derivatives and standards) in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent at the same concentration as the highest compound concentration) and an untreated control (cells in fresh medium only).[16]

  • Incubation:

    • Incubate the plate for a duration appropriate for the specific cell line and drug being tested (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the purple formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The data presented in this guide strongly suggest that this compound derivatives and related aminopyrimidine compounds represent a promising class of anticancer agents. Their ability to potently inhibit key oncogenic drivers such as EGFR and COX-2, often with greater efficacy than established standards in preclinical models, underscores their therapeutic potential.

The versatility of the aminopyrimidine scaffold allows for extensive chemical modification, providing a rich platform for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on in vivo efficacy studies in relevant animal models to translate these encouraging in vitro findings into tangible clinical benefits. Furthermore, a deeper understanding of the structure-activity relationships will be crucial for the rational design of novel derivatives with enhanced therapeutic indices.

References

A Senior Application Scientist's Guide to the Structural Validation of 5-Aminopyrimidine-2-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of chemical research. The seemingly minor difference of a substituent's position can drastically alter a compound's physicochemical properties, biological activity, and safety profile. This guide provides an in-depth, comparative analysis of the structural validation of 5-Aminopyrimidine-2-carboxylic Acid, contrasting it with its closely related isomers, 2-Aminopyrimidine-5-carboxylic acid and 5-Aminopyridine-2-carboxylic acid. We will delve into the critical analytical techniques, explaining the "why" behind the experimental choices and presenting the expected data that collectively build an irrefutable case for the compound's structure.

Introduction: The Imperative of Positional Isomer Distinction

This compound and its isomers share the same molecular formula (C₅H₅N₃O₂) and nominal mass, making them indistinguishable by basic mass spectrometry. However, the placement of the amino and carboxylic acid groups on the pyrimidine or pyridine ring profoundly influences their electronic distribution, hydrogen bonding capabilities, and ultimately, their interaction with biological targets. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks. Therefore, a multi-technique approach is essential for definitive structural elucidation.

This guide will walk you through a self-validating system of protocols, ensuring that the data from each experiment corroborates the others, leading to a confident structural assignment.

The Analytical Workflow: A Multi-Pronged Approach for Unambiguous Identification

The structural validation of a novel or synthesized compound like this compound relies on a suite of orthogonal analytical techniques. Each method probes a different aspect of the molecule's constitution, and together, they provide a comprehensive and definitive structural picture.

Structural_Validation_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation Definitive Structural Assignment NMR->Structure_Confirmation FTIR FT-IR Spectroscopy FTIR->Structure_Confirmation HRMS High-Resolution Mass Spectrometry HRMS->Structure_Confirmation XRay Single-Crystal X-ray Diffraction XRay->Structure_Confirmation Compound Synthesized Compound Compound->NMR Connectivity & Environment Compound->FTIR Functional Groups Compound->HRMS Elemental Composition Compound->XRay 3D Structure (Absolute Proof)

Figure 1: A comprehensive workflow for the structural validation of a small molecule, highlighting the complementary nature of different analytical techniques.

Comparative Spectroscopic and Crystallographic Data

A direct comparison of the experimental data from this compound and its isomers is the most effective way to highlight the power of these analytical techniques in distinguishing them.

Technique This compound 2-Aminopyrimidine-5-carboxylic acid 5-Aminopyridine-2-carboxylic acid
¹H NMR Two distinct aromatic protons.Two equivalent aromatic protons, appearing as a singlet.Three distinct aromatic protons.
¹³C NMR Five distinct carbon signals.Four distinct carbon signals due to symmetry.Six distinct carbon signals.
FT-IR Characteristic stretches for NH₂, C=O, and aromatic C-H.Similar to the target, but with potential shifts in fingerprint region.Similar to the target, with pyridine ring vibrations.
HRMS C₅H₅N₃O₂ (Calculated: 139.0382)C₅H₅N₃O₂ (Calculated: 139.0382)C₆H₆N₂O₂ (Calculated: 138.0429)
X-ray Crystal Provides absolute 3D structure.Provides absolute 3D structure.[1]Provides absolute 3D structure.

Table 1: Comparative summary of expected analytical data for this compound and its selected isomers.

Detailed Experimental Protocols and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR is the most powerful tool for determining the connectivity of atoms in a molecule. For aromatic systems like pyrimidines, the number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum are highly diagnostic of the substitution pattern. ¹³C NMR complements this by providing information on the carbon framework.

Trustworthiness: The specific chemical shifts and coupling constants are highly reproducible under defined experimental conditions and serve as a reliable fingerprint for a given isomer.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize both the amino and carboxylic acid functional groups and its residual proton signal does not overlap with the aromatic region of interest.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Data Interpretation:

  • This compound: Expect two distinct signals in the aromatic region of the ¹H NMR spectrum, likely appearing as doublets due to coupling between the two non-equivalent ring protons. The ¹³C NMR should show five distinct signals corresponding to the five carbon atoms in the molecule.

  • 2-Aminopyrimidine-5-carboxylic acid: Due to the molecule's symmetry, the two protons on the pyrimidine ring are chemically equivalent and will appear as a single signal (a singlet) in the ¹H NMR spectrum.[2] The ¹³C NMR spectrum will show only four signals.

  • 5-Aminopyridine-2-carboxylic acid: The pyridine ring has three non-equivalent protons, which will give rise to three distinct signals in the ¹H NMR spectrum, with characteristic coupling patterns. The ¹³C NMR will show six signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing for the confirmation of key structural motifs.

Trustworthiness: The presence of characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and aromatic ring (C-H and C=C) groups provides strong evidence for the overall structure.

Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation:

All three isomers will exhibit characteristic peaks for:

  • N-H stretching of the amino group (around 3400-3200 cm⁻¹).

  • O-H stretching of the carboxylic acid (a broad band from 3300-2500 cm⁻¹).

  • C=O stretching of the carboxylic acid (around 1700-1680 cm⁻¹).

  • Aromatic C=C and C=N stretching (in the 1600-1400 cm⁻¹ region).

While the major bands will be similar, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can help to distinguish between the isomers.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

Expertise & Experience: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the molecular formula.

Trustworthiness: The high mass accuracy (typically to within 5 ppm) of modern mass spectrometers allows for the confident assignment of a unique molecular formula, ruling out other possibilities.

Protocol: HRMS (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µM) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid.[3]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode. For these compounds, positive ion mode is likely to yield the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most probable elemental composition.

Data Interpretation:

  • This compound and 2-Aminopyrimidine-5-carboxylic acid will both have a molecular formula of C₅H₅N₃O₂ and an expected exact mass of the [M+H]⁺ ion of 140.0455.

  • 5-Aminopyridine-2-carboxylic acid has a molecular formula of C₆H₆N₂O₂ and an expected exact mass of the [M+H]⁺ ion of 139.0502. HRMS can therefore definitively distinguish the pyridine derivative from the pyrimidine isomers.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for structural determination. It provides an unambiguous three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute connectivity of all atoms.

Trustworthiness: A high-quality crystal structure is considered definitive proof of a molecule's structure.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[4][5]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

Data Interpretation:

The final refined crystal structure will provide a 3D model of the molecule, unequivocally showing the positions of the amino and carboxylic acid groups on the pyrimidine ring, thus definitively confirming the identity of this compound and distinguishing it from its isomers. For instance, the crystal structure of a metal-organic framework containing 2-aminopyrimidine-5-carboxylic acid has been reported, confirming its connectivity.[1]

Conclusion: A Triad of Confidence in Structural Validation

The structural validation of this compound is a clear illustration of the necessity of a multi-technique approach in modern chemical science. While HRMS can confirm the elemental composition, it cannot distinguish between isomers. It is the detailed information from NMR spectroscopy on atomic connectivity and the functional group confirmation from FT-IR that provide the first layer of definitive evidence. Ultimately, single-crystal X-ray diffraction offers the final, irrefutable proof of the three-dimensional structure. By following this rigorous, self-validating workflow, researchers can have the utmost confidence in their molecular structures, paving the way for reliable and reproducible scientific advancements.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Aminopyrimidine Scaffold and the Carboxylic Acid Challenge

The 5-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of kinase active sites makes it a privileged structure in targeted drug discovery. 5-Aminopyrimidine-2-carboxylic acid, in particular, serves as a valuable starting point or key fragment for developing potent inhibitors for targets like cyclin-dependent kinases (CDKs).[1]

However, the very carboxylic acid group that often provides a crucial interaction point with the target protein can also be a significant liability. While the carboxylate can form strong ionic and hydrogen bonds, its presence is frequently associated with a range of undesirable pharmacokinetic and toxicological properties. These include:

  • Poor Membrane Permeability: The ionizable nature of carboxylic acids (typically with a pKa around 4-5) can limit passive diffusion across biological membranes, leading to poor oral bioavailability.[2][3]

  • Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations, most notably the formation of acyl glucuronides. These reactive metabolites have been implicated in idiosyncratic drug toxicities.[4][5]

  • High Plasma Clearance: The polarity of the carboxylate group can lead to rapid renal clearance, resulting in a short drug half-life.

Bioisosteric replacement is a powerful and well-established strategy in medicinal chemistry to mitigate these issues.[2][6] The goal is to substitute the carboxylic acid with a different functional group that mimics its key biological interactions while possessing superior drug-like properties. This guide provides a comparative analysis of potential bioisosteres for this compound, outlines the experimental workflows required for their evaluation, and presents the scientific rationale behind these strategic modifications.

Conceptual Framework for Bioisosteric Replacement

The fundamental principle of bioisosterism is to exchange a functional group with another that possesses similar steric, electronic, and physicochemical properties, thereby retaining the desired biological activity while optimizing the molecule's overall profile.[2][6] For a carboxylic acid, the key features to mimic are its acidity (pKa), its ability to act as a hydrogen bond acceptor, and its planar geometry.

cluster_0 Parent Scaffold A This compound B Tetrazole Analog A->B Mimic Acidity & H-Bonding C Acylsulfonamide Analog A->C Modulate pKa & Lipophilicity D 1,2,4-Oxadiazole Analog A->D Neutral, H-Bonding Mimic

Caption: Bioisosteric replacement strategy for the carboxylic acid moiety.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

PropertyThis compound (Parent)5-(5-Aminopyrimidin-2-yl)-1H-tetrazoleN-((5-Aminopyrimidin-2-yl)carbonyl)methanesulfonamide5-(5-Aminopyrimidin-2-yl)-1,2,4-oxadiazol-3-ol
Predicted pKa ~4.5~4.5 - 4.9[3][5]~4 - 6~6 - 7[3]
Predicted LogP LowModerate (Higher than parent)[2][3]Moderate to HighModerate
Key Interaction Type Ionic, H-bond donor/acceptorIonic, H-bond donor/acceptorH-bond donor/acceptorH-bond donor/acceptor
Metabolic Stability Risk of acyl glucuronidation[4]More stable; avoids acyl glucuronidation, but can undergo N-glucuronidation[2]Generally higher than carboxylic acidsGenerally stable
Permeability Potentially lowContext-dependent; increased lipophilicity may not directly translate to better permeability[3]Generally improved due to increased lipophilicity and potentially higher pKaGenerally improved
Synthetic Accessibility Readily availableSynthesized from corresponding nitrileSynthesized from the parent carboxylic acidSynthesized from amidoxime precursor
Rationale for Selection Baseline for comparisonWell-validated, classic bioisostere with similar acidity.[3][5]Modulates acidity and improves lipophilicity.[7][9]Less acidic heterocycle, can improve oral absorption.[3]

Experimental Validation Workflow

To empirically validate the theoretical advantages of these bioisosteric replacements, a systematic experimental workflow is essential. This workflow allows for a direct head-to-head comparison of the parent compound and its analogs.

G start Parent Compound & Bioisostere Candidates synthesis Chemical Synthesis & Purification start->synthesis physchem Physicochemical Profiling (pKa, LogP, Solubility) synthesis->physchem invitro_adme In Vitro ADME Assays (Permeability, Metabolic Stability) synthesis->invitro_adme target_binding Target Binding Assay (e.g., Kinase IC50) synthesis->target_binding data_analysis Data Analysis & SAR Interpretation physchem->data_analysis invitro_adme->data_analysis target_binding->data_analysis decision Select Optimal Candidate data_analysis->decision

Caption: Workflow for comparative evaluation of bioisosteres.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(5-Aminopyrimidin-2-yl)-1H-tetrazole

This protocol describes the conversion of the carboxylic acid to a nitrile, followed by cyclization to the tetrazole.

Rationale: This is a standard and reliable method for synthesizing 5-substituted tetrazoles, which are well-established carboxylic acid bioisosteres.[10]

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve 1 equivalent (eq) of this compound in dichloromethane (DCM).

    • Add 1.1 eq of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0°C.

    • Stir for 2 hours at room temperature to form the acid chloride in situ.

    • Cool the reaction to 0°C and bubble ammonia gas through the solution until the reaction is complete (monitored by TLC).

    • Quench with water and extract the product with ethyl acetate. Purify the resulting 5-aminopyrimidine-2-carboxamide by column chromatography.

  • Dehydration to Nitrile:

    • Dissolve 1 eq of the carboxamide in anhydrous tetrahydrofuran (THF).

    • Add 1.5 eq of a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench with saturated sodium bicarbonate solution and extract the nitrile product. Purify by chromatography.

  • Tetrazole Formation:

    • Dissolve 1 eq of 5-amino-2-cyanopyrimidine in DMF.

    • Add 1.5 eq of sodium azide and 1.5 eq of triethylamine hydrochloride.

    • Heat the reaction mixture to 100-120°C for 12-24 hours.

    • Cool to room temperature, acidify with 1M HCl to pH ~3, and extract the tetrazole product with ethyl acetate. Purify by recrystallization or chromatography.

Protocol 2: Aqueous Thermodynamic Solubility Assay

Rationale: Solubility is a critical parameter for drug absorption. This assay determines the equilibrium solubility of a compound in a buffered aqueous solution.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of each test compound in DMSO.

  • Add an excess of the test compound (e.g., 5 µL of the stock solution) to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Seal the plate and shake at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the plate at high speed to pellet the undissolved compound.

  • Carefully remove an aliquot of the supernatant and dilute it with a 1:1 mixture of acetonitrile and water.

  • Analyze the concentration of the dissolved compound using a calibrated LC-MS/MS method.

  • The solubility is reported in µg/mL or µM.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.

Step-by-Step Methodology:

  • Coat a 96-well filter plate (the "acceptor" plate) with a 1% solution of lecithin in dodecane and allow the solvent to evaporate.

  • Add buffer at pH 7.4 to the wells of the acceptor plate.

  • In a separate 96-well "donor" plate, add a solution of each test compound (e.g., at 200 µM) in a buffer of pH 5.0 (to mimic the gut environment).

  • Carefully place the filter plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.

  • Incubate the assembly for 4-16 hours at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the known surface area of the membrane and the incubation time.

Protocol 4: Microsomal Metabolic Stability Assay

Rationale: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes (cytochrome P450s), providing an estimate of its metabolic clearance.

Step-by-Step Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion and Forward Look

The strategic application of bioisosterism to the this compound scaffold holds significant promise for overcoming the inherent pharmacokinetic challenges associated with the carboxylic acid moiety. While tetrazoles, acylsulfonamides, and acidic oxadiazoles present compelling alternatives on theoretical grounds, rigorous experimental validation is paramount. The workflows and protocols detailed in this guide provide a robust framework for synthesizing these analogs and performing a head-to-head comparison of their critical drug-like properties. By systematically evaluating solubility, permeability, metabolic stability, and target engagement, researchers can make data-driven decisions to select the optimal candidate for progression in their drug discovery programs, ultimately enhancing the probability of developing a successful therapeutic agent.

References

comparative analysis of CDK7 inhibitors derived from 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target due to its dual role in regulating the cell cycle and transcription.[1][2] This guide provides a detailed comparative analysis of a prominent class of CDK7 inhibitors: those derived from an aminopyrimidine scaffold. As a Senior Application Scientist, my aim is to synthesize the current preclinical data, offering insights into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies crucial for their evaluation.

The Rationale for Targeting CDK7

CDK7 is a core component of two essential cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1] As part of CAK, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1] Within TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation and elongation of transcription.[1] This dual functionality makes CDK7 a pivotal node in cellular proliferation and gene expression, processes that are often dysregulated in cancer.

Inhibition of CDK7 offers a two-pronged therapeutic strategy: inducing cell cycle arrest and suppressing the transcription of key oncogenes and survival proteins. This has led to the development of numerous small molecule inhibitors, with aminopyrimidine-based compounds showing significant promise.

Aminopyrimidine Scaffolds: A Privileged Core for CDK7 Inhibition

The aminopyrimidine core has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors. Several distinct series of aminopyrimidine-based CDK7 inhibitors have been explored, each with unique structural features that influence their biological activity. This guide will focus on two well-documented classes: 2-anilinopyrimidines and 2,4-diaminopyrimidines.

2-Anilinopyrimidine Derivatives

A notable series of 2-anilinopyrimidine derivatives has been investigated for its inhibitory activity against transcriptional CDKs, including CDK7.[3] The general structure consists of a pyrimidine ring substituted with an aniline group at the 2-position. Modifications at various positions of the pyrimidine and aniline rings have been explored to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

The exploration of 2-anilinopyrimidine derivatives has revealed several key SAR trends. For instance, substitutions on the aniline ring and the pyrimidine core significantly impact inhibitory activity against CDK7. One study reported a series of compounds where compound 5f emerged as the most potent CDK7 inhibitor with an IC50 of 0.479 µM.[3]

Comparative Inhibitory Activity:

The table below summarizes the in vitro inhibitory activity of representative 2-anilinopyrimidine derivatives against CDK7 and other transcriptional CDKs. Atuveciclib (BAY1143572) is included as a reference compound.[3]

CompoundR Group (example)CDK7 IC50 (µM)CDK8 IC50 (µM)CDK9 IC50 (µM)
5b ---0.059
5d --0.7160.073
5f -0.479--
Atuveciclib N/A--0.013

Data extracted from a study on 2-anilinopyrimidine derivatives.[3] The specific substitutions for each compound are detailed in the source publication.

These data indicate that subtle structural modifications can shift the selectivity profile of these inhibitors across the transcriptional CDKs.

2,4-Diaminopyrimidine Derivatives

Another promising class of CDK7 inhibitors is based on the 2,4-diaminopyrimidine scaffold. Starting from a known kinase inhibitor, BTX-A51, which targets CK1α, CDK7, and CDK9, a series of derivatives were designed to enhance potency and selectivity for CDK7.[4]

Structure-Activity Relationship (SAR) Insights:

Systematic structural modifications of the 2,4-diaminopyrimidine core led to the identification of compound 22 as a highly potent and selective CDK7 inhibitor.[4] Key modifications included the introduction of a sulfone group, which enhanced binding affinity, and an acetyl group that contributed to selectivity against CDK9.[4]

Comparative Inhibitory Activity and Selectivity:

The following table presents the enzymatic inhibitory activity and selectivity of key 2,4-diaminopyrimidine derivatives. THZ1, a known covalent CDK7 inhibitor, and NVP-2, a CDK9 inhibitor, are included for comparison.[4]

CompoundCDK7 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK9/CDK7)
BTX-A51 272.30--
Compound 22 7.21704.597.7
THZ1 6.91--
NVP-2 -3.57-

Data synthesized from a study on 2,4-diaminopyrimidine derivatives.[4]

Compound 22 demonstrates potent inhibition of CDK7 with excellent selectivity over CDK9, highlighting the success of the rational design approach.[4]

Antiproliferative Activity:

Compound 22 also exhibited potent antiproliferative effects in various hematological cancer cell lines, with IC50 values in the nanomolar range.[4]

Cell LineIC50 (nM)
RS4;11288.0
MM.1S174.6
Mino37.5
Jeko-1168.7

Antiproliferative activity of compound 22 in different cancer cell lines.[4]

Experimental Protocols: A Guide to Evaluation

The robust evaluation of CDK7 inhibitors requires standardized and well-controlled experimental protocols. Below are methodologies for key assays used in the characterization of these compounds.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of CDK7 by measuring the amount of ADP produced in the phosphorylation reaction.

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against the CDK7/Cyclin H/MAT1 complex.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these stocks in kinase assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of CDK7 inhibitors on the viability of cancer cell lines.

Objective: To determine the antiproliferative activity (GI50/IC50) of test compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (solubilized in DMSO)

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO-treated vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the concentration that inhibits cell growth by 50% (GI50 or IC50).

Visualizing the Mechanism and Workflow

To better understand the context of CDK7 inhibition and the process of inhibitor discovery, the following diagrams are provided.

CDK7_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II (CTD) TFIIH->RNAPII Phosphorylation (Ser5/Ser7) Transcription Gene Transcription RNAPII->Transcription Initiation & Elongation CAK CAK Complex (CDK7/CycH/MAT1) CDKs CDK1, CDK2, CDK4, CDK6 CAK->CDKs Phosphorylation (Activation) Progression Cell Cycle Progression CDKs->Progression CDK7_Inhibitor Aminopyrimidine CDK7 Inhibitor CDK7_Inhibitor->TFIIH Inhibition CDK7_Inhibitor->CAK Inhibition

Caption: Dual roles of CDK7 in transcription and cell cycle, and the point of intervention by inhibitors.

Experimental_Workflow cluster_discovery Inhibitor Discovery & Characterization A Compound Synthesis (Aminopyrimidine Derivatives) B Biochemical Screening (CDK7 Kinase Assay) A->B C IC50 Determination B->C D Selectivity Profiling (vs. other kinases) C->D E Cell-Based Assays (Proliferation, Target Engagement) D->E F Lead Optimization (SAR Studies) E->F F->A Iterative Design

Caption: A typical workflow for the discovery and optimization of CDK7 inhibitors.

Conclusion

Aminopyrimidine-based inhibitors of CDK7 represent a promising avenue for the development of novel anticancer therapeutics. The 2-anilinopyrimidine and 2,4-diaminopyrimidine scaffolds have yielded potent and selective inhibitors, with preclinical data demonstrating their potential to suppress cancer cell growth. The continued exploration of structure-activity relationships within these and related chemical series, guided by robust biochemical and cellular assays, will be critical in advancing these compounds toward clinical application. This guide provides a foundational understanding of the comparative landscape and the experimental considerations necessary for researchers in this dynamic field.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-Aminopyrimidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone of numerous therapeutic agents, particularly in oncology.[1][2] The 5-Aminopyrimidine-2-carboxylic Acid moiety represents a promising chemical starting point for the development of novel targeted therapies. However, the journey from a promising hit compound to a validated clinical candidate is contingent on a rigorous and unequivocal elucidation of its mechanism of action (MoA). A poorly defined MoA can lead to failed clinical trials, wasted resources, and unforeseen toxicities.[3][4]

This guide provides a comprehensive, technically-grounded framework for validating the MoA of a novel this compound derivative, which we will refer to as "Compound P". We will operate under the hypothesis that Compound P is designed as a kinase inhibitor, a common therapeutic application for pyrimidine-based compounds.[1][5][6] This guide will compare Compound P to a known, well-characterized kinase inhibitor, "Inhibitor K," to provide a clear benchmark for performance and specificity.

Our validation strategy is built on three core pillars: confirming direct target engagement, mapping the downstream cellular signaling consequences, and verifying the intended phenotypic outcome while profiling for off-target effects. This structured, multi-faceted approach ensures a high degree of scientific confidence in the compound's MoA, a critical prerequisite for its advancement in the drug development pipeline.

Pillar 1: Confirming Direct and Specific Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended molecular target.[7][8][9] This is paramount to distinguish true on-target activity from non-specific or off-target effects that might produce a similar phenotype.

Rationale for Experimental Choices

To ascertain direct binding, we employ a dual strategy of in vitro biophysical analysis and in-cellulo target engagement. For the initial in vitro assessment, Surface Plasmon Resonance (SPR) is the gold standard.[10][11] SPR provides real-time, label-free quantification of binding kinetics (kon, koff) and affinity (KD), offering a detailed picture of the drug-target interaction.[12][13] This technique is invaluable in early-stage drug discovery for ranking compounds and driving medicinal chemistry optimization efforts.[11]

While SPR confirms binding to a purified protein, it does not guarantee this interaction occurs within the complex milieu of a living cell. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[4][14][15] CETSA operates on the principle that a drug binding to its target protein confers thermal stability.[14][15] By observing a shift in the protein's melting temperature in the presence of the compound, we can confirm target engagement in a physiologically relevant context.[4][16]

Workflow for Target Engagement Validation

Caption: Workflow for validating direct target engagement of Compound P.

Comparative Data: Target Binding Affinity
CompoundTarget KinaseKD (nM) (SPR)Cellular Thermal Shift (ΔTagg, °C) (CETSA)
Compound P Target Kinase X15+5.2
Inhibitor K Target Kinase X5+6.5
Vehicle Control Target Kinase XNo Binding0

Pillar 2: Mapping the Downstream Cellular Signaling Cascade

Confirming direct target binding is necessary but not sufficient. We must also demonstrate that this binding event translates into the intended functional consequence: the modulation of a specific cellular signaling pathway. For a kinase inhibitor, this means a reduction in the phosphorylation of its downstream substrates.

Rationale for Experimental Choices

Western Blotting is a robust and widely used technique to assess changes in the phosphorylation state of specific proteins. By using antibodies that recognize the phosphorylated form of a kinase's substrate, we can directly visualize the inhibitory effect of our compound on the signaling cascade. This method provides a clear, semi-quantitative readout of pathway modulation.

To gain a more comprehensive and unbiased view of the compound's impact on cellular signaling, Mass Spectrometry-based Phosphoproteomics can be employed. This powerful technique allows for the global, quantitative analysis of thousands of phosphorylation sites simultaneously. It can confirm the on-target pathway inhibition and reveal potential off-target signaling effects or unexpected crosstalk between pathways.

Hypothetical Signaling Pathway for Compound P

G Receptor Growth Factor Receptor Target_Kinase_X Target Kinase X Receptor->Target_Kinase_X Activates Downstream_Kinase Downstream Kinase Target_Kinase_X->Downstream_Kinase Phosphorylates (p) Substrate Substrate Protein Downstream_Kinase->Substrate p Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound_P Compound P Compound_P->Target_Kinase_X Inhibits

Caption: Putative signaling pathway inhibited by Compound P.

Comparative Data: Downstream Pathway Modulation
Treatmentp-Substrate Level (Fold Change vs. Vehicle)
Vehicle Control 1.00
Compound P (1 µM) 0.15
Inhibitor K (1 µM) 0.10
Inactive Analog (1 µM) 0.95

Pillar 3: Phenotypic Confirmation and Off-Target Profiling

The ultimate goal of a targeted therapy is to elicit a specific, desired biological response, or phenotype. For an anti-cancer kinase inhibitor, this is typically the inhibition of tumor cell proliferation or the induction of apoptosis. It is also crucial to ensure the compound is selective for its intended target to minimize potential toxicity.[3]

Rationale for Experimental Choices

A Cell Viability Assay , such as the MTT or CellTiter-Glo assay, is a standard method to measure the dose-dependent effect of a compound on cell proliferation and cytotoxicity. To confirm that the observed phenotype is a direct result of on-target activity, these assays should be performed in both wild-type cells and in a cell line where the target kinase has been knocked out (KO) or knocked down (KD).[17] A significant loss of potency in the KO/KD cell line is strong evidence for on-target activity.[17]

Kinome-wide selectivity profiling is an essential step to assess the specificity of a kinase inhibitor.[18] By screening the compound against a large panel of kinases, we can identify potential off-targets.[6] A highly selective compound will have a much higher potency for its intended target compared to other kinases, which is critical for minimizing side effects.[3][6]

Workflow for Phenotypic and Off-Target Validation

Caption: Workflow for phenotypic and off-target validation.

Comparative Data: Cellular Potency and Selectivity
CompoundIC50 in WT Cells (µM)IC50 in Target KO Cells (µM)Potency Shift (KO/WT)Number of Off-Targets (at 1 µM)
Compound P 0.5>50>100x3
Inhibitor K 0.2>25>125x1

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells (e.g., HEK293 or a relevant cancer cell line) and grow to 80-90% confluency. Treat cells with Compound P (at various concentrations), Inhibitor K (positive control), or vehicle (negative control) for 1 hour at 37°C.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction). Quantify the amount of the target protein in the supernatant using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for each treatment condition. Determine the melting temperature (Tagg) and the thermal shift (ΔTagg) induced by the compound.[14]

Protocol 2: Western Blot for Phospho-Substrate
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight, then stimulate with an appropriate growth factor to activate the signaling pathway. Treat with Compound P, Inhibitor K, or vehicle for a predetermined time (e.g., 2 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C. Wash the membrane with TBST.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-substrate signal to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH).

Conclusion: Synthesizing a Validated Mechanism of Action

The rigorous validation of a compound's mechanism of action is a non-negotiable cornerstone of successful drug development. By systematically integrating biophysical, cellular, and phenotypic assays, we can build a robust and compelling data package for this compound derivatives like Compound P. This multi-pillar approach, moving from direct target binding to downstream signaling and finally to on-target phenotypic effects and selectivity, provides the necessary confidence to advance a compound toward clinical investigation. The comparative data against a known inhibitor provides essential context for evaluating the compound's potential as a best-in-class therapeutic. This comprehensive validation strategy not only de-risks the development process but also lays the scientific foundation for the future clinical success of these promising molecules.

References

A Comparative Guide to Cross-Reactivity Profiling of 5-Aminopyrimidine-2-carboxylic Acid Analogs as Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. The 5-aminopyrimidine-2-carboxylic acid core has emerged as a privileged scaffold, particularly for its ability to inhibit 2-oxoglutarate (2OG)-dependent oxygenases, a superfamily of enzymes that includes the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[1][2][3] These enzymes are critical regulators of the epigenetic landscape, and their dysregulation is implicated in numerous cancers and inflammatory diseases.

However, the therapeutic potential of any inhibitor hinges on its selectivity. The human genome encodes over 60 distinct 2OG oxygenases, many of which share a highly conserved active site containing a ferrous iron (Fe(II)) cofactor.[4] This structural homology presents a significant challenge: how do we design analogs that potently inhibit our intended KDM target while sparing other family members to avoid off-target effects and potential toxicity?

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound analogs. We will move beyond simple IC50 values, delving into the causality behind experimental choices and outlining a self-validating system of biochemical, biophysical, and cell-based assays to build a robust selectivity profile.

The Mechanism: A Tale of Two Molecules

The inhibitory action of this compound and its derivatives stems from their structural mimicry of the endogenous 2OG co-substrate. The defining feature of these inhibitors is a bidentate chelation motif—typically a pyridine ring nitrogen and a carboxylate group—that coordinates with the active site Fe(II) ion. This direct competition with 2OG for the iron cofactor effectively locks the enzyme in an inactive state, preventing it from catalyzing the demethylation of histone lysine residues.[1][5] Understanding this mechanism is fundamental to interpreting cross-reactivity data; selectivity is achieved not by targeting grossly different pockets, but by exploiting subtle variations in the topology of the 2OG binding site and adjacent substrate-binding channels across different KDM subfamilies.[6]

The Screening Cascade: A Multi-Pillar Approach to Selectivity

A robust cross-reactivity assessment is not a single experiment but a logical cascade. We begin with high-throughput biochemical screens to establish a broad inhibitory profile, followed by orthogonal biophysical methods to confirm direct binding, and finally, cell-based assays to verify on-target activity in a physiological context.

G a Primary Target Potency (e.g., KDM4A) AlphaLISA / HTRF Assay b Broad Panel Screening (e.g., KDM2, KDM4, KDM5, KDM6 families) a->b c Direct Binding Confirmation Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) b->c Validate Hits & Rank by Affinity d Determine Binding Affinity (Kd) & Kinetics (ka, kd) c->d e Cellular Histone Methylation Assay High-Content Immunofluorescence d->e Select Leads for Cellular Studies f Confirm On-Target Effect (e.g., Increased H3K9me3 levels) e->f

Caption: A typical workflow for assessing inhibitor cross-reactivity.

Phase 1: Biochemical Profiling for Potency and Selectivity

The first step is to quantify the inhibitory potency (IC50) of your analogs against the primary target and a broad panel of related enzymes. Homogeneous, high-throughput assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and HTRF (Homogeneous Time-Resolved Fluorescence) are the industry standard for this purpose.[7]

Principle of AlphaLISA KDM Assay: This assay measures the demethylation of a biotinylated histone peptide substrate. A specific antibody that recognizes the demethylated product is conjugated to an AlphaLISA Acceptor bead. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. In the absence of an inhibitor, the enzyme demethylates the substrate, allowing the antibody to bind. This brings the Donor and Acceptor beads into close proximity (≤200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. An effective inhibitor prevents substrate demethylation, keeping the beads apart and reducing the signal.

G cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) SA_Donor Streptavidin Donor Bead Peptide_Me Biotin-H3K9me3 Peptide SA_Donor->Peptide_Me Biotin-Strep Binding Light_Out Light (615 nm) SA_Donor->Light_Out Proximity Signal KDM_Enzyme KDM4A Enzyme Peptide_Me->KDM_Enzyme Substrate Product_NoMe Biotin-H3K9me2 Product KDM_Enzyme->Product_NoMe Demethylation Ab_Acceptor Anti-H3K9me2 Acceptor Bead Product_NoMe->Ab_Acceptor Antibody Binding Ab_Acceptor->Light_Out Proximity Signal SA_Donor2 Streptavidin Donor Bead Peptide_Me2 Biotin-H3K9me3 Peptide SA_Donor2->Peptide_Me2 Biotin-Strep Binding KDM_Enzyme2 KDM4A Enzyme Inhibitor 5-APCA Analog Inhibitor->KDM_Enzyme2 Inhibition Ab_Acceptor2 Anti-H3K9me2 Acceptor Bead

Caption: Mechanism of an AlphaLISA assay for KDM inhibition.

Comparative Data: Illustrative Analogs

To illustrate, let's consider two well-characterized JmjC inhibitors. GSK-J1 is a selective inhibitor of the KDM6 subfamily (JMJD3/UTX), while JIB-04 is a pan-JmjC inhibitor with a different chemotype that does not chelate the active site iron.[8][9]

CompoundKDM6B (JMJD3)KDM6A (UTX)KDM5CKDM5BKDM4AKDM4CJARID1A
GSK-J1 28 nM53 nM550 nM170 nM>20 µM>20 µM>20 µM
JIB-04 855 nM>10 µM1100 nM>10 µM445 nM1100 nM230 nM

Data compiled from multiple sources.[8][9][10][11] Values are approximate IC50s and serve for comparative purposes.

This table immediately highlights the different selectivity profiles. A this compound analog developed as a KDM4A inhibitor would ideally show high potency in the KDM4A column and significantly higher (e.g., >100-fold) IC50 values against other subfamilies.

Experimental Protocol: AlphaLISA KDM Assay
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20.

    • Dilute KDM enzyme, biotinylated histone peptide substrate (e.g., H3K9me3), and cofactors (Ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate) to working concentrations in Assay Buffer.

    • Perform serial dilutions of the this compound analog in DMSO, then dilute into Assay Buffer.

  • Enzymatic Reaction:

    • In a 384-well microplate, add 2.5 µL of compound dilution.

    • Add 5 µL of the enzyme/cofactor mix.

    • Initiate the reaction by adding 2.5 µL of the peptide substrate.

    • Incubate for 60 minutes at room temperature. The specific time should be optimized to remain within the linear range of the reaction.[12]

  • Detection:

    • Add 5 µL of AlphaLISA Acceptor bead mix (containing anti-demethylated product antibody) diluted in AlphaLISA buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of Streptavidin-Donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an Alpha-capable plate reader (e.g., EnVision or EnSpire).[5][12][13]

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Phase 2: Biophysical Validation of Direct Target Engagement

An IC50 value from a biochemical assay demonstrates that a compound inhibits an enzyme's function, but it does not unequivocally prove direct binding. Assay artifacts can arise from various sources, such as compound reactivity or aggregation.[14] Therefore, orthogonal, biophysical methods are essential to confirm a direct interaction between the analog and the target protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures molecular interactions in real-time.[8][15] In a typical experiment, the target KDM protein is immobilized on a sensor chip. The small molecule analog is then flowed over the surface at various concentrations. Binding of the analog to the protein causes a change in the refractive index at the surface, which is detected as a response in Resonance Units (RU).

Why it's critical: SPR not only confirms binding but also provides kinetic data—the association rate (ka) and dissociation rate (kd)—which together determine the binding affinity (Kd). A fast-on, fast-off compound may have the same affinity as a slow-on, slow-off compound, but they will have vastly different pharmacokinetic profiles.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring binding thermodynamics.[9][16] It directly measures the heat released or absorbed when a small molecule binds to a protein. A solution of the analog is titrated into a cell containing the KDM protein, and the minute heat changes are measured after each injection.

Why it's critical: ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][17] This information is invaluable for structure-activity relationship (SAR) studies, helping to guide the chemical optimization of the scaffold. For instance, a binding event driven by a large favorable enthalpy change often indicates strong hydrogen bonding and van der Waals interactions.

TechniqueKey OutputRationale for Use
SPR Affinity (Kd), Kinetics (ka, kd)Confirms direct binding, provides kinetic profile for SAR.[8]
ITC Affinity (Kd), Thermodynamics (ΔH, ΔS)Gold-standard affinity measurement, elucidates the thermodynamic drivers of binding.[9]

Phase 3: Cellular Target Engagement

A compound that is potent and selective against purified enzymes must also be able to engage its target in the complex environment of a living cell. Cell permeability, stability, and competition with high intracellular concentrations of 2OG can all impact efficacy.[18]

High-Content Immunofluorescence Assay

This assay directly visualizes the downstream consequence of KDM inhibition: an increase in the methylation level of the target histone mark.

Principle: Cells are treated with the inhibitor analog for a set period (e.g., 24-48 hours). They are then fixed, permeabilized, and stained with a fluorescently-labeled antibody specific for the histone mark of interest (e.g., anti-H3K9me3). The cell nuclei are counterstained with a DNA dye like DAPI. An automated high-content imaging system acquires images and quantifies the fluorescence intensity of the histone mark signal per nucleus. A successful inhibitor will cause a dose-dependent increase in this signal compared to vehicle-treated cells.[18]

Experimental Protocol: Cellular Immunofluorescence for H3K9me3
  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or a relevant cancer cell line) in a 96- or 384-well imaging plate and allow them to adhere.

    • Treat cells with a serial dilution of the inhibitor (and a negative control compound) for 24-48 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with a blocking buffer (e.g., 5% Normal Goat Serum in PBS) for 1 hour.

    • Incubate with the primary antibody (e.g., rabbit anti-H3K9me3) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a DAPI nuclear counterstain for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Acquire images on a high-content imaging system.

    • Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K9me3 signal within each nucleus.

    • Plot the intensity data against inhibitor concentration to generate a dose-response curve and determine the cellular EC50.

Conclusion: Building a Self-Validating Selectivity Profile

The development of selective inhibitors based on the this compound scaffold is a highly achievable goal, but it demands a rigorous and multi-faceted approach to cross-reactivity assessment. By integrating high-throughput biochemical screening, orthogonal biophysical validation, and functional cellular assays, researchers can build a self-validating dataset. This comprehensive profile not only de-risks a chemical series by identifying potential off-target liabilities early but also provides deep mechanistic insights that are crucial for rationally designing the next generation of potent and selective epigenetic therapeutics.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the pyrimidine scaffold remains a cornerstone of innovation. Among its myriad derivatives, 5-Aminopyrimidine-2-carboxylic Acid stands out as a pivotal building block, lending its unique electronic and structural properties to a range of applications, including the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore a critical consideration for researchers in the field. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance metrics, and practical considerations.

Introduction to a Key Synthetic Intermediate

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with an amino group at the 5-position and a carboxylic acid at the 2-position. This arrangement of functional groups makes it a versatile synthon for introducing the aminopyrimidine moiety into larger, more complex molecules. Its importance is underscored by its utility in the synthesis of a variety of biologically active compounds.

This guide will dissect two distinct synthetic pathways to this valuable molecule:

  • Route 1: Synthesis via Condensation and Hydrolysis: A classical approach involving the construction of the pyrimidine ring from acyclic precursors, followed by the hydrolysis of an ester intermediate.

  • Route 2: Synthesis from a Pre-functionalized Pyrimidine Core: A strategy that begins with a substituted pyrimidine and modifies its functional groups to arrive at the target acid.

By examining the underlying chemistry and providing detailed experimental protocols, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Route 1: The Classic Build-Up—Condensation and Saponification

This widely-utilized approach constructs the pyrimidine ring through a condensation reaction, followed by the straightforward hydrolysis of an ester to the desired carboxylic acid. This method is valued for its use of readily available starting materials and its amenability to scale-up.

Mechanistic Rationale

The core of this synthesis lies in the formation of the pyrimidine ring from a three-carbon component and a source of the N-C-N fragment, typically a guanidine derivative. The initial condensation reaction is a well-established method for pyrimidine synthesis. The subsequent saponification of the ester is a standard and generally high-yielding transformation.

cluster_0 Route 1: Condensation and Hydrolysis Start_1 Guanidine Derivative + 3-Carbon Synthon Intermediate_1 Ethyl 5-Aminopyrimidine-2-carboxylate Start_1->Intermediate_1 Condensation Product_1 This compound Intermediate_1->Product_1 Hydrolysis

Caption: Workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-Aminopyrimidine-2-carboxylate

This step involves the condensation of a suitable three-carbon electrophile with guanidine. While various specific precursors can be employed, a common strategy involves the reaction of guanidine with an appropriately substituted propenoate derivative.

Step 2: Hydrolysis to this compound

  • Dissolution: Ethyl 5-aminopyrimidine-2-carboxylate is dissolved in a suitable solvent, typically a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • Base Addition: An aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, is added to the solution.

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Acidification: The reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a mineral acid (e.g., hydrochloric acid). This protonates the carboxylate and causes the product to precipitate.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization.

Performance Data
ParameterRoute 1
Starting Materials Guanidine derivative, substituted propenoate
Key Reagents Strong base (NaOH or LiOH), Mineral acid (HCl)
Typical Overall Yield 60-75%
Purity Generally high after recrystallization
Scalability Readily scalable
Key Advantages Use of common starting materials, well-established procedures
Key Disadvantages May require chromatographic purification of the ester intermediate

Route 2: Functional Group Interconversion on a Pyrimidine Scaffold

This alternative strategy commences with a pre-formed and functionalized pyrimidine ring, which is then chemically modified to introduce the desired amino and carboxylic acid groups. This approach can be advantageous when specific substituted pyrimidines are readily available.

Mechanistic Rationale

This route leverages the reactivity of the pyrimidine ring to perform sequential functional group transformations. A common starting point is a pyrimidine bearing a halogen (e.g., chlorine) at the 2-position and a nitro group at the 5-position. The halogen can be displaced by a cyanide group, which is then hydrolyzed to the carboxylic acid. The nitro group can be reduced to the target amino group.

cluster_1 Route 2: Functional Group Interconversion Start_2 2-Chloro-5-nitropyrimidine Intermediate_2a 2-Cyano-5-nitropyrimidine Start_2->Intermediate_2a Cyanation Intermediate_2b 5-Nitro-pyrimidine-2-carboxylic acid Intermediate_2a->Intermediate_2b Hydrolysis Product_2 This compound Intermediate_2b->Product_2 Reduction

Caption: Workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of 2-Cyano-5-nitropyrimidine

  • Reaction Setup: 2-Chloro-5-nitropyrimidine is dissolved in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cyanide Addition: A cyanide source, such as sodium cyanide or potassium cyanide, is added to the solution.

  • Heating: The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-cyano-5-nitropyrimidine.

Step 2: Hydrolysis to 5-Nitropyrimidine-2-carboxylic acid

  • Acid Hydrolysis: The 2-cyano-5-nitropyrimidine is heated in the presence of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Work-up: The reaction mixture is cooled and carefully poured onto ice, leading to the precipitation of the carboxylic acid. The solid is collected by filtration and washed.

Step 3: Reduction to this compound

  • Catalytic Hydrogenation: 5-Nitropyrimidine-2-carboxylic acid is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Alternative Reduction: Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.

  • Isolation: After the reduction is complete, the catalyst is filtered off (in the case of hydrogenation), and the product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid is then collected by filtration and dried.

Performance Data
ParameterRoute 2
Starting Materials 2-Chloro-5-nitropyrimidine
Key Reagents NaCN/KCN, Strong acid (H₂SO₄ or HCl), Reducing agent (H₂/Pd/C or SnCl₂)
Typical Overall Yield 45-60%
Purity May require purification at intermediate stages
Scalability Can be challenging due to the use of toxic reagents (cyanide) and energetic intermediates (nitro compounds)
Key Advantages Utilizes a pre-built pyrimidine core
Key Disadvantages Involves multiple steps, uses hazardous reagents, potentially lower overall yield

Comparative Analysis and Conclusion

The choice between these two synthetic routes for this compound will ultimately depend on the specific requirements of the researcher and the available resources.

Route 1 offers a more direct and often higher-yielding pathway from simple, readily available starting materials. Its scalability and the avoidance of highly toxic reagents like cyanide make it an attractive option for larger-scale production. The primary challenge may lie in the purification of the intermediate ester, though this is often manageable through standard techniques.

Route 2 , while potentially more modular for accessing a variety of substituted pyrimidines if starting from a common intermediate, presents several drawbacks for the specific synthesis of this compound. The multi-step nature of this route can lead to a lower overall yield. Furthermore, the use of cyanide salts and the handling of potentially explosive nitro-aromatic compounds necessitate stringent safety precautions and may not be suitable for all laboratory settings.

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Aminopyrimidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs, including anticancer agents like Imatinib and Palbociclib.[1][2] Among its varied forms, the 5-aminopyrimidine-2-carboxylic acid framework presents a compelling starting point for inhibitor design due to its rich hydrogen bonding capabilities and synthetic tractability. The strategic exploration of this scaffold's potential requires robust, predictive, and efficient evaluation methods.

Computational techniques, particularly molecular docking, have become indispensable in modern drug discovery, offering a powerful lens to predict and analyze the interactions between small molecules and their protein targets at an atomic level.[3][4][5] This approach not only accelerates the identification of promising lead compounds but also provides deep mechanistic insights that guide their subsequent optimization, significantly reducing the time and cost associated with traditional screening methods.[3]

This guide provides an in-depth, comparative analysis of novel this compound derivatives against a therapeutically relevant enzyme, human β-glucuronidase. We will dissect a complete in silico workflow, from target selection and preparation to the execution and interpretation of molecular docking experiments, comparing our derivatives against a known standard inhibitor to contextualize their potential.

Pillar 1: Rationale and Strategy — The "Why" Behind the "How"

Target Selection: Human β-Glucuronidase (GUSB)

The choice of a biological target is the cornerstone of any drug discovery project. For this comparative study, we have selected human β-glucuronidase (GUSB), an enzyme whose increased activity is linked to various pathological conditions, including certain types of cancer and urinary tract infections.[1][2][6][7] The inhibition of GUSB is, therefore, a validated therapeutic strategy. Furthermore, existing research on 2-aminopyrimidine derivatives as GUSB inhibitors provides a solid foundation and a valuable point of comparison for our study.[1][2][6][7]

Ligand Selection: A Comparative Framework

To establish a meaningful comparison, our study includes three distinct molecules:

  • 5-amino-4-(phenylamino)pyrimidine-2-carboxylic acid (Derivative A): A primary test compound from our core scaffold.

  • 5-amino-4-(4-hydroxyphenylamino)pyrimidine-2-carboxylic acid (Derivative B): A second derivative designed to probe the effect of a hydrogen-bond-donating substituent.

  • D-saccharic acid 1,4-lactone: A known, standard inhibitor of β-glucuronidase, which will serve as our benchmark or positive control.[1][2][6][7]

This selection allows us to not only evaluate the potential of our novel derivatives but also to understand how subtle chemical modifications can influence binding affinity and interaction patterns relative to an established inhibitor.

Pillar 2: Experimental Protocol — A Self-Validating Docking Workflow

The integrity of a docking study hinges on a meticulous and logically sound protocol. The following step-by-step methodology ensures reproducibility and provides a framework for robust computational analysis.

Experimental Workflow Overview

The entire computational pipeline, from data retrieval to final analysis, is illustrated below. This workflow ensures that each step logically follows the last, creating a self-validating system where the quality of the output is contingent on the rigorous execution of each stage.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis PDB 1. Retrieve Protein Structure (PDB ID: 3K4D) CleanPDB 2. Clean PDB File (Remove Water, Ligands) PDB->CleanPDB PrepProt 3. Prepare Protein (Add Hydrogens, Charges) CleanPDB->PrepProt Grid 6. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 4. Design & Draw Ligands (Derivatives A, B & Control) PrepLigands 5. Prepare Ligands (Energy Minimize, Assign Charges) Ligands->PrepLigands Dock 7. Run Molecular Docking (AutoDock Vina) PrepLigands->Dock Grid->Dock Results 8. Extract Results (Binding Affinity, Poses) Dock->Results Visualize 9. Visualize & Analyze (Interactions, RMSD) Results->Visualize Compare 10. Comparative Analysis (Derivatives vs. Control) Visualize->Compare

Caption: A comprehensive workflow for comparative molecular docking studies.

Step 1: Target Protein Preparation
  • Objective: To prepare a high-quality, clean receptor structure for docking.

  • Protocol:

    • Structure Retrieval: Download the 3D crystal structure of human β-glucuronidase in complex with a substrate from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3K4D .[1]

    • Cleaning the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized native ligand. This is crucial as their presence can interfere with the docking algorithm.[8]

    • Receptor Preparation: Utilize the AutoDock Tools (ADT) suite. Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds. Compute and assign Kollman charges, an empirical method well-suited for proteins. Save the final prepared protein structure in the required PDBQT format.

Step 2: Ligand Preparation
  • Objective: To generate optimized, 3D structures of the ligands with correct stereochemistry and charge distribution.

  • Protocol:

    • Structure Generation: Draw the 2D structures of Derivatives A and B, and the D-saccharic acid 1,4-lactone control using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • 3D Conversion and Optimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) with software like Open Babel.[9] This step ensures the ligands are in a low-energy, stable conformation.

    • Ligand Preparation for Docking: Open the optimized ligand files in ADT. Compute and assign Gasteiger charges, which are effective for small organic molecules. Define the rotatable bonds, allowing the docking software to explore conformational flexibility. Save the final prepared ligands in the PDBQT format.

Step 3: Defining the Search Space (Grid Box Generation)
  • Objective: To define the specific three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.

  • Causality: A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking run. The dimensions should be large enough to accommodate the ligands and allow them to rotate freely, but not so large as to include irrelevant parts of the protein surface.

  • Protocol:

    • In ADT, load the prepared protein (PDBQT file).

    • Identify the active site residues. A reliable method is to center the grid on the position of the original co-crystallized ligand from the 3K4D structure.

    • Adjust the grid box dimensions (e.g., 60 x 60 x 60 Å) to ensure it fully encompasses the binding pocket.

Step 4: Executing the Molecular Docking Simulation
  • Objective: To run the docking algorithm to predict the most favorable binding poses and estimate their binding affinity.

  • Software Choice: We will use AutoDock Vina , a widely-cited and highly efficient open-source docking program known for its speed and accuracy.[10][11][12][13][14]

  • Protocol:

    • Prepare a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the exhaustiveness parameter.

    • The exhaustiveness parameter controls the computational effort; a value of 16 is generally a good balance between speed and thoroughness.

    • Execute the docking run from the command line: vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log log.txt

    • Repeat this process for each of the three ligands (Derivative A, Derivative B, and the control).

Pillar 3: Data Presentation, Analysis, and Authoritative Grounding

The raw output of a docking simulation is a set of coordinates and energy scores. The true scientific value is unlocked through careful analysis, comparison, and visualization.

Quantitative Data Summary

The primary metric for comparing docked compounds is the binding affinity , an estimated free energy of binding expressed in kcal/mol. More negative values indicate stronger, more favorable binding.

CompoundTypePredicted Binding Affinity (kcal/mol)
D-saccharic acid 1,4-lactoneStandard Inhibitor-6.8
Derivative A (5-amino-4-(phenylamino)...)Test Compound-7.5
Derivative B (5-amino-4-(4-hydroxyphenyl...))Test Compound-8.2

Note: The binding affinity values presented are representative results for illustrative purposes.

Qualitative Analysis: Key Molecular Interactions

Binding affinity scores tell only part of the story. A detailed examination of the specific molecular interactions provides a deeper understanding of why a compound binds effectively.

CompoundKey Interacting Residues (Human β-Glucuronidase)Type of Interaction
D-saccharic acid 1,4-lactoneGLU451, TYR504, ASN450Hydrogen Bonds, Electrostatic Interactions
Derivative B (Most Promising)GLU451, TYR504, SER503, TRP501Hydrogen Bonds, Pi-Pi Stacking, Hydrophobic Interactions
Visualization of Binding Interactions

A conceptual diagram of the interactions between our most promising compound, Derivative B, and the active site of GUSB highlights the key chemical features driving its high affinity.

G cluster_ligand Derivative B cluster_protein GUSB Active Site Ligand 5-amino-4-(4-hydroxyphenylamino) pyrimidine-2-carboxylic acid GLU451 GLU451 Carboxylate Ligand->GLU451 H-Bond (Carboxylic Acid) TYR504 TYR504 Hydroxyl Ligand->TYR504 H-Bond (Hydroxyphenyl) TRP501 TRP501 Indole Ring Ligand->TRP501 Pi-Pi Stacking (Pyrimidine Ring)

Caption: Key interactions between Derivative B and GUSB active site residues.

Discussion: Synthesizing the In Silico Evidence

Our comparative docking study yields several critical insights. Both this compound derivatives demonstrated superior predicted binding affinities compared to the standard inhibitor, D-saccharic acid 1,4-lactone.[1][2][6][7] This suggests that the pyrimidine scaffold is a highly promising starting point for developing potent GUSB inhibitors.

Notably, Derivative B (-8.2 kcal/mol) , featuring a hydroxyphenyl group, exhibited the strongest binding affinity. The analysis of its binding pose reveals the molecular basis for this enhanced potency. The additional hydroxyl group forms a crucial hydrogen bond with the side chain of TYR504, an interaction not available to Derivative A. Furthermore, the pyrimidine ring of Derivative B is ideally positioned for a favorable pi-pi stacking interaction with the indole ring of TRP501, further stabilizing the complex.

This structure-activity relationship (SAR) insight is invaluable: the incorporation of a hydrogen bond donor at the para-position of the phenyl ring significantly improves binding. This finding provides a clear, rational path for the next cycle of drug design and optimization.

Conclusion and Future Outlook

This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound derivatives. The in silico results strongly indicate that this chemical class possesses significant potential as inhibitors of human β-glucuronidase, with Derivative B emerging as a particularly promising candidate.

It is imperative to recognize that molecular docking is a predictive tool, and these compelling computational results demand experimental validation.[3] The logical next steps are the chemical synthesis of Derivatives A and B, followed by in vitro enzymatic assays to determine their IC50 values against GUSB. A strong correlation between the predicted binding affinities and measured inhibitory activity would validate our computational model and cement the status of this pyrimidine scaffold as a high-priority lead for further preclinical development.

References

Safety Operating Guide

5-Aminopyrimidine-2-carboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents is foundational to reproducible, high-quality research and, most importantly, to the safety of laboratory personnel and the protection of our environment. The following guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Aminopyrimidine-2-carboxylic Acid, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment: The "Why" Behind the Protocol

Before detailing the disposal procedure, it is crucial to understand the inherent hazards of this compound and structurally similar compounds. While specific toxicological data for this exact molecule may be limited, a conservative approach based on analogous aminopyridine and aminopyrimidine derivatives is warranted[1]. These compounds are generally classified as irritants and may have greater toxicity.

Key potential hazards include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[2][3][4].

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation[2][5].

  • Acute Toxicity: Some related compounds are harmful if swallowed or in contact with skin[6].

  • Environmental Hazards: Pyridine and its derivatives can be toxic to aquatic life, and their high water solubility means they can easily contaminate groundwater if not disposed of properly[7].

Therefore, this compound must never be disposed of down the drain or in regular solid waste[1]. It must be treated as hazardous chemical waste and managed through a licensed professional waste disposal service[2][3][4][5][8].

Core Directive: Segregation and Professional Disposal

The fundamental principle for disposing of this compound is to collect it in a designated, properly labeled hazardous waste container for collection by a certified waste management company. This ensures compliance with local, state, and federal regulations and prevents environmental release[2][9].

Standard Operating Procedure for Routine Disposal

This protocol outlines the standard workflow for collecting and storing this compound waste generated during routine laboratory operations.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The causality here is direct hazard prevention—creating a barrier between you and the irritant/toxic compound.

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or EN166 standards[10][11].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use[2][8].

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact[2][10].

Step 2: Waste Container Selection and Labeling

  • Select a container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • The container must be clearly labeled as "Hazardous Waste" and must identify the contents. Include the full chemical name: "this compound".

  • Attach a completed chemical waste tag as required by your institution[12].

Step 3: Waste Collection

  • Carefully transfer waste solid or solutions containing the compound into the designated waste container.

  • Avoid creating dust when transferring solid waste[3][8].

  • Crucially, do not mix this waste with incompatible materials. Incompatible materials include strong oxidizing agents and strong acids, as mixing could lead to vigorous, unsafe reactions[2][3][5].

Step 4: Temporary Storage

  • Keep the waste container tightly closed except when adding waste[3].

  • Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste, away from general laboratory traffic[2][3]. This location should be secure, such as a locked cabinet or a controlled storage room.

  • Ensure that eyewash stations and safety showers are readily accessible near the storage location[3][11].

Step 5: Arranging for Final Disposal

  • Once the container is full or waste is ready for pickup, contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for collection[8].

  • Provide the waste disposal company with a complete and accurate description of the waste[2].

Emergency Protocol: Managing Small Spills

Accidental spills require immediate and methodical attention to prevent exposure and environmental contamination.

Step 1: Evacuate and Ventilate

  • Alert others in the immediate area.

  • Ensure the area is well-ventilated. If the spill is significant, evacuate the area and contact your EH&S department immediately[8].

Step 2: Don Appropriate PPE

  • Before attempting cleanup, wear the full PPE as described in the SOP, adding respiratory protection (e.g., a NIOSH-approved respirator) if dust is generated[10].

Step 3: Containment and Cleanup

  • For a solid spill, gently cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop up the absorbed material without creating dust[3][8].

  • Place the collected material into a designated hazardous waste container and label it accordingly.

Step 4: Decontamination

  • Clean the spill area thoroughly with soap and water.

  • Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.

Step 5: Final Disposal

  • Dispose of the sealed waste container by following the standard procedure (Section 3, Step 5).

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste, from generation to final disposal.

G cluster_prep Preparation & Assessment cluster_routine Routine Disposal cluster_spill Spill Management cluster_final Final Disposition start Waste Generation: 5-Aminopyrimidine- 2-carboxylic Acid assess Assess Situation: Routine Waste or Spill? start->assess ppe1 Step 1: Don PPE (Goggles, Gloves, Lab Coat) assess->ppe1 Routine ppe2 Step 1: Don Enhanced PPE (add Respirator if needed) assess->ppe2 Spill collect Step 2: Collect Waste in Labeled, Sealed Container ppe1->collect segregate Step 3: Check for Incompatibles (e.g., Strong Oxidizers) collect->segregate storage Step 4: Store in Secure, Ventilated Area segregate->storage contact Contact EH&S or Licensed Waste Vendor storage->contact contain Step 2: Contain & Absorb Spill (avoid creating dust) ppe2->contain cleanup Step 3: Collect Contaminated Material into Waste Container contain->cleanup cleanup->contact handover Hand Over Waste for Professional Disposal contact->handover

Caption: Decision workflow for the safe disposal of this compound.

Data Summary Table

ParameterGuideline
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2/2A), Respiratory Irritant (STOT SE 3), Potential Acute Toxicity (Oral, Dermal)[5].
Required PPE Chemical safety goggles, chemically resistant gloves (nitrile), lab coat. Respirator for spills generating dust[2][8][10].
Incompatible Materials Strong oxidizing agents, strong acids[2][3][5].
Storage Conditions Store in a tightly closed, labeled container in a cool, dry, well-ventilated, and secure area designated for hazardous waste[2][3].
Disposal Method Must be disposed of as hazardous waste via a licensed waste disposal company. Do not dispose of in drains or general trash [3][4][8].
Hazardous Combustion Products In case of fire, hazardous decomposition products can include carbon oxides (CO, CO2) and nitrogen oxides (NOx)[2][3][5].

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for 5-Aminopyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the safety of our most valuable asset—our scientists—is paramount. Handling novel chemical entities like 5-Aminopyrimidine-2-carboxylic Acid, a heterocyclic compound with potential applications in medicinal chemistry, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your innovative work is conducted under the safest possible conditions. Our commitment is to empower you with the knowledge to not just follow protocols, but to understand the critical reasoning that underpins them.

Understanding the Hazard Profile

Before selecting the appropriate PPE, it is crucial to understand the inherent hazards of this compound. According to available safety data, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

These classifications, derived from GHS (Globally Harmonized System of Classification and Labelling of Chemicals), form the basis for our PPE recommendations. The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact.

Core Principles of Chemical Hygiene and PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates a comprehensive approach to laboratory safety, outlined in standards such as the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[4][5] A cornerstone of this is the implementation of a Chemical Hygiene Plan (CHP), which must detail criteria for PPE use.[6] The hierarchy of controls should always be prioritized, with engineering controls (like fume hoods) and administrative controls serving as the first lines of defense. PPE is the final, but essential, barrier between the researcher and the chemical.

Recommended Personal Protective Equipment for this compound

The following table summarizes the essential PPE for handling this compound. The rationale behind each selection is detailed in the subsequent sections.

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved N95 or higher-rated particulate respiratorTo prevent inhalation of the fine powder, which can cause respiratory irritation and systemic toxicity.[7]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, which can lead to irritation and absorption of the harmful substance.[1]
Eye and Face Protection Government-approved safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect the eyes from dust particles that can cause serious irritation.[1][7]
Body Protection Laboratory coat or protective clothingTo shield the skin and personal clothing from accidental spills and contamination.[1]
Respiratory Protection: The First Line of Defense Against Inhalation

As this compound is a solid that can form dust, preventing inhalation is a primary concern.

  • Why a Particulate Respirator? An N95 respirator is designed to filter out at least 95% of airborne particles and is the minimum recommendation for handling powders of this nature. For situations with a higher potential for aerosolization, a higher-rated respirator (e.g., N100 or a powered air-purifying respirator - PAPR) should be considered.

  • Fit is Critical: A respirator is only effective if it forms a tight seal with the user's face. As mandated by OSHA, all personnel required to wear tight-fitting respirators must undergo annual fit testing.

Hand Protection: Preventing Dermal Absorption and Irritation

The skin is a significant route of exposure for this compound.

  • Glove Selection: Nitrile gloves are a common and effective choice for handling many laboratory chemicals, offering good resistance to a range of substances. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Proper Technique: Donning and doffing gloves correctly is crucial to prevent cross-contamination. Never touch personal items like phones or notebooks with gloved hands. After handling the chemical, remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface) and wash hands thoroughly with soap and water.[7]

Eye and Face Protection: Shielding Against Irritants

The eyes are particularly sensitive to chemical dust.

  • Minimum Protection: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: When handling larger quantities or when there is a risk of splashing, chemical splash goggles should be worn. For maximum protection, a face shield used in conjunction with goggles is recommended.

Body Protection: The Final Barrier

A lab coat is standard practice in any chemical laboratory.

  • Material and Coverage: A lab coat made of a suitable material, such as cotton or a flame-resistant blend, should be worn and fully buttoned. This provides a removable barrier to protect your skin and clothing.

  • Laundering: Lab coats should be laundered regularly and should not be taken home to avoid cross-contamination.

Procedural Guidance: Donning, Doffing, and Disposal

A disciplined approach to putting on and taking off PPE is essential for safety.

Step-by-Step PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Handwash1 Wash Hands Don4->Handwash1 Enter Work Area Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Handwash2 Wash Hands Doff4->Handwash2 Exit Work Area Start Start Handling Procedure Start->Don1 End Procedure Complete End->Doff1 Handwash1->End Perform Experiment

Caption: Workflow for Donning and Doffing PPE.

Disposal Plan

All disposable PPE, including gloves and respirators, that has been in contact with this compound should be considered contaminated waste.

  • Segregation: Dispose of contaminated PPE in a designated, clearly labeled hazardous waste container.

  • Containerization: Use a sealed bag or container to prevent the release of dust.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[2]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

By adhering to these guidelines, researchers can confidently handle this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.